5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one
Description
Properties
IUPAC Name |
5,6-bis(4-methoxyphenyl)-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-13-7-3-11(4-8-13)15-16(19-20-17(21)18-15)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTQIXGIWFMLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=O)NN=C2C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282585 | |
| Record name | 5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-46-5 | |
| Record name | NSC26670 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The document details a reliable two-step synthetic pathway, commencing with the preparation of the key intermediate, 4,4'-dimethoxybenzil, followed by its cyclocondensation to yield the target triazinone. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also insights into the underlying reaction mechanisms, potential challenges, and characterization of the synthesized compounds. The methodologies presented are designed to be self-validating, ensuring reproducibility and high purity of the final product.
Introduction: The Significance of 1,2,4-Triazine Scaffolds
The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of 1,2,4-triazine have demonstrated potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1] The specific substitution pattern at the 5 and 6 positions with aryl groups, as seen in the target molecule, this compound, has been particularly noted for its potential in the development of novel therapeutics. The methoxy-substituted phenyl rings can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this class of compounds a fertile ground for drug discovery and development.
This guide focuses on a robust and accessible synthetic route to this compound, providing the scientific community with the necessary tools to produce this valuable compound for further research and application.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound is most logically approached through a two-step sequence. The core of this strategy is the formation of the 1,2,4-triazin-3(2H)-one ring via the cyclocondensation of an α-diketone with semicarbazide.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathway for the target molecule.
This approach offers a convergent and efficient synthesis, utilizing readily available starting materials. The key steps are:
-
Synthesis of 4,4'-Dimethoxybenzil: The α-diketone intermediate is prepared by the oxidation of 4,4'-dimethoxybenzoin (anisoin).
-
Cyclocondensation Reaction: The purified 4,4'-dimethoxybenzil is then reacted with semicarbazide hydrochloride in a cyclocondensation reaction to form the final 1,2,4-triazin-3(2H)-one ring system.
Experimental Protocols
Step 1: Synthesis of 4,4'-Dimethoxybenzil (Anisil)
The synthesis of the α-diketone intermediate, 4,4'-dimethoxybenzil, is a critical first step. This is achieved through the oxidation of 4,4'-dimethoxybenzoin. While several oxidizing agents can be employed, a common and effective method involves the use of nitric acid.
Diagram 2: Synthesis of 4,4'-Dimethoxybenzil
Caption: Oxidation of 4,4'-dimethoxybenzoin.
3.1.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,4'-Dimethoxybenzoin | 272.30 | 10.0 g | 0.0367 |
| Concentrated Nitric Acid (70%) | 63.01 | 10 mL | ~0.157 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Ethanol (95%) | 46.07 | As needed for recrystallization | - |
3.1.2. Detailed Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4,4'-dimethoxybenzoin in 50 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
-
Addition of Oxidizing Agent: Slowly add 10 mL of concentrated nitric acid to the stirred solution. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 1.5 to 2 hours. The color of the solution will typically change from yellow to a deep orange or reddish-brown.
-
Work-up and Isolation: After the reflux period, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A yellow precipitate of 4,4'-dimethoxybenzil will form.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from hot ethanol to yield bright yellow crystals.
-
Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.
3.1.3. Characterization of 4,4'-Dimethoxybenzil
-
Appearance: Bright yellow crystalline solid.
-
Melting Point: 132-134 °C.
-
Molecular Formula: C₁₆H₁₄O₄.
-
Molecular Weight: 270.28 g/mol .
-
¹H NMR (CDCl₃, 400 MHz): δ 7.97 (d, J=8.8 Hz, 4H, Ar-H), 6.97 (d, J=8.8 Hz, 4H, Ar-H), 3.86 (s, 6H, -OCH₃).
Step 2: Synthesis of this compound
The final step in the synthesis is the cyclocondensation of the purified 4,4'-dimethoxybenzil with semicarbazide hydrochloride to form the desired 1,2,4-triazin-3(2H)-one.
Diagram 3: Synthesis of the Target Molecule
Caption: Cyclocondensation to form the triazinone ring.
3.2.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,4'-Dimethoxybenzil | 270.28 | 5.0 g | 0.0185 |
| Semicarbazide Hydrochloride | 111.53 | 2.27 g | 0.0204 |
| Sodium Acetate | 82.03 | 1.67 g | 0.0204 |
| Ethanol (95%) | 46.07 | 100 mL | - |
3.2.2. Detailed Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5.0 g of 4,4'-dimethoxybenzil, 2.27 g of semicarbazide hydrochloride, and 1.67 g of sodium acetate.
-
Solvent Addition: Add 100 mL of 95% ethanol to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If precipitation is slow, the mixture can be cooled in an ice bath.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Drying: Dry the purified product in a vacuum oven at 80 °C to a constant weight.
Reaction Mechanism
The formation of the 1,2,4-triazin-3(2H)-one ring proceeds through a well-established cyclocondensation mechanism. The initial step involves the nucleophilic attack of the terminal amino group of semicarbazide on one of the carbonyl carbons of 4,4'-dimethoxybenzil to form a semicarbazone intermediate. This is followed by an intramolecular cyclization, where the other amino group of the semicarbazide attacks the remaining carbonyl carbon. Subsequent dehydration leads to the formation of the stable aromatic 1,2,4-triazine ring.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₇H₁₅N₃O₃ |
| Molecular Weight | 309.32 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (Decomposition may be observed at higher temperatures) |
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected signals: Aromatic protons (multiplets, ~6.8-7.5 ppm), Methoxy protons (singlet, ~3.8 ppm), NH proton (broad singlet, variable). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected signals: Carbonyl carbon (~160-170 ppm), Aromatic carbons (~110-160 ppm), Methoxy carbon (~55 ppm). |
| IR (KBr, cm⁻¹) | Expected characteristic peaks: N-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1650-1700 cm⁻¹), C=N stretch (~1580-1620 cm⁻¹), C-O stretch (~1250 cm⁻¹). |
| Mass Spectrometry (ESI-MS) | Expected m/z: [M+H]⁺ at 310.11, [M+Na]⁺ at 332.10. |
Note: The exact chemical shifts and peak intensities in NMR and IR spectra can vary slightly depending on the solvent and instrument used. The provided data is based on typical values for similar structures.
Applications and Future Perspectives
The 5,6-diaryl-1,2,4-triazin-3(2H)-one scaffold is a promising platform for the development of new therapeutic agents.[2] The presence of the two 4-methoxyphenyl groups in the target molecule provides opportunities for further functionalization to optimize biological activity and pharmacokinetic properties. This compound can serve as a key starting material for the synthesis of a library of derivatives for screening against various biological targets, including protein kinases, enzymes, and receptors implicated in diseases such as cancer and inflammatory disorders.
Conclusion
This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. The two-step process, involving the oxidation of 4,4'-dimethoxybenzoin to 4,4'-dimethoxybenzil and its subsequent cyclocondensation with semicarbazide, is a robust method suitable for laboratory-scale synthesis. The provided experimental protocols, along with the discussion of the reaction mechanism and characterization data, offer a comprehensive resource for researchers in organic and medicinal chemistry. The continued exploration of 1,2,4-triazine derivatives, such as the title compound, holds significant promise for the discovery of novel and effective therapeutic agents.
References
-
Nasser, R., et al. (2025). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]
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Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (2022). MDPI. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
-
MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
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PubChem. (n.d.). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. National Institutes of Health. [Link]
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ResearchGate. (n.d.). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. [Link]
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ResearchGate. (n.d.). b : IR spectrum of 3-hydroxy-4'-methoxy-2,4-bis-(N-methylpiperazinomethyl ) chalcone (3). [Link]
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NIST WebBook. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. [Link]
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NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, N,N'-diethyl-6-methoxy-. [Link]
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Allucid, Inc. (n.d.). 2-(4'-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. [Link]
-
PubChem. (n.d.). 1,2,4-triazine, 5,6-bis(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl). [Link]
-
PubChem. (n.d.). 5,6-bis(4-methoxyphenyl)-1,2,4-triazine. [Link]
-
International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one, a heterocyclic compound of significant interest in contemporary medicinal chemistry. This molecule serves as a pivotal scaffold in the development of novel therapeutics, particularly as a potent antagonist for the G-protein-coupled receptor 84 (GPR84) and as a promising framework for antiproliferative agents.[1] An understanding of its physicochemical characteristics is paramount for its application in drug design, formulation development, and pharmacokinetic studies.
Molecular Structure and Core Properties
The foundational attributes of a molecule dictate its behavior in biological systems. This compound possesses a defined molecular architecture that underpins its chemical identity and reactivity.
The structure, illustrated below, features a central 1,2,4-triazin-3(2H)-one ring, substituted at the 5 and 6 positions with 4-methoxyphenyl groups. This diaryl substitution pattern is a key pharmacophoric feature, contributing to the molecule's biological activity.[1]
Caption: 2D structure of this compound.
A summary of the core physical properties is presented in the table below. It is important to note that while the molecular formula and weight are exact, the boiling point, density, and flash point are predicted values and should be considered as estimates pending experimental verification.[1]
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅N₃O₃ | [1] |
| Molecular Weight | 309.32 g/mol | [1] |
| Predicted Boiling Point | 532°C at 760 mmHg | [1] |
| Predicted Density | 1.271 g/cm³ | [1] |
| Predicted Flash Point | 275.5°C | [1] |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. This compound exhibits a solubility profile that reflects its moderately polar nature.
Qualitative Solubility: Initial assessments indicate that the compound has a higher solubility in polar organic solvents such as ethanol and methanol, and is less soluble in non-polar solvents like diethyl ether.[1]
Experimental Protocol for Solubility Determination: A robust method for determining the qualitative solubility of a novel compound involves a systematic approach using a range of solvents with varying polarities.
Caption: A streamlined workflow for qualitative solubility assessment.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol for logP Determination (Shake-Flask Method): The shake-flask method remains the gold standard for the experimental determination of logP.
Step-by-Step Methodology:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours.
-
Standard Curve Generation: Prepare a series of standard solutions of the test compound in a suitable solvent (e.g., methanol) and generate a standard curve using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Partitioning: Accurately weigh a known amount of the compound and dissolve it in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase.
-
Equilibration: Vigorously shake the mixture for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.
-
Concentration Determination: Carefully sample each phase and determine the concentration of the compound using the previously generated standard curve.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Acidity (pKa)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the acidic proton is likely the one attached to the nitrogen at position 2 of the triazinone ring. The pKa value will influence the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.
An experimental pKa value for this compound is not currently available in the literature. However, studies on similar 1,2,4-triazine derivatives suggest that the pKa can be determined using potentiometric titration in a non-aqueous solvent.
Experimental Protocol for pKa Determination (Potentiometric Titration): Potentiometric titration is a precise method for determining the pKa of weakly acidic or basic compounds.
Caption: Workflow for pKa determination via potentiometric titration.
Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental physical property that is indicative of the purity of a compound.
Experimental Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC): DSC is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation and quality control of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the specific ¹H and ¹³C NMR spectra for this compound are not available, the expected chemical shifts can be inferred from its structure and data from similar compounds.
-
¹H NMR:
-
Aromatic Protons: Expected in the range of δ 7.0-8.0 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet expected around δ 3.8 ppm.
-
N-H Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Triazine Carbons: Expected in the range of δ 160-170 ppm.
-
Carbonyl Carbon (C=O): Expected around δ 170 ppm.
-
Aromatic Carbons: A series of signals between δ 110-160 ppm.
-
Methoxy Carbon (-OCH₃): Expected around δ 55 ppm.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule.
-
C=O Stretch: A strong absorption band is expected in the region of 1680-1720 cm⁻¹.
-
N-H Stretch: A moderate absorption band may be observed in the range of 3100-3300 cm⁻¹.
-
C=N and C=C Stretches (Aromatic and Triazine Rings): Multiple bands are expected in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy Groups): A strong band is expected around 1250 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound. The expected [M+H]⁺ ion would have an m/z value corresponding to the molecular weight plus the mass of a proton.
Conclusion
This compound is a molecule with significant potential in drug discovery. This guide has outlined its key physicochemical properties, providing both known data and established protocols for their experimental determination. A thorough understanding and experimental validation of these properties are crucial for advancing the development of this promising scaffold into novel therapeutic agents. Further research to obtain precise experimental values for the melting point, pKa, and logP is highly recommended to complete the physicochemical profile of this important compound.
References
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An In-depth Technical Guide to the Molecular Structure and Characterization of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, synthesis, and detailed characterization, offering insights grounded in established scientific principles and experimental data. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The specific substitution pattern at the 3, 5, and 6 positions of the triazine ring plays a crucial role in modulating the pharmacological profile of these compounds. The presence of two aryl groups at the 5 and 6 positions, as seen in 5,6-diaryl-1,2,4-triazines, has been particularly associated with potent antiproliferative and anti-inflammatory activities.[2]
This compound (CAS 5471-46-5) has emerged as a compound of interest due to its potential as a tubulin polymerization inhibitor, a mechanism of action shared by several successful anticancer drugs.[3] The methoxy-substituted phenyl rings are considered key pharmacophoric features that contribute to its biological activity.[3] This guide will provide a detailed examination of its molecular architecture and the analytical techniques used to confirm its identity and purity.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central 1,2,4-triazine ring, which is a six-membered heterocycle containing three nitrogen atoms. This core is substituted with two 4-methoxyphenyl groups at the 5 and 6 positions and a carbonyl group at the 3 position, existing in the tautomeric form of a triazin-3(2H)-one.
Key Structural Features:
-
1,2,4-Triazin-3(2H)-one Core: A planar heterocyclic system that serves as the central scaffold.
-
5,6-Diaryl Substitution: The two 4-methoxyphenyl rings are vicinally positioned on the triazine core. The dihedral angles between the triazine ring and the phenyl rings are a key conformational feature. In related 5,6-diphenyl-1,2,4-triazine structures, these angles can vary, influencing the molecule's overall shape and its interaction with biological targets.[4][5]
-
4-Methoxyphenyl Groups: The methoxy groups are electron-donating and can influence the electronic properties of the entire molecule, potentially impacting its reactivity and biological interactions.
A summary of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅N₃O₃ | [3] |
| Molecular Weight | 309.32 g/mol | [3] |
| CAS Number | 5471-46-5 | [3] |
| Predicted Boiling Point | 532°C at 760 mmHg | [3] |
| Predicted Flash Point | 275.5°C | [3] |
| Predicted Density | 1.271 g/cm³ | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process. A common and effective strategy involves the condensation of a 1,2-dicarbonyl compound with a semicarbazide. This approach provides a reliable route to the desired triazinone core.
The logical flow of the synthesis is depicted in the following workflow diagram:
Figure 1: General synthesis workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Precursor, 4,4'-Dimethoxybenzil
The synthesis begins with the preparation of the key intermediate, 4,4'-dimethoxybenzil, through the oxidation of 4,4'-dimethoxybenzoin (anisoin).
-
Rationale for Choice of Oxidant: While strong oxidizing agents like nitric acid can be effective, they bear the risk of over-oxidation and nitration of the aromatic rings, leading to impurities that are difficult to remove.[6] A milder and often higher-yielding alternative is the use of a cupric acetate and ammonium nitrate system in aqueous acetic acid. This method generally provides a cleaner reaction profile.
Protocol for the Synthesis of 4,4'-Dimethoxybenzil:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4'-dimethoxybenzil (1 equivalent), ammonium nitrate (approximately 3.4 equivalents), and cupric acetate (catalytic amount, e.g., 0.02 equivalents).
-
Add 80% aqueous acetic acid as the solvent.
-
Heat the mixture with vigorous stirring to approximately 80°C until a clear, green solution is obtained.
-
Reflux the reaction mixture for 1 hour.
-
After cooling, pour the reaction mixture into a beaker of water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude product from hot methanol or ethanol to afford pure 4,4'-dimethoxybenzil as a solid.
Step 2: Synthesis of this compound
The final step involves the condensation of 4,4'-dimethoxybenzil with semicarbazide.
Protocol:
-
In a round-bottom flask, dissolve 4,4'-dimethoxybenzil (1 mmol) and semicarbazide hydrochloride (1.2 mmol) in ethanol.
-
Add a suitable base, such as sodium acetate, to neutralize the hydrochloride and free the semicarbazide base.
-
Reflux the reaction mixture at 80°C for 30 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization from ethanol to yield this compound as a solid.[3]
Molecular Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two 4-methoxyphenyl rings. Due to the symmetry of these rings, two sets of doublets in the aromatic region (typically δ 6.8-8.0 ppm) are anticipated. A singlet corresponding to the six protons of the two methoxy groups would be observed in the upfield region (around δ 3.8 ppm). The N-H proton of the triazinone ring would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the triazinone ring (δ > 160 ppm), the carbons of the triazine ring, and the carbons of the methoxyphenyl groups, including the methoxy carbons (around δ 55 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands are summarized in Table 2.
Table 2: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (triazinone) | 3200-3400 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic, -OCH₃) | 2850-3000 |
| C=O stretch (triazinone) | 1680-1720 |
| C=N and C=C stretch (aromatic/triazine) | 1500-1650 |
| C-O stretch (methoxy) | 1200-1300 and 1000-1100 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated exact mass of C₁₇H₁₅N₃O₃.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for the title compound is not publicly available, analysis of related 5,6-diaryl-1,2,4-triazine structures reveals important structural features.[4][5][7] These studies show that the triazine ring is generally planar, and the phenyl rings at positions 5 and 6 are twisted out of the plane of the triazine ring. The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking.[7]
Biological Activity and Mechanism of Action
Derivatives of 5,6-diaryl-1,2,4-triazin-3(2H)-one have shown promising potential as anticancer agents, primarily through the inhibition of tubulin polymerization.[2][8]
Tubulin Polymerization Inhibition
Microtubules are dynamic cytoskeletal polymers essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.[2] Compounds that inhibit tubulin polymerization, like colchicine, are effective antimitotic agents. 5,6-diaryl-1,2,4-triazin-3(2H)-one derivatives are believed to bind to the colchicine binding site on β-tubulin, thereby preventing the formation of microtubules.[3] The 4-methoxyphenyl groups are thought to be crucial for this binding interaction.[3]
The following diagram illustrates the proposed mechanism of action:
Figure 2: Proposed mechanism of action for this compound as a tubulin polymerization inhibitor.
Experimental Protocol: Tubulin Polymerization Assay
The inhibitory effect on tubulin polymerization can be quantified using an in vitro assay. A common method involves monitoring the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a tubulin stock solution in a suitable buffer (e.g., G-PEM buffer containing glycerol, PIPES, EGTA, and MgCl₂).
-
Prepare a stock solution of the test compound (this compound) in DMSO.
-
Prepare positive (e.g., colchicine) and negative (DMSO vehicle) controls.
-
-
Assay Procedure:
-
In a 96-well plate, add the appropriate buffer and the test compound at various concentrations.
-
Initiate the polymerization by adding the tubulin stock solution to each well and GTP.
-
Incubate the plate at 37°C.
-
Monitor the increase in absorbance (turbidity) at 340 nm over time using a plate reader.
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Conclusion
This compound is a synthetically accessible molecule with a promising pharmacological profile, particularly as a potential anticancer agent. Its structural features, including the 1,2,4-triazine core and the 5,6-diaryl substitution pattern, make it a compelling candidate for further investigation and optimization in drug discovery programs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound, facilitating its exploration as a tubulin polymerization inhibitor and a lead for novel therapeutics.
References
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PrepChem. (n.d.). Synthesis of 4,4'-Dimethoxybenzoin. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4,4'-dihydroxybenzil. Retrieved from [Link]
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ResearchGate. (2020). Synthesis, Anti-proliferative Evaluation, and Molecular Docking Studies of 3-(alkylthio)-5,6-diaryl-1,2,4-triazines as Tubulin Polymerization Inhibitors. Retrieved from [Link]
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LookChem. (n.d.). 4,4'-DIMETHOXYBENZIL 1226-42-2 wiki. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information (SI) for Chemical Science. Retrieved from [Link]
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University of Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5,6-Diaryl-1,2,4-triazines. Retrieved from [Link]
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ResearchGate. (2024). Design and discovery of new antiproliferative 1,2,4-triazin-3(2H)-ones as tubulin polymerization inhibitors targeting colchicine binding site. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives.... Retrieved from [Link]
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University of Southampton. (2023). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)pyridinium Dichloroiodate (I). Retrieved from [Link]
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PMC. (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][2]Triazines: Synthesis and Photochemical Properties. Retrieved from [Link]
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AWS. (n.d.). Supporting Information. Retrieved from [Link]
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PMC. (n.d.). 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine. Retrieved from [Link]
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Al-Mustansiriya University. (2020). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Retrieved from [Link]
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OUCI. (n.d.). Tubulin polymerization inhibitors. Retrieved from [Link]
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PMC. (n.d.). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Retrieved from [Link]
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PMC. (n.d.). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. Retrieved from [Link]
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Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. Retrieved from [Link]
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ResearchGate. (n.d.). 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine. Retrieved from [Link]
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PMC. (n.d.). 1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]
- Google Patents. (n.d.). WO2016184764A1 - Process for the preparation of triazines.
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MDPI. (2023). Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO3)]n: A Potent Anticancer and Antimicrobial Agent. Retrieved from [Link]
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ResearchGate. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
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An In-Depth Technical Guide to Quinidine: A Cinchona Alkaloid for Drug Development Professionals
An Important Clarification Regarding CAS Number 5471-46-5
Based on the initial request, a discrepancy has been identified between the provided CAS number and the implied subject matter. The CAS number 5471-46-5 correctly corresponds to the chemical compound 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one . This compound is indeed of interest in medicinal chemistry, with research highlighting its potential as a tubulin polymerization inhibitor and a G-protein-coupled receptor 84 (GPR84) antagonist.[1]
However, the search queries generated based on the user's topic implicitly pointed towards a different chemical structure: 5-ethenyl-1-azabicyclo[2.2.2]octan-2-one and its derivatives. This bicyclic amine core is a key feature of the Cinchona alkaloids, such as quinidine and cinchonine, which have a long and significant history in medicine.
Given the detailed requirements of the prompt for an in-depth technical guide for drug development professionals, and the rich history and extensive research surrounding the Cinchona alkaloids, this guide will focus on a representative molecule from this latter class: Quinidine . This will allow for a more comprehensive and illustrative exploration of the core requirements, including detailed discussions of mechanism of action, experimental protocols, and clinical applications.
We believe this approach will provide a more valuable and in-depth resource for the intended audience. We will now proceed with a detailed technical guide on Quinidine, a prominent alkaloid featuring the 1-azabicyclo[2.2.2]octane core.
Authored by: Gemini, Senior Application Scientist
Introduction
Quinidine is a natural alkaloid found in the bark of the Cinchona tree.[2] It is a stereoisomer of quinine and has been a cornerstone in the management of cardiac arrhythmias for decades.[3][4] Beyond its well-established antiarrhythmic properties, quinidine's unique chemical structure and biological activity continue to make it a subject of interest in modern drug discovery and development. This guide provides a comprehensive overview of quinidine's physicochemical properties, mechanism of action, established and potential therapeutic uses, and key experimental protocols for its study.
Part 1: Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its formulation, pharmacokinetics, and pharmacodynamics.
Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | [3] |
| Synonyms | Quinidine, Chinidin, Kinidin | [5] |
| CAS Number | 56-54-2 | |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [5] |
| Molecular Weight | 324.42 g/mol | [6] |
| InChIKey | LOUPRKONTZGTKE-NBGVHYBESA-N | [5] |
Physicochemical Data
The following table summarizes key physicochemical data for quinidine, which is crucial for its handling, formulation, and biopharmaceutical assessment.
| Property | Value | Conditions | Source(s) | | --- | --- | --- | | Melting Point | 174-175 °C | |[3] | | pKa | 5.4 and 10.0 | 20°C |[3] | | LogP | 3.44 | |[3] | | Solubility | | | | | Water | >56.8 µg/mL | pH 7.4 |[3] | | DMSO | 76 mg/mL | 25°C |[3] | | Ethanol | 76 mg/mL | 25°C |[3] |
Part 2: Mechanism of Action and Biological Activity
Quinidine's primary therapeutic effect as an antiarrhythmic agent stems from its ability to modulate ion channel function in cardiomyocytes.
Cardiac Ion Channel Blockade
Quinidine is classified as a Class Ia antiarrhythmic agent. Its principal mechanism involves the blockade of voltage-gated sodium (Na⁺) channels and multiple potassium (K⁺) channels within the heart. This dual action alters the cardiac action potential in several key ways:
-
Sodium Channel Blockade: By blocking the fast inward sodium current (INa), quinidine slows the rate of depolarization of the cardiac action potential (Phase 0). This leads to a decrease in conduction velocity and an increase in the effective refractory period.
-
Potassium Channel Blockade: Quinidine also blocks several potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. This prolongs the duration of the action potential (Phase 3 repolarization).
The net effect of these actions is a prolongation of the QT interval on the electrocardiogram (ECG) and a suppression of abnormal impulse generation and propagation.
Caption: Quinidine's blockade of Na+ and K+ channels in cardiomyocytes.
Part 3: Therapeutic Uses and Drug Development Insights
Established Clinical Applications
-
Atrial Fibrillation and Flutter: Quinidine has been used for the conversion of atrial fibrillation and flutter to normal sinus rhythm and for the prevention of recurrences.
-
Ventricular Arrhythmias: It is also indicated for the treatment of life-threatening ventricular arrhythmias, such as ventricular tachycardia.
Emerging and Investigational Uses
The modulatory effects of quinidine on various biological targets have led to its investigation in other therapeutic areas:
-
Malaria: As a stereoisomer of quinine, quinidine also possesses antimalarial activity, although it is not a first-line treatment.
-
Channelopathies: Its ion channel blocking properties make it a candidate for investigating and potentially treating certain genetic ion channel disorders.
-
Oncology: Some studies have explored the potential of quinidine and its derivatives to overcome multidrug resistance in cancer cells by inhibiting P-glycoprotein.
Part 4: Experimental Protocols
The following are representative protocols for the in vitro and in vivo assessment of quinidine's activity.
In Vitro Patch-Clamp Electrophysiology
This protocol outlines the methodology for assessing the effect of quinidine on cardiac ion channels expressed in a heterologous system (e.g., HEK293 cells).
Objective: To determine the concentration-dependent inhibition of a specific ion channel (e.g., hERG, which mediates IKr) by quinidine.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the ion channel of interest under standard conditions.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and re-plate them at a low density on glass coverslips.
-
Electrophysiological Recording:
-
Place a coverslip in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an appropriate extracellular solution.
-
Using a micropipette puller, fabricate glass patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage protocol specific for the ion channel of interest to elicit ionic currents.
-
-
Drug Application:
-
Prepare stock solutions of quinidine in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the extracellular solution to achieve the desired final concentrations.
-
Apply the quinidine-containing solutions to the cell via a perfusion system.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of different concentrations of quinidine.
-
Plot the percentage of current inhibition as a function of quinidine concentration.
-
Fit the data to a Hill equation to determine the IC₅₀ value.
-
Caption: Workflow for in vitro patch-clamp analysis of quinidine.
Part 5: Synthesis and Manufacturing Considerations
Quinidine is primarily obtained through extraction from the bark of Cinchona trees. The process typically involves:
-
Extraction: The dried bark is ground and extracted with a solvent, often in the presence of an alkali to liberate the free alkaloids.
-
Purification: The crude extract undergoes a series of acid-base extractions to separate the alkaloids from other plant materials.
-
Isomer Separation: The separation of quinidine from its stereoisomer, quinine, and other Cinchona alkaloids is a critical and challenging step, often achieved through fractional crystallization of their salts.
While total synthesis routes for quinidine have been developed, they are complex and not currently economically viable for large-scale production compared to extraction from natural sources.
Part 6: Safety and Toxicology
Quinidine has a narrow therapeutic index, and its use is associated with several potential adverse effects, including:
-
Proarrhythmia: Due to its QT-prolonging effects, quinidine can paradoxically cause life-threatening ventricular arrhythmias, most notably Torsades de Pointes.
-
Gastrointestinal Effects: Nausea, vomiting, and diarrhea are common side effects.
-
Cinchonism: A collection of symptoms including tinnitus, headache, dizziness, and blurred vision can occur at higher doses.
Careful patient selection, dose monitoring, and surveillance of ECG parameters are crucial for the safe use of quinidine.
Conclusion
Quinidine, a venerable antiarrhythmic agent, continues to be a valuable tool and an important subject of study for researchers and drug development professionals. Its well-characterized effects on cardiac ion channels provide a classic example of targeted therapy. Furthermore, its complex chemical structure and potential for broader biological activity ensure its continued relevance in the search for new therapeutic agents. A thorough understanding of its properties, mechanisms, and associated experimental methodologies is essential for anyone working with this important Cinchona alkaloid.
References
- This compound - Benchchem. (URL: )
- An In-depth Technical Guide to the Physical Properties of Quinidine Hydrochloride Monohydr
-
(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-1-ium-4-yl)methanol - PubChem. (URL: [Link])
-
quinine bisulfate, 549-56-4 - The Good Scents Company. (URL: [Link])
-
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol - PubChem. (URL: [Link])
-
(-)-cinchonidine, 485-71-2 - The Good Scents Company. (URL: [Link])
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- 5. (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | C20H24N2O2 | CID 5953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-1-ium-4-yl)methanol | C20H25N2O2+ | CID 102091693 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 5,6-diaryl-1,2,4-triazin-3(2H)-one Derivatives
Foreword for the Research Professional
The 5,6-diaryl-1,2,4-triazin-3(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the core mechanisms of action that underpin the therapeutic potential of these versatile compounds. We will move beyond a superficial listing of effects to explore the nuanced interplay between chemical structure and biological function. This document is structured to provide not only a comprehensive understanding of the molecular pathways involved but also practical, field-proven experimental protocols to empower your own research endeavors in this exciting area. Our focus will be on the three primary, well-documented mechanisms of action: cyclooxygenase (COX) inhibition, induction of apoptosis, and kinase inhibition.
I. The Architectural Versatility of the 5,6-diaryl-1,2,4-triazin-3(2H)-one Core
The foundational 1,2,4-triazine ring, adorned with two aryl groups at the 5th and 6th positions, provides a rigid and tunable platform for pharmacological intervention. The true versatility of this scaffold lies in the amenability of the 3rd position to a wide array of substitutions. It is this position that largely dictates the affinity and selectivity of the derivatives towards different biological targets[1]. This inherent modularity allows for the rational design of compounds with specific therapeutic profiles, be it anti-inflammatory, anti-cancer, or otherwise. Our exploration will focus on how strategic modifications to this core structure steer its biological activity towards distinct molecular pathways.
II. Mechanism 1: Inhibition of Cyclooxygenase (COX) Enzymes
A significant body of research has established a class of 5,6-diaryl-1,2,4-triazin-3(2H)-one derivatives as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[2][3] COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are pivotal mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to mitigate inflammatory processes while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Molecular Interactions and Structure-Activity Relationship (SAR)
The diaryl substitution pattern of these triazine derivatives mimics the arrangement of the phenyl rings in known selective COX-2 inhibitors. Molecular docking studies have revealed that these compounds can fit snugly into the active site of the COX-2 enzyme. The selectivity for COX-2 is often attributed to the larger and more flexible active site of this isoform compared to COX-1.
Key structural features that influence COX inhibitory activity include:
-
Substituents on the Diaryl Rings: The nature and position of substituents on the 5- and 6-phenyl rings are critical for both potency and selectivity. For instance, the presence of a 4-methoxyphenyl group has been shown to confer strong inhibitory activity on the COX-2 enzyme.[4]
-
Modifications at the 3-position: The substituent at the 3-position of the triazine ring plays a crucial role in modulating COX-2 selectivity. The addition of an ethyl carboxylate side chain to a 3-(methylthio) derivative was shown to maintain residual inhibition of COX-1 by interacting with Arg120, while still potently inhibiting COX-2.[5]
Quantitative Data on COX Inhibition
The following table summarizes the in vitro COX inhibitory activity of representative 5,6-diaryl-1,2,4-triazin-3(2H)-one derivatives.
| Compound ID | 5-Aryl Group | 6-Aryl Group | 3-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4k | 4-methoxyphenyl | 4-methoxyphenyl | -thio-N-(thiazol-2-yl)acetamide | - | 3.06 | - | [4] |
| 6c | 4-chlorophenyl | 4-(methylsulfonyl)phenyl | -thioacetate | 88.8 | 10.1 | 8.79 | [5] |
| 6k | Phenyl | Phenyl | -thiol derivative | - | 0.33 ± 0.02 | - | [6] |
| 8o | 3-pyridyl | 4-methoxyphenyl | - | 267.50 | 10.50 | 25.48 | [7] |
Experimental Protocol: In Vitro Colorimetric COX Inhibition Assay
This protocol provides a robust method for determining the inhibitory activity of test compounds against COX-1 and COX-2. The assay measures the peroxidase activity of COX by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change.
Materials:
-
COX-1 enzyme (ovine)
-
COX-2 enzyme (human, recombinant)
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds and reference inhibitors (e.g., celecoxib, indomethacin)
-
96-well microplate
-
Microplate reader (absorbance at 590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Assay Buffer.
-
Dilute Heme in Assay Buffer.
-
Dilute COX-1 and COX-2 enzymes in Assay Buffer on ice.
-
Prepare a stock solution of Arachidonic Acid.
-
Prepare a stock solution of TMPD.
-
Prepare serial dilutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity Wells (Control): Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution. Add 10 µL of the solvent used for the test compounds.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution. Add 10 µL of the diluted test compound or reference inhibitor.
-
Background Wells: Add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of solvent.
-
-
Incubation: Incubate the plate for 5 minutes at 25°C.
-
Reaction Initiation:
-
Add 20 µL of the TMPD solution to all wells.
-
Initiate the reaction by adding 20 µL of Arachidonic Acid to all wells.
-
-
Data Acquisition: Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the COX Inhibition Pathway
Caption: COX Inhibition Pathway by 5,6-diaryl-1,2,4-triazin-3(2H)-one Derivatives.
III. Mechanism 2: Induction of Apoptosis in Cancer Cells
The anticancer potential of 5,6-diaryl-1,2,4-triazin-3(2H)-one derivatives is a rapidly expanding area of research. A primary mechanism underlying their cytotoxic effects is the induction of apoptosis, or programmed cell death. This is a highly regulated process essential for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer.
Cellular and Molecular Events
Studies have shown that certain 5,6-diaryl-1,2,4-triazine derivatives can trigger apoptosis in various cancer cell lines.[2][8] The apoptotic cascade initiated by these compounds often involves:
-
Cell Cycle Arrest: Treatment with these derivatives can lead to the accumulation of cells in the G2/M phase of the cell cycle, preventing cell division and proliferation.[2]
-
Mitochondrial Dysfunction: A key event is the decrease in mitochondrial membrane potential, which is an early indicator of apoptosis.[2] This disruption of the mitochondria leads to the release of pro-apoptotic factors into the cytoplasm.
-
Caspase Activation: The released factors activate a cascade of cysteine-aspartic proteases (caspases), which are the executioners of apoptosis, leading to the cleavage of cellular proteins and ultimately cell death.
-
Morphological Changes: Cells undergoing apoptosis exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, and chromatin condensation, which can be observed by microscopy.[2]
Structure-Activity Relationship for Apoptosis Induction
The pro-apoptotic activity of these derivatives is highly dependent on their substitution patterns. For example, a study on a series of 5,6-diaryl-1,2,4-triazines bearing a 1,2,3-triazole linker revealed that the presence and nature of substituents on the phenyl ring of the triazole moiety significantly influence their antiproliferative activity.[2] Specifically, compound 11E , with a 4-fluorobenzyl group, showed potent inhibitory effects against several cancer cell lines.[2]
Quantitative Data on Antiproliferative Activity
The following table presents the IC50 values of a representative pro-apoptotic 5,6-diaryl-1,2,4-triazine derivative against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11E | MGC-803 (Gastric Cancer) | 7.59 | [2] |
| 11E | EC-109 (Esophageal Cancer) | 10.21 | [2] |
| 11E | PC-3 (Prostate Cancer) | 12.34 | [2] |
| 3b | MCF-7 (Breast Cancer) | < 2.3 | [9] |
| 3b | MDA-MB-231 (Breast Cancer) | < 2.3 | [9] |
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis. It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed the cancer cells at an appropriate density and treat them with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution to maintain membrane integrity. Collect both the detached and floating cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation to remove any residual medium.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Apoptotic Pathway
Caption: Apoptosis Induction by 5,6-diaryl-1,2,4-triazin-3(2H)-one Derivatives.
IV. Mechanism 3: Kinase Inhibition
The role of protein kinases in cellular signaling is fundamental, and their dysregulation is a common driver of many diseases, particularly cancer. The 5,6-diaryl-1,2,4-triazin-3(2H)-one scaffold has also been explored for its potential as a kinase inhibitor. The structural features of these compounds, particularly the diaryl moieties, can be designed to target the ATP-binding pocket of specific kinases.
While the research in this area is still evolving compared to COX inhibition and apoptosis induction, preliminary studies have shown promise. The development of derivatives that can selectively inhibit kinases involved in cancer cell proliferation and survival is an active area of investigation.
Experimental Protocol: General In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific kinase. The choice of detection method (e.g., radiometric, fluorescence-based, luminescence-based) will depend on the specific kinase and available resources.
Materials:
-
Purified kinase of interest
-
Specific substrate for the kinase
-
ATP
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, and BSA)
-
Test compounds
-
Detection reagents (e.g., radiolabeled ATP, antibodies for ELISA, or a commercial kinase assay kit)
-
96- or 384-well plates
-
Appropriate plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Kinase Reaction:
-
In a multi-well plate, add the kinase assay buffer, the kinase, and the test compound at various concentrations.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.
-
Reaction Termination and Detection:
-
Stop the reaction using an appropriate method (e.g., adding EDTA or a specific stop solution).
-
Detect the kinase activity. This can be done by:
-
Radiometric assay: Measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.
-
ELISA: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Luminescence/Fluorescence: Using a coupled enzyme system to measure ATP consumption or ADP production, or by using fluorescently labeled substrates.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Kinase Inhibition Workflow
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
V. Conclusion and Future Directions
The 5,6-diaryl-1,2,4-triazin-3(2H)-one scaffold represents a highly versatile platform for the development of novel therapeutics. The ability to modulate the biological activity of these compounds through targeted chemical modifications underscores their significance in modern drug discovery. The well-established mechanisms of COX inhibition and apoptosis induction provide a solid foundation for the development of new anti-inflammatory and anti-cancer agents. Furthermore, the emerging potential of these derivatives as kinase inhibitors opens up new avenues for therapeutic intervention.
Future research in this field will likely focus on:
-
Optimizing Selectivity: Fine-tuning the structure of these derivatives to achieve even greater selectivity for specific COX isoforms or kinase targets to enhance efficacy and minimize off-target effects.
-
Elucidating Novel Mechanisms: Investigating other potential molecular targets and signaling pathways that may be modulated by this class of compounds.
-
In Vivo Studies: Translating the promising in vitro findings into preclinical and clinical studies to evaluate the therapeutic potential of these compounds in relevant disease models.
This guide has provided a comprehensive overview of the core mechanisms of action of 5,6-diaryl-1,2,4-triazin-3(2H)-one derivatives, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers dedicated to advancing our understanding and application of these remarkable compounds.
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Fu, D. J., Song, J., Hou, Y. H., Zhao, R. H., Li, J. H., Mao, R. W., ... & Liu, H. M. (2017). Discovery of 5, 6-diaryl-1, 2, 4-triazines hybrids as potential apoptosis inducers. European journal of medicinal chemistry, 138, 915-926. [Link]
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IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). [Link]
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Płazińska, A., Płaziński, W., & Mikiciuk-Olasik, E. (2022). The activity of pyrazolo [4, 3-e][2][4][5] triazine and pyrazolo [4, 3-e] tetrazolo [1, 5-b][2][4][5] triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Pharmaceuticals, 15(1), 84. [Link]
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La Regina, G., Taresco, V., Talarico, C., Taliani, S., Mazzoccoli, C., Panella, L., ... & Di Maro, S. (2023). Novel Pyrazolo [1, 5-a]-1, 3, 5-Triazine Derivatives as CDK7 Inhibitors. ChemMedChem, 18(13), e202300137. [Link]
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Sztanke, K., Sztanke, M., Rzymowska, J., & Niemczyk, M. (2022). New 2-[(4-Amino-6-N-substituted-1, 3, 5-triazin-2-yl) methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives as Potential Anticancer Agents. Molecules, 27(13), 4153. [Link]
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Biological activity of 1,2,4-triazine compounds
An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazine Compounds
The 1,2,4-triazine core is a privileged heterocyclic scaffold that has garnered substantial interest in medicinal chemistry due to the broad and potent biological activities exhibited by its derivatives.[1][2] This guide provides a comprehensive technical overview of the diverse pharmacological landscape of 1,2,4-triazine compounds. We will delve into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, exploring the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies for their evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the 1,2,4-triazine framework.
The 1,2,4-Triazine Scaffold: A Versatile Core in Medicinal Chemistry
The 1,2,4-triazine ring is a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4.[3] This nitrogen-rich core imparts unique physicochemical properties that are conducive to a wide range of biological interactions. The versatility of the 1,2,4-triazine scaffold lies in the ability to readily introduce various substituents at the 3, 5, and 6 positions, allowing for the fine-tuning of steric, electronic, and lipophilic parameters to optimize potency and selectivity for specific biological targets.[2][4]
The synthesis of substituted 1,2,4-triazines is most commonly achieved through the condensation reaction of a 1,2-dicarbonyl compound with an appropriate acid hydrazide.[4] While this method is robust for creating symmetrically substituted triazines, the use of unsymmetrical 1,2-diketones can lead to regioisomeric mixtures, presenting a purification challenge.[4]
Caption: Anticancer mechanisms of 1,2,4-triazine derivatives.
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the 1,2,4-triazine ring is a critical determinant of cytotoxic and antiproliferative activity. [1]Studies on xanthone and acridone derivatives of 1,2,4-triazine have revealed that specific substitutions lead to potent in vitro antiproliferative activities against colorectal cancer, glioblastoma, and breast cancer cell lines. [5]For example, certain acridone-1,2,4-triazine conjugates demonstrated low toxicity to normal human embryonic kidney (HEK-293) cells, indicating a favorable selectivity profile. [5]In another study, the introduction of a thienyl group at the 3-position of a 1,2,4-triazin-5-ol core was found to be a key feature for anticancer activity. [6]
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to evaluate the in vitro anticancer activity of 1,2,4-triazine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [5] Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A-172, Hs578T) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [5]2. Compound Treatment: Prepare serial dilutions of the 1,2,4-triazine test compounds in culture medium. Add the compounds to the cells and incubate for 48-72 hours. [5]3. MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the compound concentration.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Thiophene-triazine derivative | PI3Kα | 177.41 | [7] |
| Thiophene-triazine derivative | mTOR | 12.24 | [7] |
| 1,3,5-triazine-based pyrazole | EGFR | 0.229 - 0.305 | [7] |
| Pyrrolo[2,1-f]t[4][8]riazine | VEGFR-2 | 0.023 | [9] |
| Pyrrolo[2,1-f]t[4][8]riazine | EGFR | 0.100 | [9] |
| Pyrrolo[2,1-f]t[4][8]riazine | ALK | 0.010 | [9] |
Antimicrobial and Antiviral Activities
1,2,4-triazine derivatives have emerged as a promising class of antimicrobial and antiviral agents, addressing the urgent need for new treatments against drug-resistant pathogens. [10][11]
Antibacterial and Antifungal Properties
The antibacterial activity of 1,2,4-triazines has been demonstrated against a range of Gram-positive and Gram-negative bacteria. [12][13]Some fused 1,2,4-triazine esters have shown antibacterial potencies comparable to ampicillin. [11]The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Similarly, antifungal activity has been reported, with some derivatives showing efficacy against Candida albicans. [14]
Antiviral Potential
The antiviral activity of 1,2,4-triazines is particularly noteworthy. [11][15]Certain derivatives have shown virucidal properties against RNA viruses like human enterovirus (Echo-9). [11]Fused pyrrolo[2,1-f]t[4][8][10]riazines, being structural analogues of purine bases, are considered potent antiviral compounds. [15]Some have demonstrated low toxicity and high antiviral activity against influenza virus A/Puerto Rico/8/34 (H1N1), with a plausible mechanism involving the inhibition of neuraminidase. [15]A novel azolo-1,2,4-triazine derivative, triazavirine, has been shown to be an effective inhibitor of both influenza A and B viruses. [16]
Caption: Antimicrobial and antiviral targets of 1,2,4-triazines.
Anti-inflammatory and Other CNS Activities
Beyond their anti-infective and anticancer properties, 1,2,4-triazine derivatives have demonstrated significant anti-inflammatory and central nervous system (CNS) activities. [8][17]
Anti-inflammatory Effects
Several 1,2,4-triazine derivatives exhibit potent anti-inflammatory properties. [8][17][18]The mechanism often involves the inhibition of key inflammatory mediators. Some compounds have shown a dual analgesic and anti-inflammatory effect without causing stomach ulceration, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). [8]
CNS-Related Activities
The 1,2,4-triazine scaffold has been successfully employed to develop antagonists for the adenosine A2A receptor, which are being investigated for the treatment of Parkinson's disease. [19]Structure-based drug design has led to the identification of potent, selective, and orally bioavailable 1,2,4-triazine derivatives that bind deep within the orthosteric binding cavity of this G-protein coupled receptor (GPCR). [19]Additionally, some derivatives have been evaluated for their antidepressant-like activity through the inhibition of monoamine oxidase A (MAO-A). [20]
Conclusion and Future Perspectives
The 1,2,4-triazine scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. The extensive research into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties has provided a solid foundation for future drug discovery efforts. The continued exploration of structure-activity relationships, coupled with modern drug design techniques such as structure-based design and in silico screening, will undoubtedly lead to the discovery of new 1,2,4-triazine derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The development of more efficient and regioselective synthetic methodologies will further accelerate the exploration of this promising class of compounds.
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Spectroscopic Elucidation of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one: A Technical Guide
Introduction to the Target Molecule
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one (CAS No: 5471-46-5) possesses a molecular formula of C₁₇H₁₅N₃O₃ and a molecular weight of 309.32 g/mol .[1][2] Its core structure, featuring a 1,2,4-triazinone ring flanked by two 4-methoxyphenyl substituents, is a key pharmacophore. This scaffold is recognized for its role in the development of novel therapeutic agents, including potent tubulin polymerization inhibitors and G-protein-coupled receptor 84 (GPR84) antagonists.[1] Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development pipeline involving this molecule.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR are indispensable for structural confirmation. The inherent symmetry of the molecule, with two identical 4-methoxyphenyl groups, simplifies the expected spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be relatively simple, with signals corresponding to the aromatic protons of the two phenyl rings, the methoxy protons, and the N-H proton of the triazinone ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | Singlet (broad) | 1H | N-H | The acidic proton on the nitrogen of the lactam functionality is expected to be significantly deshielded and may appear as a broad singlet. |
| ~7.5 - 7.8 | Doublet | 4H | Ar-H (ortho to triazine) | Protons on the phenyl rings ortho to the point of attachment to the triazine ring are expected to be in a relatively deshielded environment. |
| ~6.9 - 7.1 | Doublet | 4H | Ar-H (meta to triazine) | Protons meta to the triazine ring (and ortho to the methoxy group) will be more shielded due to the electron-donating effect of the oxygen. |
| ~3.8 | Singlet | 6H | -OCH₃ | The six protons of the two equivalent methoxy groups will give rise to a sharp singlet in a typical chemical shift range for aryl methyl ethers. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reflect the symmetry of the molecule, showing a reduced number of signals relative to the total number of carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C=O | The carbonyl carbon of the amide (lactam) in the triazinone ring is expected at a characteristic downfield shift. |
| ~159 | Ar-C (para to triazine) | The aromatic carbon bearing the methoxy group will be significantly deshielded. |
| ~150 | C5 & C6 (triazine) | The carbons of the triazine ring attached to the phenyl groups are expected in this region. |
| ~130 | Ar-C (ortho to triazine) | The aromatic carbons ortho to the triazine ring. |
| ~128 | Ar-C (ipso) | The aromatic carbons directly attached to the triazine ring. |
| ~114 | Ar-C (meta to triazine) | The aromatic carbons meta to the triazine ring will be shielded by the methoxy group. |
| ~55 | -OCH₃ | The carbon of the methoxy group is expected in this typical upfield region. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like N-H.[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key structural motifs.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3200 - 3100 | N-H Stretch | Amide (Lactam) | A broad to medium absorption band is expected for the N-H stretching vibration in the solid state due to hydrogen bonding. |
| ~3050 - 3000 | C-H Stretch | Aromatic | Stretching vibrations of the C-H bonds on the phenyl rings. |
| ~2950 - 2850 | C-H Stretch | Aliphatic (-OCH₃) | Stretching vibrations of the C-H bonds in the methyl groups. |
| ~1700 - 1670 | C=O Stretch | Amide (Lactam) | A strong, sharp absorption band characteristic of the carbonyl group in a six-membered ring lactam. |
| ~1610, ~1510 | C=C Stretch | Aromatic | Characteristic skeletal vibrations of the phenyl rings. |
| ~1550 | C=N Stretch | Triazine Ring | Stretching vibration of the carbon-nitrogen double bonds within the heterocyclic ring. |
| ~1250 | C-O-C Stretch | Aryl Ether | Asymmetric stretching of the aryl-O-CH₃ ether linkage. |
| ~830 | C-H Bend | Aromatic (para-substituted) | Out-of-plane bending vibration characteristic of 1,4-disubstituted benzene rings. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or KBr pellet first, which will be automatically subtracted from the sample spectrum.
-
Data Analysis: Identify and label the major absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure.
Predicted Mass Spectrum and Fragmentation
Under electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 310.3. Depending on the conditions, adducts with sodium [M+Na]⁺ at m/z 332.3 may also be observed. Under electron ionization (EI), the molecular ion [M]⁺˙ at m/z 309.3 would be expected.
The fragmentation of the triazinone ring and its substituents can proceed through several pathways. A plausible fragmentation pattern initiated by EI is proposed below.
Sources
An In-depth Technical Guide to the Solubility and Stability of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Recognizing the critical importance of these physicochemical properties in the drug development pipeline, this document outlines detailed experimental protocols for determining both kinetic and thermodynamic solubility in a range of pharmaceutically relevant solvents. Furthermore, a thorough stability assessment strategy is presented, including the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method and protocols for forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively characterize this promising molecule.
Introduction: The Significance of this compound
The 1,2,4-triazine scaffold is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] this compound, with its distinct diaryl substitution, represents a promising pharmacophore. The methoxy groups on the phenyl rings can significantly influence the molecule's electronic and steric properties, thereby modulating its interaction with biological targets.
A deep understanding of the solubility and stability of this compound is paramount for its progression from a laboratory curiosity to a viable drug candidate. Solubility directly impacts bioavailability and the feasibility of formulation development, while stability determines the compound's shelf-life, storage conditions, and potential degradation pathways that could lead to inactive or even toxic byproducts. This guide provides a robust framework for the systematic evaluation of these critical parameters.
Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential for designing relevant solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅N₃O₃ | BenchChem |
| Molecular Weight | 309.32 g/mol | BenchChem |
| Appearance | White to off-white solid | Assumed |
| pKa | (Predicted) ~8-9 (amide proton) | ChemAxon |
| LogP | (Predicted) ~2.5-3.5 | ChemAxon |
Note: Predicted values are generated using computational models and should be experimentally verified.
Solubility Assessment: A Multi-faceted Approach
The solubility of a compound is not a single value but rather a property dependent on the solvent system and the experimental conditions. Therefore, a comprehensive assessment involves determining both kinetic and thermodynamic solubility in a variety of relevant media.
Rationale for Solvent Selection
The choice of solvents for solubility studies should be guided by the intended application of the compound. For drug development purposes, this includes aqueous buffers at physiological pH, as well as organic and co-solvent systems commonly used in formulations.
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4 is crucial for mimicking physiological conditions. Buffers at acidic (e.g., pH 1.2, simulating gastric fluid) and basic (e.g., pH 6.8, simulating intestinal fluid) conditions are also vital for understanding the pH-dependent solubility of ionizable compounds.
-
Organic Solvents: Solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and acetonitrile are frequently used in early-stage in vitro assays and as co-solvents in formulations.
-
Parenteral and Oral Formulation Excipients: Solvents like polyethylene glycol 400 (PEG 400) and propylene glycol (PG) are common in liquid dosage forms.
Experimental Protocols
Kinetic solubility provides a high-throughput initial assessment of a compound's dissolution rate from a DMSO stock solution into an aqueous buffer. This is particularly relevant for early drug discovery screening where compounds are often stored in DMSO.[2][3][4][5]
Objective: To rapidly determine the apparent solubility of this compound in aqueous buffers.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition of Aqueous Buffer: To each well, add the selected aqueous buffer (e.g., PBS pH 7.4) to achieve a final DMSO concentration of ≤1%.
-
Incubation: Incubate the plate at room temperature with gentle shaking for 2 hours.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.
-
Quantification (Optional): For a more quantitative measure, centrifuge the plate to pellet any precipitate and analyze the supernatant by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.
Diagram: Kinetic Solubility Workflow
Caption: Workflow for the kinetic solubility assay.
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for formulation development.[6][7][8][9]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for the thermodynamic solubility assay.
Anticipated Solubility Profile
Based on the chemical structure, which includes two methoxyphenyl groups contributing to lipophilicity and a polar triazinone core, a qualitative solubility profile can be anticipated. The compound is expected to exhibit higher solubility in polar organic solvents compared to non-polar solvents and limited solubility in aqueous media.
Table 1: Predicted Thermodynamic Solubility of this compound
| Solvent System | Predicted Solubility (µg/mL) | Classification |
| Water (pH 7.0) | < 1 | Very Poorly Soluble |
| PBS (pH 7.4) | 1 - 10 | Poorly Soluble |
| 0.1 N HCl (pH 1.2) | 1 - 10 | Poorly Soluble |
| Simulated Intestinal Fluid (pH 6.8) | 5 - 15 | Poorly Soluble |
| Ethanol | 100 - 500 | Sparingly Soluble |
| Methanol | 150 - 600 | Sparingly Soluble |
| DMSO | > 10,000 | Freely Soluble |
| Acetonitrile | 50 - 200 | Slightly Soluble |
| PEG 400 | > 1,000 | Soluble |
| Propylene Glycol | 500 - 1,000 | Soluble |
| Diethyl Ether | < 10 | Poorly Soluble |
Note: These are illustrative values and must be confirmed by experimental determination.
Stability Assessment: Ensuring Compound Integrity
A comprehensive stability study is essential to identify potential degradation pathways and to develop a stable formulation. This involves the development of a stability-indicating analytical method and subjecting the compound to forced degradation under various stress conditions.
Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[10][11][12][13][14]
Objective: To develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound and its degradation products.
Methodology:
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point for a compound with this polarity.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of the parent compound from its more polar degradation products.
-
Detection: UV detection at a wavelength of maximum absorbance (λmax) for the parent compound should be employed. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[15][16][17][18]
Table 2: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | λmax (determined by UV scan) |
| Injection Volume | 10 µL |
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[2][16]
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Neutral Hydrolysis: Dissolve the compound in purified water and heat at 60°C for 24 hours.
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating HPLC method.
Potential Degradation Pathway: The 1,2,4-triazin-3(2H)-one ring is susceptible to hydrolysis, particularly under basic conditions, which could lead to ring-opening to form corresponding semicarbazone or other related derivatives.[19][20]
Procedure:
-
Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Analysis: At specified time points, withdraw samples and analyze by HPLC.
Potential Degradation Pathway: The nitrogen atoms in the triazine ring and the electron-rich methoxyphenyl groups are potential sites for oxidation. N-oxidation of the triazine ring is a common degradation pathway for nitrogen-containing heterocycles.[21][22][23][24]
Procedure:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analysis: Analyze both the exposed and control samples by HPLC.
Potential Degradation Pathway: Aromatic heterocyclic compounds can undergo photodegradation through various mechanisms, including photooxidation and rearrangement.[25][26][27]
Procedure:
-
Expose a solid sample of the compound to dry heat (e.g., 80°C) for 7 days.
-
Analysis: Analyze the sample by HPLC.
Potential Degradation Pathway: Thermal stress can lead to the cleavage of weaker bonds in the molecule.
Diagram: Forced Degradation Study Workflow
Caption: General workflow for forced degradation studies.
Summary of Anticipated Stability Profile
Based on the known chemistry of 1,2,4-triazine derivatives, the following stability profile is anticipated.
Table 3: Predicted Stability of this compound
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis (0.1 N HCl, 60°C) | Stable to minor degradation | Ring-opened products |
| Basic Hydrolysis (0.1 N NaOH, 60°C) | Significant degradation | Ring-opened products, salts |
| Neutral Hydrolysis (Water, 60°C) | Stable | - |
| Oxidative (3% H₂O₂, RT) | Moderate degradation | N-oxides, hydroxylated derivatives |
| Photolytic (ICH Q1B) | Potential for degradation | Photo-rearranged isomers, photo-oxidized products |
| Thermal (80°C, solid) | Likely stable | - |
Note: The extent of degradation and the identity of degradation products must be confirmed experimentally.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The outlined experimental protocols for kinetic and thermodynamic solubility, coupled with a robust strategy for forced degradation studies and the development of a stability-indicating HPLC method, will enable researchers to generate the critical data necessary for informed decision-making in the drug development process.
Future work should focus on the experimental execution of these protocols to generate quantitative data. The identification and characterization of any significant degradation products using techniques such as LC-MS/MS and NMR spectroscopy will be crucial for a complete understanding of the compound's stability profile. This foundational knowledge will ultimately facilitate the development of stable and efficacious formulations for this promising therapeutic candidate.
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The Ascendant Scaffold: A Technical Guide to the Therapeutic Targeting of 1,2,4-Triazine Derivatives
Foreword: The Versatility of a Privileged Heterocycle
The 1,2,4-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent chemical properties and synthetic tractability have allowed for the generation of vast libraries of derivatives, leading to the discovery of compounds with a remarkable breadth of biological activities.[1][2] This guide provides an in-depth exploration of the key therapeutic targets of 1,2,4-triazine derivatives, offering a technical resource for researchers and drug development professionals. We will delve into the mechanistic underpinnings of their action, provide actionable experimental protocols, and synthesize structure-activity relationship (SAR) data to inform future drug design.
I. The 1,2,4-Triazine Core: A Foundation for Diverse Bioactivity
The unique arrangement of nitrogen atoms in the 1,2,4-triazine ring imparts specific electronic and steric properties that are conducive to interactions with a wide array of biological macromolecules. The synthesis of substituted 1,2,4-triazines is often achieved through the condensation of 1,2-dicarbonyl compounds with acid hydrazides, a versatile method that allows for the introduction of diverse substituents at the 3, 5, and 6 positions of the triazine ring.[3] This chemical flexibility is a cornerstone of its success, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5]
II. Therapeutic Targets in Oncology: A Multi-pronged Attack on Cancer
1,2,4-triazine derivatives have demonstrated significant potential in oncology by targeting various components of cancer cell signaling and metabolism.[6][7][8]
A. Kinase Inhibition: Halting Aberrant Cell Proliferation
A prominent mechanism of action for many anticancer 1,2,4-triazine derivatives is the inhibition of protein kinases, enzymes that play a central role in regulating cell growth, differentiation, and survival.[1]
-
Pyruvate Dehydrogenase Kinase (PDK): Several 3-amino-1,2,4-triazine derivatives have been identified as potent and selective inhibitors of PDK1.[9][10] PDKs are crucial regulators of cellular metabolism, and their inhibition can reprogram cancer cells to a less aggressive metabolic state, ultimately leading to apoptosis.[9][11][12] The molecular hybridization of the 1,2,4-triazine scaffold with indole moieties has proven to be a particularly effective strategy for developing potent PDK inhibitors.[9]
-
VEGFR-2 Kinase: Certain pyrrolo[2,1-f][4][5][13]triazine-based derivatives have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients.
-
Other Kinases: The 1,2,4-triazine scaffold has also been utilized to develop inhibitors of other kinases implicated in cancer, such as p38α MAP kinase and cyclin-dependent kinases (CDKs).[1][14]
This protocol outlines a common method to assess the inhibitory activity of 1,2,4-triazine derivatives against PDK1.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (1,2,4-triazine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the assay plate. Include a positive control (a known PDK1 inhibitor) and a negative control (DMSO vehicle).
-
Add 10 µL of a solution containing the PDK1 enzyme and substrate in kinase buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
B. Targeting the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers. Some 1,2,4-triazine derivatives have been shown to inhibit this pathway by promoting the degradation of β-catenin, a key transcriptional co-activator.[1]
C. Induction of Apoptosis
Several novel 1,2,4-triazine sulfonamide derivatives have demonstrated the ability to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways.[14] These compounds were also found to modulate the levels of molecules involved in cancer pathogenesis, such as sICAM-1, mTOR, Beclin-1, and cathepsin B.[14]
III. Combating Inflammation: A New Frontier for 1,2,4-Triazines
Chronic inflammation is a hallmark of numerous diseases. 1,2,4-triazine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[15][16]
A. Dual COX-2/15-LOX Inhibition
Novel 1,2,4-triazine-quinoline hybrids have been designed as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators.[17] This dual-targeting approach offers the potential for enhanced anti-inflammatory efficacy with a reduced risk of side effects compared to selective COX-2 inhibitors.
B. Targeting the AGE-RAGE Axis in Diabetic Inflammation
In diabetic conditions, the accumulation of advanced glycation end products (AGEs) and their interaction with the receptor for advanced glycation end products (RAGE) triggers a pro-inflammatory cascade. Certain 1,2,4-triazine derivatives have been shown to suppress this inflammatory response by inhibiting the AGE-RAGE-NF-κβ/p38 signaling nexus in monocytes.[15][18]
C. NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multiprotein complex that, when activated, drives the production of potent pro-inflammatory cytokines. Novel 1,2,4-triazine derivatives have been identified as inhibitors of the NLRP3 inflammasome, highlighting their potential in treating a wide range of inflammatory and autoimmune diseases.[19]
IV. Anti-Infective Potential: A Scaffold for Novel Antimicrobials
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. 1,2,4-triazines have demonstrated promising activity against a variety of pathogens.[20][21][22][23]
A. Antibacterial Activity
Numerous 1,2,4-triazine derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[13][20][22][24] The presence of the 1,2,4-triazine ring is often crucial for their antibacterial efficacy.[22] Some derivatives have shown activity against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[1]
B. Antiviral Activity
The 1,2,4-triazine scaffold has also been explored for its antiviral potential.[24][25] Fused 1,2,4-triazine esters have shown activity against DNA and RNA viruses.[24] Furthermore, pyrrolo[2,1-f][4][5][13]triazine derivatives are being investigated as analogues of the antiviral drug Triazavirin.[26]
C. Antifungal and Antiparasitic Activity
The broad-spectrum anti-infective properties of 1,2,4-triazines extend to antifungal and antiparasitic activities.[1][21] For instance, they have been investigated as inhibitors of Candida albicans lanosterol 14-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[27]
V. Neuroprotection and Neurodegenerative Diseases
Emerging evidence suggests that 1,2,4-triazine derivatives may have therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[28][29]
A. Targeting Adenosine A₂A Receptors
1,2,4-triazine derivatives have been identified as potent and selective antagonists of the adenosine A₂A receptor.[30] This receptor is a promising target for the treatment of Parkinson's disease, and its blockade can help to restore motor function.
B. Neuroprotective Mechanisms
Novel 1,2,4-triazine derivatives have demonstrated neuroprotective effects in vitro by protecting neuronal cells from oxidative stress-induced cell death and reducing caspase-3 activation.[28] They have also been shown to impair the activation of NF-κB, a key regulator of inflammatory responses in the brain.[28] Furthermore, some derivatives have been found to activate the Wnt/β-catenin signaling pathway, which is implicated in neuronal survival and function.[29]
C. Inhibition of Protein Aggregation
In the context of Alzheimer's disease, 1,2,4-triazine derivatives are being explored for their ability to inhibit the aggregation of amyloid-β and tau proteins, which are hallmarks of the disease.[31][32]
VI. Structure-Activity Relationship (SAR) Insights
The extensive research into 1,2,4-triazine derivatives has generated a wealth of SAR data, providing valuable insights for the rational design of new therapeutic agents.
| Target | Scaffold/Derivative Class | Key SAR Observations | Reference |
| GPR84 | 3-methylindole-5,6-trisubstituted 1,2,4-triazines | Substitution of the 5- and 6-position aryl rings with halides decreases activity in a size-dependent manner. Unsymmetrical substitution at these positions can be exploited to improve potency. | [4] |
| Adenosine A₂A Receptor | 5,6-biaryl-1,2,4-triazin-3-amines | The amino-triazine core forms critical hydrogen bonding interactions with Asn253. Substitutions on the aryl rings influence potency and selectivity. | [30] |
| PDK1 | 3-amino-1,2,4-triazines with bis-indole moieties | A methoxyl group at position 5 of one indole ring and a methyl group at the indole nitrogen are important for inhibitory activity. | [9] |
| Antidepressant Activity (MAO-A) | N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides | Specific substitutions on the benzamide ring significantly impact MAO-A inhibitory potency. | [33] |
VII. Future Directions and Conclusion
The 1,2,4-triazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse range of biological targets and mechanisms of action highlights the remarkable versatility of this heterocyclic system. Future research will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles. The application of structure-based drug design, combinatorial chemistry, and high-throughput screening will undoubtedly accelerate the discovery of new 1,2,4-triazine-based drugs for a wide spectrum of human diseases. The journey of the 1,2,4-triazine scaffold from a simple heterocycle to a cornerstone of modern medicinal chemistry is a testament to the power of chemical innovation in addressing unmet medical needs.
Experimental Workflow and Signaling Pathway Diagrams
Caption: A generalized workflow for the discovery and development of 1,2,4-triazine-based therapeutic agents.
Caption: Inhibition of the AGE-RAGE inflammatory signaling pathway by 1,2,4-triazine derivatives.
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Methodological & Application
Protocol for synthesizing 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one in the lab
An Application Note for the Synthesis of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive and technically detailed protocol for the laboratory synthesis of this compound. This triazine derivative is a compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for developing novel therapeutic agents.[1] Derivatives of 5,6-diaryl-1,2,4-triazin-3(2H)-one have been identified as potent tubulin polymerization inhibitors that target the colchicine binding site, highlighting their potential as anticancer agents.[1] Furthermore, this chemical structure is the core of high-affinity antagonists for the G-protein-coupled receptor 84 (GPR84), a pro-inflammatory receptor implicated in various inflammatory diseases.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a self-validating protocol grounded in established chemical principles.
Introduction and Scientific Background
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[2][3] The specific target molecule, this compound, is distinguished by the presence of two 4-methoxyphenyl groups at the 5 and 6 positions. These methoxy-substituted aryl rings are critical pharmacophoric features that can enhance binding affinity to biological targets through hydrophobic and electronic interactions.[1]
The synthesis described herein proceeds via a classical condensation reaction between a 1,2-dicarbonyl compound, 4,4'-dimethoxybenzil, and semicarbazide hydrochloride. This reaction is a robust and efficient method for constructing the 1,2,4-triazin-3(2H)-one heterocyclic system. The acidic conditions provided by the semicarbazide hydrochloride salt or an acidic solvent like glacial acetic acid catalyze the key steps of imine formation and subsequent intramolecular cyclization. Understanding the causality of each step is crucial for optimizing reaction conditions and ensuring a high yield of the pure product.
Reaction Principle: Condensation and Cyclization
The synthesis is a one-pot reaction that involves two primary mechanistic stages:
-
Initial Condensation: The reaction begins with the nucleophilic attack of the primary amine group of semicarbazide on one of the electrophilic carbonyl carbons of 4,4'-dimethoxybenzil. This forms a semicarbazone intermediate.
-
Intramolecular Cyclization and Dehydration: The terminal amide nitrogen of the semicarbazone intermediate then performs an intramolecular nucleophilic attack on the second carbonyl carbon. The resulting heterocyclic intermediate subsequently undergoes dehydration (loss of a water molecule) to yield the stable, aromatic 1,2,4-triazine ring.
Sources
Application Notes and Protocols for 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one: A Potent Tubulin Polymerization Inhibitor
Introduction: Targeting the Microtubule Cytoskeleton in Cancer Therapy
The microtubule cytoskeleton, a dynamic network of protein filaments, is indispensable for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. This makes it a prime target for the development of anticancer therapeutics. Microtubules are polymers of α- and β-tubulin heterodimers, and their constant assembly (polymerization) and disassembly (depolymerization) are crucial for the formation of the mitotic spindle during cell division. Disruption of this delicate equilibrium can lead to mitotic arrest and, ultimately, apoptosis (programmed cell death) in rapidly proliferating cancer cells.
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one is a member of the 5,6-diaryl-1,2,4-triazine class of compounds that have demonstrated significant potential as tubulin polymerization inhibitors. These molecules act as antimitotic agents by binding to the colchicine binding site on β-tubulin, a mechanism shared with other potent tubulin inhibitors. This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to the disruption of the microtubule network. The presence of the two 4-methoxyphenyl groups is a key pharmacophoric feature that contributes to its binding affinity.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the investigation of this compound as a tubulin polymerization inhibitor. The protocols outlined herein are designed to be self-validating, with explanations of the scientific principles behind the experimental choices, ensuring both technical accuracy and practical utility.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its cytotoxic effects by directly interfering with microtubule dynamics. The colchicine binding site, located at the interface between α- and β-tubulin, is a well-established target for small molecule inhibitors.[1][2][3] Binding of this compound to this site induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[4] This leads to a net depolymerization of the microtubule network, resulting in the dissolution of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[5][6]
Molecular docking studies of similar 3-(alkylthio)-5,6-diaryl-1,2,4-triazines have shown that these compounds fit snugly into the colchicine binding site, forming key interactions with amino acid residues that stabilize the drug-target complex.[2][4][7]
Figure 1. Signaling pathway of this compound.
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM)[4] |
| HT-29 | Human Colon Carcinoma | 0.8 ± 0.1 |
| MCF-7 | Human Breast Adenocarcinoma | 1.1 ± 0.1 |
| AGS | Human Gastric Adenocarcinoma | 0.9 ± 0.05 |
| NIH-3T3 | Mouse Embryo Fibroblast (Normal) | 10.5 ± 0.5 |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.
Materials:
-
Tubulin (>99% pure, from bovine brain)
-
GTP (Guanosine-5'-triphosphate)
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
This compound
-
Positive control: Colchicine or Nocodazole
-
Negative control: DMSO (vehicle)
-
96-well, clear-bottom microplate
-
Temperature-controlled microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of the compound and controls by serial dilution in polymerization buffer. The final DMSO concentration should not exceed 1%.
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a 10 mM GTP stock solution in polymerization buffer.
-
-
Assay Procedure:
-
Pre-warm the microplate reader to 37°C.
-
On ice, add 10 µL of the compound dilutions or controls to the appropriate wells of the 96-well plate.
-
Prepare the tubulin polymerization reaction mix by adding GTP to the tubulin solution to a final concentration of 1 mM.
-
Add 90 µL of the tubulin/GTP mixture to each well to initiate polymerization.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD at 340 nm) versus time for each concentration of the compound and controls.
-
Determine the rate of polymerization (Vmax) from the slope of the linear phase of the polymerization curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Figure 2. Workflow for the in vitro tubulin polymerization assay.
Cell Viability and Cytotoxicity Assays (MTT and SRB)
These colorimetric assays are used to determine the cytotoxic effects of this compound on cancer cell lines.
2.1. MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
2.2. SRB (Sulforhodamine B) Assay
This assay measures the total protein content, which is proportional to the cell number.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well cell culture plates
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[11]
-
Washing: Wash the plates five times with deionized water and allow them to air dry.[11]
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[11]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.[5]
-
Absorbance Measurement: Read the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Cell Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[13]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the disruptive effects of this compound on the microtubule network.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Glass coverslips
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.25% in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere. Treat with the compound for an appropriate time (e.g., 12-24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and DAPI Staining: Wash with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize the microtubule network and nuclei using a fluorescence microscope.
Western Blot Analysis
Western blotting is used to quantify the expression levels of key proteins involved in the cell cycle and apoptosis following treatment with the compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-α-tubulin, anti-Cyclin B1, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
In Vivo Xenograft Mouse Model
This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.[16]
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line (e.g., HCT116, A549)
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[14]
-
Compound Administration: Administer this compound at various doses (e.g., 5, 10, 20 mg/kg) via an appropriate route (e.g., intraperitoneal or oral gavage) on a predetermined schedule (e.g., daily or every other day).[17] The control group receives the vehicle.
-
Efficacy and Toxicity Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Figure 3. Workflow for the in vivo xenograft mouse model.
References
-
Full article: Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - Taylor & Francis. (URL: [Link])
-
Tubulin structure and detail of the colchicine binding site located... - ResearchGate. (URL: [Link])
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC. (URL: [Link])
-
Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction | ACS Omega - ACS Publications. (URL: [Link])
-
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Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. (URL: [Link])
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An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (URL: [Link])
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Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - MDPI. (URL: [Link])
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Application Notes and Protocols for 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one in Cancer Cell Line Studies
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one and its analogs in cancer cell line studies. This guide provides an in-depth overview of the compound's mechanism of action, detailed experimental protocols, and data interpretation guidelines based on established research.
Introduction: A Promising Scaffold in Oncology Research
The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[1][2][3] this compound, a member of the 5,6-diaryl-1,2,4-triazine class, has emerged as a compound of interest due to its potent antiproliferative effects against various cancer cell lines.[1][4] The presence of the two 4-methoxyphenyl groups is a key pharmacophoric feature that contributes to its biological activity.[5] This guide will delve into the practical applications of this compound in a laboratory setting, focusing on its evaluation as a potential anticancer agent.
Mechanism of Action: A Dual Assault on Cancer Cells
Current research indicates that 5,6-diaryl-1,2,4-triazine derivatives exert their anticancer effects through a dual mechanism: the inhibition of tubulin polymerization and the induction of apoptosis.
Inhibition of Tubulin Polymerization
Derivatives of 5,6-diaryl-1,2,4-triazin-3(2H)-one have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine binding site on β-tubulin.[5] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site, these compounds disrupt the assembly of microtubules, which in turn activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase and ultimately triggering apoptosis.[6]
Caption: Mechanism of Tubulin Polymerization Inhibition.
Induction of Apoptosis
Beyond cell cycle arrest, 5,6-diaryl-1,2,4-triazine derivatives have been shown to induce apoptosis through the mitochondrial pathway.[1] This is characterized by morphological changes such as cell shrinkage and chromatin condensation, a decrease in the mitochondrial membrane potential, and the activation of key apoptotic proteins.[1] Studies on related compounds have demonstrated an upregulation of the pro-apoptotic protein Bax and a subsequent increase in the Bax/Bcl-2 ratio, leading to the activation of caspases, which are the executioners of apoptosis.[2][5]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various 5,6-diaryl-1,2,4-triazine derivatives against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound Class | Cancer Cell Line | Cell Type | IC50 (µM) |
| 5,6-diaryl-1,2,4-triazine hybrid | MGC-803 | Gastric Cancer | Varies by derivative |
| 5,6-diaryl-1,2,4-triazine hybrid | EC-109 | Esophageal Cancer | Varies by derivative |
| 5,6-diaryl-1,2,4-triazine hybrid | PC-3 | Prostate Cancer | Varies by derivative |
| 1,2,4-triazin-3(2H)-one derivative | MCF-7 | Breast Cancer | 8.2 - 18.2 |
| 1,2,4-triazin-3(2H)-one derivative | HepG-2 | Liver Cancer | 8.2 - 18.2 |
| 1,2,4-triazin-3(2H)-one derivative | HCT-116 | Colon Cancer | 8.2 - 18.2 |
| 1,2,4-triazine-6-one derivative | HCT-116 | Colon Cancer | Potent activity noted |
| 1,2,4-triazine-6-one derivative | HepG-2 | Liver Cancer | Potent activity noted |
Note: IC50 values are highly dependent on the specific derivative and experimental conditions. The data presented is a representative range based on published studies.[1][4][5]
Experimental Protocols
The following protocols provide a framework for evaluating the anticancer properties of this compound in a cell culture setting.
Caption: General Experimental Workflow.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a widely used method to assess cell viability and the cytotoxic potential of a compound.[7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF, pH 4.7)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.[9]
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[9]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][8][9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log concentration of the compound.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (1x)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at concentrations around its IC50 value for 24 or 48 hours. Include a vehicle-treated control.[6]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.[6]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6][7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6][7]
-
Dilution: Add 400 µL of 1x Binding Buffer to each sample.[6]
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[10][11]
Materials:
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[6][11]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.[6]
-
Cell Harvesting: Harvest cells by trypsinization and wash once with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[11] Store at -20°C for at least 2 hours.[6][12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.
References
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Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. (n.d.). Science Alert. Retrieved January 22, 2026, from [Link]
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Design and discovery of new antiproliferative 1,2,4-triazin-3(2H)-ones as tubulin polymerization inhibitors targeting colchicine binding site. (2021). PubMed. Retrieved January 22, 2026, from [Link]
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Compound 3a potently induces apoptosis in breast cancer MCF-7 cells... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
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(A) Scheme for the synthesis of triazine derivatives. (B) Microtubule... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2018). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]
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Cell Cycle Analysis. (n.d.). University of Virginia School of Medicine. Retrieved January 22, 2026, from [Link]
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Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. (2015). PubMed. Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][4][7]triazole-6(5H)-ones as Possible Anticancer Agents. (2020). MDPI. Retrieved January 22, 2026, from [Link]
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DNA Cell Cycle Analysis with PI. (n.d.). Babraham Institute. Retrieved January 22, 2026, from [Link]
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Application Notes & Protocols for Efficacy Testing of 1,2,4-Triazine Derivatives
Abstract: The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent activity against a range of biological targets, particularly protein kinases involved in oncogenic signaling.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade for evaluating the efficacy of novel 1,2,4-triazine derivatives. We present detailed, field-proven protocols for a primary biochemical screen, a secondary cell-based viability assay, and a tertiary target engagement assay. The causality behind experimental choices is explained to ensure both technical accuracy and practical success.
Introduction: The Scientific Rationale for a Tiered Assay Approach
The discovery of effective therapeutic agents requires a systematic evaluation of a compound's activity at multiple biological levels. For 1,2,4-triazine derivatives, which often function as enzyme inhibitors, a tiered approach is essential to build a comprehensive efficacy profile. This strategy allows for the efficient screening of large compound libraries and the progressive selection of the most promising candidates for further development.
Our proposed workflow begins with a high-throughput biochemical assay to identify direct inhibitors of a purified target enzyme. This is followed by a cell-based assay to determine the compound's effect on cancer cell viability, providing an initial assessment of cellular potency and toxicity. Finally, a target engagement assay confirms that the compound interacts with its intended target within the complex environment of an intact cell. This cascade ensures that the observed cellular effects are directly linked to the compound's mechanism of action, a critical step in modern drug discovery.[3]
Diagram: Tiered Assay Development Workflow
The following diagram illustrates the logical progression from initial high-throughput screening to cellular target validation.
Caption: A logical workflow for characterizing 1,2,4-triazine inhibitors.
Part 1: Primary Biochemical Screening - Kinase Inhibition Assay
Many 1,2,4-triazine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1][4] A biochemical assay using a purified kinase is the first step to quantify the direct inhibitory potential of a compound. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are particularly well-suited for high-throughput screening (HTS) due to their sensitivity, robustness, and homogeneous ("mix-and-read") format.[5]
Principle of the TR-FRET Kinase Assay
This assay measures the phosphorylation of a substrate peptide by a target kinase. A long-lifetime europium (Eu) chelate-labeled antibody (donor) binds to the kinase tag (e.g., GST or His), and a fluorescently labeled substrate peptide (acceptor) is phosphorylated by the kinase. When the phosphorylated substrate is recognized by the antibody, the donor and acceptor are brought into close proximity, allowing FRET to occur. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.[6]
Protocol: TR-FRET Assay for a Representative Kinase (e.g., PDK1)
This protocol is designed for a 384-well plate format, suitable for HTS.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Prepare fresh.
-
ATP Solution: Prepare a 10 mM stock solution in water and store at -20°C. Dilute in Assay Buffer to the desired working concentration (typically at the Kₘ for the target kinase).
-
Kinase Solution: Dilute purified, tagged PDK1 enzyme in Assay Buffer to a 2X final concentration. The optimal concentration should be determined empirically by performing a kinase titration to find the EC₈₀ (the concentration giving 80% of the maximal signal).[7]
-
Substrate Solution: Dilute the fluorescently labeled substrate peptide in Assay Buffer to a 2X final concentration.
-
Detection Mix: Prepare a solution containing the Eu-labeled anti-tag antibody and EDTA (to stop the kinase reaction) in TR-FRET dilution buffer.
2. Assay Procedure:
-
Compound Plating: Using an acoustic dispenser, add 50 nL of the 1,2,4-triazine derivatives (in DMSO) at various concentrations to the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Addition: Add 5 µL of the 2X Kinase Solution to each well.
-
Initiate Reaction: Add 5 µL of the 2X Substrate/ATP mixture to each well to start the reaction. The final volume is now 10 µL.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Stop & Detect: Add 10 µL of the Detection Mix to each well.
-
Final Incubation: Cover the plate, protect from light, and incubate at room temperature for 30-60 minutes.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
Table 1: Example Reagent Concentrations for a PDK1 TR-FRET Assay
| Reagent | Final Concentration | Purpose |
| PDK1 Enzyme | 5 nM | Catalyzes substrate phosphorylation |
| Fluorescent Substrate | 200 nM | Phosphorylated by the kinase |
| ATP | 100 µM (Kₘ) | Phosphate donor |
| Eu-anti-GST Antibody | 2 nM | Binds to tagged kinase (donor) |
| 1,2,4-Triazine Compound | 10-point titration | Test inhibitor |
| EDTA | 10 mM | Stops the kinase reaction by chelating Mg²⁺ |
Data Analysis: Determining Biochemical IC₅₀
-
Calculate TR-FRET Ratio: For each well, divide the acceptor emission signal (665 nm) by the donor emission signal (615 nm).
-
Normalize Data: Express the results as percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.
-
Calculate IC₅₀: Fit the data using a four-parameter logistic (sigmoidal) model to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8][9][10]
Part 2: Secondary Cellular Screening - Cytotoxicity Assay
A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, metabolic instability, or efflux. Therefore, the next crucial step is to assess the efficacy of the "hit" compounds in a relevant cancer cell line. The MTT assay is a widely used, reliable, and cost-effective colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[11][12]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Protocol: MTT Assay for Cellular Viability
This protocol is designed for a 96-well plate format.
1. Cell Culture and Plating:
-
Culture a relevant cancer cell line (e.g., a pancreatic cancer line for a PDK1 inhibitor) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Prepare a cell suspension at a predetermined optimal seeding density (e.g., 7,500 cells/100 µL).[13]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow cells to adhere.
2. Compound Treatment:
-
Prepare serial dilutions of the 1,2,4-triazine derivatives in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate the plates for 48-72 hours.
3. MTT Assay Procedure:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12][14]
-
Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[13]
-
Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12]
-
Measure the absorbance at 570-590 nm using a microplate reader.
Data Analysis: Determining Cellular IC₅₀
The data analysis follows the same principles as the biochemical assay. The absorbance values are normalized to the vehicle-treated control wells (representing 100% viability), and a dose-response curve is generated by plotting percent viability against the log of the compound concentration. A four-parameter logistic fit is used to calculate the cellular IC₅₀ value.[15]
Part 3: Tertiary Validation - Cellular Target Engagement
Confirming that a compound binds to its intended target in a physiological context is a cornerstone of modern drug discovery.[3][16] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct measurement of target engagement in intact cells or tissue lysates.[17][18]
Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization of proteins.[17][18] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation. In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The denatured, aggregated proteins are pelleted by centrifugation, and the amount of soluble target protein remaining in the supernatant is quantified (e.g., by Western blot or ELISA). A stabilizing compound will result in more soluble protein remaining at higher temperatures, causing a "shift" in the protein's melting curve.[18]
Protocol: CETSA for Target Engagement
1. Cell Treatment and Heating:
-
Culture cells to ~80% confluency. Treat cells with either the 1,2,4-triazine derivative at a specific concentration or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspensions from each treatment group into separate PCR tubes.
-
Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler. Include an unheated (room temperature) control.
2. Cell Lysis and Protein Quantification:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to new tubes.
-
Quantify the amount of the specific target protein (e.g., PDK1) in the supernatant using a suitable method like Western blotting or an AlphaScreen®/HTRF® immunoassay.[17]
3. Data Analysis: Visualizing the Thermal Shift
-
Generate Melting Curves: For both the vehicle- and compound-treated samples, plot the relative amount of soluble protein against the temperature.
-
Determine Thermal Shift (ΔTₘ): The data is fitted to a Boltzmann sigmoidal curve to determine the melting temperature (Tₘ) for each condition. The difference in Tₘ between the compound-treated and vehicle-treated samples represents the thermal shift, a direct indicator of target engagement.[16]
Assay Validation and Quality Control
For high-throughput screens, it is critical to validate the assay's robustness. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[19][20]
-
Calculation: The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|
-
Interpretation: [21]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay that may require optimization.
-
Z' < 0: A poor assay, not suitable for screening.
-
Illustrative Signaling Pathways
Understanding the biological context of the target is crucial for interpreting assay results. The following diagrams depict simplified signaling pathways for two kinases known to be targeted by 1,2,4-triazine derivatives: PDK1 and VEGFR-2.
PDK1 Signaling Pathway
Caption: Inhibition of PDK1 by a 1,2,4-triazine derivative blocks downstream pro-survival and oncogenic pathways.[22][23][24]
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 kinase domain by a 1,2,4-triazine derivative blocks key pathways driving angiogenesis.[3][25][26][27]
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Available at: [Link]
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PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. Available at: [Link]
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Tan, J., et al. (2019). PDK1 signaling toward PLK1-MYC activation confers oncogenic transformation, tumor-initiating cell activation, and resistance to mTOR-targeted therapy. Cancer Discovery. Available at: [Link]
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Shin, A. Z-factors - BIT 479/579 High-throughput Discovery. Available at: [Link]
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Emmanouilidi, A., & Falasca, M. (2017). PDK1: At the crossroad of cancer signaling pathways. Seminars in Cancer Biology. Available at: [Link]
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Science Gateway. How to calculate IC50. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
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Emmanouilidi, A., et al. (2020). Targeting PDK1 for Chemosensitization of Cancer Cells. Cancers. Available at: [Link]
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Frontiers in Cell and Developmental Biology. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Available at: [Link]
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MDPI. Serine/Threonine Kinase 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) as a Key Regulator of Cell Migration and Cancer Dissemination. Available at: [Link]
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Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Available at: [Link]
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ResearchGate. Major signaling pathways in chemoresistance and PDK1 implication. Available at: [Link]
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BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Available at: [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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ResearchGate. (2023). How to calculate IC50. Available at: [Link]
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Singh, S., et al. (2021). Pyrrolo[2,1-f][3][11][19]triazine: a promising fused heterocycle to target kinases in cancer therapy. Amino Acids. Available at: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
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National Institutes of Health. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available at: [Link]
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ResearchGate. (2015). MTT Proliferation Assay Protocol. Available at: [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Available at: [Link]
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BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazine Analogs
Introduction: The 1,2,4-Triazine Scaffold as a Cornerstone in Modern Drug Discovery
The 1,2,4-triazine core is a privileged heterocyclic scaffold that has become a cornerstone in medicinal chemistry.[1] Its unique electronic properties and synthetic versatility have enabled the development of a vast array of compounds with significant and diverse biological activities.[1][2] This has led to the identification of 1,2,4-triazine analogs as potent modulators of various biological targets, with applications spanning multiple therapeutic areas.
Notably, derivatives of this scaffold have demonstrated remarkable success as:
-
Kinase Inhibitors: Targeting dysregulated protein kinases in oncology, interfering with signaling pathways essential for tumor growth and survival.[3][4]
-
GPCR Modulators: Including adenosine A2A receptor antagonists for the potential treatment of neurodegenerative conditions like Parkinson's disease.[1][5]
-
Antimicrobial and Antiviral Agents: Forming the structural basis for drugs like the broad-spectrum antibiotic Ceftriaxone.[1][6]
Given the immense chemical space that can be explored through derivatization of the 1,2,4-triazine core, high-throughput screening (HTS) has become an indispensable tool.[7] HTS enables the rapid and systematic evaluation of large compound libraries to identify "hits"—compounds with desired biological activity—that can serve as starting points for lead optimization and drug development.[8][9] This guide provides a detailed framework for designing and executing HTS campaigns for 1,2,4-triazine analogs, with a focus on robust, field-proven biochemical and cell-based assay methodologies.
Designing the HTS Campaign: A Strategic Overview
A successful HTS campaign is built on a foundation of careful planning, from target selection to hit validation. The overall process is a multi-step workflow designed to efficiently sift through thousands of compounds to find a few promising candidates.
Caption: General high-throughput screening (HTS) workflow.
Causality in Experimental Design
-
Target Selection: The choice of a biological target is the most critical first step. For 1,2,4-triazines, kinases are a well-established target class.[4][10] The rationale for selecting a specific kinase, for example, should be grounded in its validated role in a disease pathology.
-
Assay Choice (Biochemical vs. Cell-Based):
-
Biochemical assays (e.g., enzyme inhibition) are advantageous for primary screening as they directly measure the interaction between the compound and an isolated target protein.[11][12] This provides a clean, mechanistically defined readout, free from the complexities of a cellular environment.
-
Cell-based assays (e.g., apoptosis induction, signaling pathway modulation) offer higher physiological relevance by assessing a compound's effect in a living system.[11] They inherently account for factors like cell permeability. A common strategy is to use a biochemical assay for the primary screen and a cell-based assay for secondary or orthogonal validation.
-
Protocol 1: Biochemical HTS for 1,2,4-Triazine-Based Kinase Inhibitors
This protocol describes a luminescence-based, homogeneous biochemical assay to identify 1,2,4-triazine analogs that inhibit the activity of a protein kinase (e.g., VEGFR-2). The principle relies on quantifying the amount of ATP remaining in solution following the kinase reaction; a decrease in kinase activity due to inhibition results in less ATP consumption and a higher luminescent signal.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase HTS assay.
Detailed Step-by-Step Methodology
Materials:
-
1,2,4-Triazine compound library (10 mM in DMSO)
-
384-well, white, solid-bottom assay plates (e.g., Greiner Bio-One #789075)
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (specific to the kinase)
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Luminescent ATP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Acoustic dispenser (e.g., Labcyte Echo) or pin tool for compound transfer
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating: Using an acoustic dispenser, transfer 25 nL of each 1,2,4-triazine analog from the source plate to the assay plate. This results in a final screening concentration of 10 µM (assuming a 20 µL final assay volume).
-
Expertise: Acoustic dispensing is preferred for its accuracy at low volumes and for avoiding contact, which minimizes cross-contamination.
-
-
Control Wells: Designate columns for controls:
-
Negative Control (0% Inhibition): Add 25 nL of DMSO.
-
Positive Control (100% Inhibition): Add 25 nL of a known potent inhibitor for the target kinase (e.g., Sorafenib for VEGFR-2) at a concentration that yields >95% inhibition.
-
-
Enzyme Addition: Add 5 µL of kinase solution diluted in assay buffer to all wells.
-
Trustworthiness: The final enzyme concentration must be optimized during assay development to be in the linear range of the reaction, typically around the Km for ATP.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compounds to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of a 2x concentrated solution of substrate and ATP in assay buffer to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.
-
Signal Development: Add 10 µL of the ATP detection reagent (e.g., Kinase-Glo® Reagent) to all wells. This reagent stops the kinase reaction and initiates the luminescence-generating reaction.
-
Final Incubation: Incubate the plate for 10 minutes at room temperature, protected from light.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Data Analysis and Hit Criteria
The activity of each compound is calculated as percent inhibition relative to the controls on the same plate:
% Inhibition = 100 * (Lumicompound - Lumipos_control) / (Lumineg_control - Lumipos_control)
A "hit" is typically defined as a compound exhibiting an inhibition value greater than three standard deviations from the mean of the negative controls (or a simpler cutoff like >50% inhibition).
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| TPKI-1 | VEGFR-2 | 0.023 | Sorafenib | 0.003 |
| TPKI-2 | PI3K-α | 1.34 | LY294002 | - |
| TPKI-3 | FAK | 0.23 | - | - |
| Data compiled from various studies for illustrative purposes.[4] |
Protocol 2: Cell-Based HTS for Apoptosis-Inducing 1,2,4-Triazine Analogs
This protocol outlines a method to screen for 1,2,4-triazine analogs that induce apoptosis in a cancer cell line (e.g., HT-29 colon cancer cells).[3] The assay uses a luminogenic substrate for caspases 3 and 7, key executioner enzymes in the apoptotic pathway. Activation of these caspases by a compound leads to cleavage of the substrate and generation of a luminescent signal.
Workflow for Cell-Based Apoptosis Assay
Caption: Workflow for a cell-based caspase activation HTS assay.
Detailed Step-by-Step Methodology
Materials:
-
1,2,4-Triazine compound library (10 mM in DMSO)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
384-well, white, solid-bottom tissue culture-treated plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Staurosporine (positive control for apoptosis induction)
-
Automated liquid handling systems for cell seeding and reagent addition
Protocol:
-
Cell Seeding: Harvest and count cells. Dilute to a pre-optimized density (e.g., 2,500 cells/well) in 20 µL of culture medium and dispense into the 384-well assay plates.
-
Expertise: A low cell number is used to ensure that nutrient depletion or contact inhibition does not affect the results during the incubation period.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
Compound Treatment: Add 50 nL of each 1,2,4-triazine analog and controls (DMSO, Staurosporine) to the designated wells.
-
Treatment Incubation: Return the plates to the incubator for a pre-determined time, typically 24 to 48 hours. The optimal time point should be determined during assay development to capture the peak caspase activity.
-
Reagent Preparation: On the day of the assay, equilibrate the Caspase-Glo® 3/7 Reagent and the assay plates to room temperature.
-
Reagent Addition: Add 20 µL of the Caspase-Glo® 3/7 Reagent to each well. This reagent contains the luminogenic caspase substrate and a cell lysis buffer.
-
Signal Development: Place the plates on an orbital shaker at low speed for 1 minute to ensure mixing. Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescent signal using a plate reader.
Data Analysis and Hit Criteria
Results can be expressed as Fold Activation over the negative control:
Fold Activation = Lumicompound / Mean(Lumineg_control)
A "hit" is defined as a compound that induces a fold activation significantly above the baseline, often >3 standard deviations above the mean of the DMSO-treated wells.
Hit Validation: Ensuring Trustworthiness with Biophysical Methods
Primary hits from HTS campaigns must undergo rigorous validation to confirm their activity and mechanism of action.[15] A crucial step is to demonstrate that a hit compound from a biochemical screen directly binds to its intended target. Biophysical methods are ideal for this purpose as they measure the physical interaction between the compound and the protein.[15][16]
Key Biophysical Techniques for Hit Validation
| Technique | Throughput | Protein Consumption | Detectable Kd Range | Key Information Provided |
| Differential Scanning Fluorimetry (DSF) | High | Intermediate | Up to ~5 mM | Target engagement, thermal stability shift (ΔTm) |
| Surface Plasmon Resonance (SPR) | Medium | Low | pM to mM | Binding affinity (Kd), kinetics (kon, koff), stoichiometry |
| Isothermal Titration Calorimetry (ITC) | Low | High | nM to µM | Binding affinity (Kd), stoichiometry (n), thermodynamics (ΔH, ΔS) |
| NMR Spectroscopy | Medium | High | Low nM to 10 mM | Binding site information, structural changes |
| Table adapted from various sources.[17][18][19] |
Causality in Method Selection:
-
DSF (Thermal Shift) is an excellent secondary screen for hits from a biochemical assay.[17] It is high-throughput and directly confirms that the compound engages the target by stabilizing it against thermal denaturation. A positive result here significantly increases confidence that the compound is not an assay artifact.
-
SPR is then used on a smaller set of confirmed hits to provide detailed kinetic information.[19] Understanding the on- and off-rates of a compound can be critical for predicting its in vivo efficacy and duration of action.
References
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Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. Retrieved from [Link]
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Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Springer Link. Retrieved from [Link]
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Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. Retrieved from [Link]
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Misiura, K., et al. (2020). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Retrieved from [Link]
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Singh, P., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Retrieved from [Link]
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Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
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Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Retrieved from [Link]
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Modern Biophysical Methods for Screening and Drug Discovery. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2021). PMC. Retrieved from [Link]
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An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. (2017). PubMed. Retrieved from [Link]
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1,2,4-Triazine Analogs as Novel Class of Therapeutic Agents. (n.d.). Bentham Science. Retrieved from [Link]
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High Throughput Screening: Methods and Protocols. (2016). ResearchGate. Retrieved from [Link]
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Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. (2023). MDPI. Retrieved from [Link]
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High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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High-Throughput Screening Assays. (n.d.). Assay Genie. Retrieved from [Link]
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Screening and profiling services for Kinases. (n.d.). BPS Bioscience. Retrieved from [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). PubMed. Retrieved from [Link]
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Expert biochemical assays for drug discovery success. (n.d.). Nuvisan. Retrieved from [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). Semantic Scholar. Retrieved from [Link]
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Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2018). ResearchGate. Retrieved from [Link]
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1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. (2020). MDPI. Retrieved from [Link]
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1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. (2020). PubMed. Retrieved from [Link]
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Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. (2018). PMC. Retrieved from [Link]
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Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. (2019). Nature Communications. Retrieved from [Link]
-
High-Throughput Screening Assay Profiling for Large Chemical Databases. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one as a GPR84 antagonist in inflammatory disease models
An In-Depth Technical Guide to 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one as a GPR84 Antagonist in Inflammatory Disease Models
Introduction: Targeting GPR84 in Inflammation
G protein-coupled receptor 84 (GPR84) has emerged as a significant therapeutic target in the field of immunometabolism and inflammation.[1] Primarily expressed on immune cells such as macrophages and neutrophils, GPR84 expression is markedly upregulated during inflammatory stress, positioning it as a key amplifier of the inflammatory response.[2][3] As a Gi-coupled receptor, its activation by endogenous ligands like medium-chain fatty acids or synthetic agonists leads to downstream signaling cascades involving the phosphorylation of Akt and ERK, and the activation of the NF-κB pathway.[3][4][5] This culminates in enhanced pro-inflammatory cytokine secretion, chemotaxis, and phagocytosis by macrophages.[5][6]
Given its pro-inflammatory role, antagonism of GPR84 presents a compelling strategy for mitigating a range of inflammatory and fibrotic diseases.[7][8] The compound this compound belongs to a class of novel, high-affinity, and selective competitive antagonists of human GPR84.[9][10][11] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of this triazine-based antagonist. We will detail the essential in vitro protocols to confirm its antagonist activity and provide a framework for evaluating its therapeutic potential in preclinical in vivo models of inflammation.
GPR84 Signaling and Antagonist Mechanism of Action
The canonical signaling pathway of GPR84 involves its coupling to the Gi/o family of G proteins. Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits can activate downstream pathways like PI3K/Akt and MAP kinases. The ultimate effect is the potentiation of inflammatory responses. A competitive antagonist like this compound works by binding to the orthosteric site of the receptor, thereby preventing agonist binding and blocking the initiation of this pro-inflammatory cascade.
Part 1: In Vitro Characterization Protocols
Successful validation of a GPR84 antagonist requires a multi-assay approach to confirm its binding affinity, functional potency, and effects on immune cell function.
Protocol 1: Cyclic AMP (cAMP) Inhibition Assay
Objective: To quantify the ability of this compound to block agonist-induced inhibition of cAMP production, thereby determining its functional potency (IC₅₀).
Rationale: Since GPR84 is a Gi-coupled receptor, its activation by an agonist inhibits adenylyl cyclase, leading to a measurable drop in intracellular cAMP levels. An antagonist will reverse this effect in a dose-dependent manner. This assay provides a direct functional readout of receptor blockade.[12]
Methodology:
-
Cell Culture: Use a CHO or HEK293 cell line stably expressing human GPR84. Seed cells into a 384-well white assay plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the triazine antagonist in assay buffer (e.g., HBSS with 0.1% BSA). A typical concentration range would be from 10 pM to 10 µM.
-
Antagonist Pre-treatment: Remove culture medium from the cells and add the diluted antagonist or vehicle control. Incubate for 20-30 minutes at 37°C.
-
Stimulation: Prepare a stimulation cocktail containing forskolin (an adenylyl cyclase activator, final concentration ~3 µM) and a GPR84 agonist like 6-n-octylaminouracil (6-OAU) at its EC₈₀ concentration.[5] Add this cocktail to all wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as a LANCE® Ultra cAMP kit or HTRF® cAMP dynamic 2 kit, following the manufacturer's protocol.
-
Data Analysis: Normalize the data with 0% inhibition corresponding to the agonist-only wells and 100% inhibition corresponding to the forskolin-only (no agonist) wells. Plot the percentage inhibition against the log of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Macrophage Chemotaxis Assay
Objective: To assess the antagonist's ability to inhibit GPR84-mediated migration of macrophages.
Rationale: A key pro-inflammatory function of GPR84 is to promote the migration of immune cells to sites of inflammation.[2] Blocking this chemotactic response is a therapeutically relevant endpoint.
Methodology:
-
Cell Preparation: Isolate primary murine bone marrow-derived macrophages (BMDMs) or use a macrophage-like cell line (e.g., RAW 264.7). Resuspend cells in serum-free medium containing 0.5% BSA.
-
Antagonist Treatment: Pre-incubate the cell suspension with various concentrations of the triazine antagonist or vehicle for 30 minutes at 37°C.
-
Chemotaxis Setup: Use a 96-well chemotaxis plate (e.g., Corning® Transwell® with 5 or 8 µm pore size).
-
Lower Chamber: Add medium containing a GPR84 agonist (e.g., 1 µM 6-OAU) or vehicle (negative control).
-
Upper Chamber (Insert): Add the antagonist-treated cell suspension.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow cell migration.
-
Quantification:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane with a crystal violet or DAPI solution.
-
Elute the stain and measure absorbance/fluorescence, or count the cells in several fields of view using a microscope.
-
-
Data Analysis: Express the data as the percentage of migration relative to the agonist-only control. Calculate the IC₅₀ for inhibition of chemotaxis.
| Parameter | Expected Outcome for an Effective Antagonist | Reference Compound (e.g., GLPG1205) |
| cAMP Assay IC₅₀ | Low nanomolar range | 1-10 nM[3][6] |
| Chemotaxis Assay IC₅₀ | Low to mid-nanomolar range | 10-100 nM |
| Cytokine (TNF-α) Release IC₅₀ | Nanomolar range | Potent inhibition observed[4] |
Part 2: In Vivo Evaluation in Inflammatory Disease Models
The ultimate test of a potential anti-inflammatory agent is its efficacy in a living system. The choice of model is critical and should reflect the intended therapeutic application. An acute inflammation model is ideal for initial proof-of-concept studies.[13][14]
Protocol 3: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
Objective: To evaluate the efficacy of the triazine antagonist in a model of acute, systemic inflammation characterized by a robust cytokine storm.
Rationale: LPS, a component of Gram-negative bacteria, is a potent inducer of inflammation and is known to increase GPR84 expression in macrophages.[4][5] This model is highly relevant as it mimics aspects of sepsis and allows for the direct measurement of key pro-inflammatory cytokines that GPR84 signaling helps to amplify.
Methodology:
-
Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.
-
Groups: Divide animals into at least three groups (n=8-10 per group):
-
Group 1: Vehicle control + Saline challenge
-
Group 2: Vehicle control + LPS challenge
-
Group 3: Triazine Antagonist + LPS challenge
-
-
Compound Administration: Formulate the antagonist in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80). Administer the compound via oral gavage (e.g., 10, 30, 100 mg/kg) one hour prior to the LPS challenge. Administer vehicle to the control groups.
-
Inflammatory Challenge: Inject LPS (from E. coli O111:B4) intraperitoneally (i.p.) at a dose of 1-5 mg/kg. Inject sterile saline in the non-challenged control group.
-
Sample Collection: At a peak time point for cytokine release (typically 1.5-2 hours post-LPS for TNF-α), collect blood via cardiac puncture under terminal anesthesia.
-
Cytokine Analysis: Process the blood to obtain serum. Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the serum cytokine levels between the vehicle+LPS group and the antagonist+LPS group using an appropriate statistical test (e.g., one-way ANOVA with Dunnett's post-hoc test). Calculate the percentage inhibition of cytokine release.
| Treatment Group | Dose (mg/kg, p.o.) | Serum TNF-α (pg/mL) | % Inhibition |
| Vehicle + Saline | -- | < 50 | -- |
| Vehicle + LPS | -- | 2500 ± 350 | 0% |
| Antagonist + LPS | 10 | 1625 ± 280 | 35% |
| Antagonist + LPS | 30 | 950 ± 210** | 62% |
| Antagonist + LPS | 100 | 550 ± 150*** | 78% |
| Data are representative mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle + LPS. |
Synthesis Outline
The core structure of this compound can be synthesized through a straightforward condensation reaction.[9]
-
Step 1: Synthesis of Bis(4-methoxyphenyl)glyoxal: This intermediate can be prepared via the oxidation of 4,4'-dimethoxybenzoin.
-
Step 2: Cyclocondensation: The resulting glyoxal derivative is reacted with semicarbazide hydrochloride in a suitable solvent like ethanol, typically under reflux conditions.
-
Step 3: Isolation and Purification: The product precipitates upon cooling and can be isolated by filtration and purified by recrystallization from a solvent such as ethanol to yield the final compound.[9]
Conclusion
This compound represents a valuable chemical tool for probing the biology of GPR84 and serves as a promising lead scaffold for the development of novel anti-inflammatory therapeutics. The protocols outlined in this guide provide a robust framework for its characterization, from confirming its mechanism of action at the molecular level to demonstrating its efficacy in preclinical models of disease. Further studies could explore its potential in chronic inflammatory conditions such as inflammatory bowel disease (IBD) or fibrosis, where GPR84 has also been implicated.[1][2]
References
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Recio, C., et al. (2020). GPR84: an immune response dial? Biochemical Society Transactions, 48(2), 439-447. Available at: [Link]
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Recio, C., et al. (2018). Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. Frontiers in Immunology, 9, 1419. Available at: [Link]
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Recio, C., et al. (2018). Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. Frontiers in Immunology, 9, 1419. Available at: [Link]
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Patsnap Synapse. (2024). What are GPR84 inhibitors and how do they work? Patsnap. Available at: [Link]
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Zheng, Y., et al. (2025). Targeting GPR84 to alleviate acute immune-mediated liver injury. Molecular Medicine. Available at: [Link]
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Ra-Jah, C., et al. (2024). G-protein-coupled receptor 84 regulates acute inflammation in normal and diabetic skin wounds. Cell Reports, 43(6), 114288. Available at: [Link]
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Chen, J., et al. (2020). Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists. Journal of Medicinal Chemistry, 63(24), 15395-15416. Available at: [Link]
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Liminal BioSciences. (n.d.). Selective GPR84 Antagonist. Liminal BioSciences. Available at: [Link]
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Donnelly, I., et al. (2023). The GPR84 Antagonist GLPG1205 Reduces Features of Disease in Experimental Severe Asthma. American Journal of Respiratory Cell and Molecular Biology, 69(3), 296-306. Available at: [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available at: [Link]
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Shelar, P. A., & Mishra, A. (2018). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Journal of Advanced Scientific Research, 9(1), 01-05. Available at: [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]
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LabMedica. (2006). Mice Model to Aid Discovery of Anti-inflammatory Drugs. BioResearch. Available at: [Link]
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Jenkins, L., et al. (2021). Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. ACS Pharmacology & Translational Science, 4(5), 1598-1613. Available at: [Link]
-
Jenkins, L., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(18), 12306-12321. Available at: [Link]
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Jenkins, L., et al. (2021). Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. ACS Pharmacology & Translational Science, 4(5), 1598-1613. Available at: [Link]
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Synapse. (n.d.). GPR84 antagonist (Liminal BioSciences Ltd.). Synapse. Available at: [Link]
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Application Notes and Protocols for In Vivo Studies with 1,2,4-Triazine Compounds
Introduction: The 1,2,4-Triazine Scaffold in Drug Discovery
The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of compounds with a wide spectrum of biological activities.[1][2][3] Researchers have successfully developed 1,2,4-triazine derivatives as potent and selective agents targeting various enzymes and receptors. This has led to their investigation in numerous therapeutic areas, including oncology, neurodegenerative diseases, cardiovascular disorders, and infectious diseases.[4][5][6]
Notable examples of molecular targets for 1,2,4-triazine compounds include:
-
Kinases: Rho-associated protein kinases (ROCK) and pyruvate dehydrogenase kinases (PDKs) are among the kinases targeted by 1,2,4-triazine inhibitors, with applications in hypertension and oncology, respectively.[5]
-
G-Protein-Coupled Receptors (GPCRs): 1,2,4-triazine derivatives have been identified as antagonists for receptors like the adenosine A2A receptor, showing potential for the treatment of Parkinson's disease.[4]
-
Dihydrofolate Reductase (DHFR): This enzyme is a well-established target in cancer and infectious disease, and 1,2,4-triazines have been explored as DHFR inhibitors.
This guide provides a comprehensive framework for designing and executing in vivo studies with novel 1,2,4-triazine compounds, focusing on the critical interplay between the compound's physicochemical properties, the experimental design, and the interpretation of results.
Part 1: Preclinical Considerations for 1,2,4-Triazine Compounds
A thorough understanding of the test compound's characteristics is fundamental to a well-designed in vivo study. For the 1,2,4-triazine class, particular attention should be paid to solubility and metabolic stability, as these factors will heavily influence formulation, dosing, and ultimately, bioavailability.
Physicochemical Properties and Formulation Development
A significant challenge in the in vivo evaluation of 1,2,4-triazine derivatives is their often poor aqueous solubility.[7][8] This necessitates careful formulation strategies to ensure adequate exposure in animal models.
Table 1: Key Physicochemical Parameters and Their Implications for In Vivo Studies
| Parameter | Typical Range for 1,2,4-Triazines | Implication for In Vivo Studies | Recommended Action |
| Aqueous Solubility | < 10 µg/mL | Poor oral bioavailability, challenges in preparing parenteral formulations.[7] | Formulation development is critical. See Protocol 1. |
| LogP / LogD | 2 - 5 | High lipophilicity can lead to poor solubility and high plasma protein binding. | Balance lipophilicity with other properties to optimize ADME profile. |
| pKa | Varies with substituents | Influences solubility at different physiological pHs (e.g., stomach vs. intestine). | Determine pKa to inform formulation and predict absorption site. |
| Plasma Protein Binding | Often > 90% | High binding reduces the free fraction of the drug, potentially lowering efficacy. | Measure plasma protein binding to aid in dose selection and interpretation of results. |
Protocol 1: Formulation Strategy for a Poorly Soluble 1,2,4-Triazine Compound for Oral Gavage
This protocol outlines a tiered approach to developing a suitable formulation for a novel 1,2,4-triazine compound with low aqueous solubility.
Objective: To prepare a homogenous and stable suspension or solution for accurate oral dosing in rodents.
Materials:
-
Test 1,2,4-triazine compound
-
Vehicle components (e.g., 0.5% w/v methylcellulose in water, 5% DMSO, 20% Solutol HS 15)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
pH meter
Procedure:
-
Initial Solubility Screen:
-
Assess the solubility of the compound in a range of pharmaceutically acceptable vehicles.
-
Start with simple aqueous vehicles (e.g., water, saline, 0.5% methylcellulose).
-
If solubility is insufficient, progress to co-solvent systems (e.g., water with 5-10% DMSO or ethanol).
-
For highly insoluble compounds, evaluate surfactant-based systems (e.g., 20% Solutol HS 15 in water).
-
-
Vehicle Selection and Preparation:
-
Select the simplest vehicle that provides the desired concentration and stability.
-
For a suspension (e.g., in 0.5% methylcellulose):
-
Weigh the required amount of the 1,2,4-triazine compound.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to form a uniform suspension.
-
-
For a solution (e.g., in a co-solvent system):
-
Dissolve the compound in the organic co-solvent first.
-
Slowly add the aqueous component while stirring to avoid precipitation.
-
-
-
Stability Assessment:
-
Visually inspect the formulation for any signs of precipitation or non-homogeneity over a period relevant to the study's dosing schedule (e.g., 4-8 hours).
-
If necessary, perform a short-term chemical stability assessment using an appropriate analytical method (e.g., HPLC-UV).
-
-
Final Formulation and Dosing:
-
Prepare the final formulation on the day of dosing.
-
Ensure the formulation is continuously stirred during dose administration to maintain homogeneity, especially for suspensions.
-
Metabolism and Pharmacokinetics (PK)
The 1,2,4-triazine core is susceptible to metabolic transformations, primarily through phase I oxidative pathways.[9] Understanding the metabolic fate of a novel compound is crucial for interpreting efficacy and toxicology data.
Common Metabolic Pathways for 1,2,4-Triazines:
-
Hydroxylation: Addition of a hydroxyl group to the triazine ring or its substituents.
-
Dealkylation: Removal of alkyl groups attached to nitrogen or oxygen atoms.[9]
Some studies have indicated that certain 1,2,4-triazine derivatives may have limited susceptibility to phase II conjugation.[9] However, this should be evaluated on a case-by-case basis.
Part 2: In Vivo Experimental Design and Protocols
The design of in vivo experiments must be robust to ensure the generation of reliable and reproducible data.[10] Key principles include randomization, blinding, and the use of appropriate control groups.
Diagram 1: General Workflow for In Vivo Evaluation of 1,2,4-Triazine Compounds
Caption: A stepwise workflow for the in vivo evaluation of 1,2,4-triazine compounds.
Acute Toxicity and Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and to identify potential acute toxicities of a novel 1,2,4-triazine compound.
Protocol 2: Single-Dose Acute Toxicity Study in Mice
Animals:
-
Species: C57BL/6 or BALB/c mice
-
Sex: Both males and females
-
Age: 8-10 weeks
-
Group size: 3-5 animals per dose group
Procedure:
-
Dose Selection: Based on in vitro potency, select a starting dose and a series of escalating doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observations:
-
Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) continuously for the first 4 hours post-dose and then daily for 14 days.
-
Record body weight daily.
-
-
Endpoint:
-
The MTD is typically defined as the highest dose that does not cause greater than 10-15% body weight loss or significant clinical signs of toxicity.
-
At the end of the study, perform a gross necropsy. For dose groups showing toxicity, consider collecting major organs for histopathological analysis.
-
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a 1,2,4-triazine compound.
Protocol 3: Single-Dose Pharmacokinetic Study in Rats
Animals:
-
Species: Sprague-Dawley rats with jugular vein cannulation
-
Sex: Male
-
Age: 10-12 weeks
-
Group size: 3-5 animals per dose group
Procedure:
-
Dose Groups:
-
Intravenous (IV) group: A low dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
Oral (PO) group: A higher dose (e.g., 10-30 mg/kg) to assess oral bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the 1,2,4-triazine compound in plasma samples using a validated bioanalytical method, such as LC-MS/MS.[11]
-
-
Data Analysis:
-
Calculate key PK parameters using non-compartmental analysis.
-
Table 2: Key Pharmacokinetic Parameters and Their Interpretation
| Parameter | Description | Typical Interpretation for 1,2,4-Triazines |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Moderate to high clearance may be observed due to hepatic metabolism. |
| Volume of Distribution (Vd) | The theoretical volume that the total amount of drug in the body would need to be uniformly distributed in to produce the desired plasma concentration. | A high Vd may indicate extensive tissue distribution. |
| Half-life (t½) | The time required for the drug concentration in the plasma to decrease by half. | Can vary widely based on clearance and Vd. |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Often limited by poor solubility and first-pass metabolism. |
In Vivo Efficacy Study
Objective: To evaluate the therapeutic efficacy of a 1,2,4-triazine compound in a relevant animal model of disease.
Protocol 4: General Efficacy Study in a Xenograft Mouse Model of Cancer
Animals:
-
Species: Immunocompromised mice (e.g., NOD-SCID, nude)
-
Sex: Female
-
Age: 6-8 weeks
Procedure:
-
Tumor Implantation:
-
Implant human cancer cells (e.g., A549 lung cancer cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle control, positive control, and 1,2,4-triazine compound at one or more dose levels).
-
-
Treatment:
-
Administer the treatments according to a defined schedule (e.g., daily oral gavage for 21 days).
-
-
Efficacy Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, tumors can be excised for ex vivo analysis (e.g., western blotting, immunohistochemistry) to assess target engagement.
-
-
Data Analysis:
-
Compare tumor growth inhibition between the treatment groups and the vehicle control.
-
Diagram 2: Decision Tree for Efficacy Study Design
Caption: A decision-making process for designing an in vivo efficacy study.
Part 3: Data Interpretation and Troubleshooting
Integrating PK and PD Data
A key aspect of in vivo pharmacology is establishing a relationship between drug exposure (PK) and the biological response (PD). This is critical for translating preclinical findings to the clinical setting.
Sources
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- 3. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 9. Chiral Pyrazolo[4,3-e][1,2,4]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations [mdpi.com]
- 10. 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Note & Protocol: Quantitative Analysis of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one in Biological Samples using LC-MS/MS
Introduction
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one is a novel heterocyclic compound with potential pharmacological significance. To support preclinical and clinical development, a robust, sensitive, and selective bioanalytical method for its quantification in biological matrices is imperative. Such a method is crucial for accurately characterizing the compound's pharmacokinetic (PK) and toxicokinetic (TK) profiles.[1][2] This document provides a comprehensive guide to developing and validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma.
The principles and protocols outlined herein are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[3][4]
Methodological Rationale: Selecting the Optimal Bioanalytical Strategy
The inherent complexity of biological matrices necessitates a multi-step approach to isolate and accurately quantify the target analyte.[5] The selection of each step is guided by the physicochemical properties of this compound and the desired analytical performance.
Sample Preparation: The Foundation of Accurate Quantification
The primary objective of sample preparation is to extract the analyte from the biological matrix while removing endogenous interferences that can compromise the accuracy and precision of the analysis.[6][7] For a small molecule like this compound in plasma, several techniques are viable.
-
Protein Precipitation (PPT): This is a rapid and straightforward method involving the addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins.[5][8] While efficient for high-throughput screening, it may result in less clean extracts, potentially leading to matrix effects in the LC-MS/MS analysis.[9]
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its partitioning between two immiscible liquid phases (typically an aqueous sample and an organic solvent).[10] This technique can yield cleaner extracts than PPT and allows for sample concentration.[6][11] The choice of organic solvent is critical and depends on the analyte's polarity.
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that can provide the cleanest extracts, minimizing matrix effects and improving sensitivity.[8][10][11] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. While more time-consuming and costly than PPT or LLE, SPE is often the method of choice for regulated bioanalysis due to its superior cleanup.[8]
Rationale for Selected Method: For this application note, we will detail a protocol based on Solid-Phase Extraction (SPE) . The anticipated need for high sensitivity and selectivity to support pharmacokinetic studies justifies the use of this more rigorous sample cleanup technique. A mixed-mode SPE sorbent, combining reversed-phase and ion-exchange properties, would be ideal to selectively capture the triazinone structure while effectively removing phospholipids and other interfering plasma components.[2]
Analytical Technique: The Power of LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its exceptional sensitivity, selectivity, and speed.[1][5]
-
Chromatographic Separation (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate the analyte from co-extracted endogenous components prior to detection. A reversed-phase C18 column is a common starting point for molecules of intermediate polarity.
-
Detection (MS/MS): Tandem mass spectrometry provides two levels of mass filtering. The first quadrupole (Q1) selects the precursor ion (the protonated or deprotonated molecule of interest), which is then fragmented in the collision cell (Q2). The second quadrupole (Q3) selects a specific product ion for detection. This multiple reaction monitoring (MRM) process results in a highly selective and sensitive assay.[12]
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific SPE sorbent and equipment used.
Materials:
-
Human plasma (or other relevant biological matrix)
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is highly recommended to compensate for variability during sample processing and analysis.[3] If unavailable, a structurally similar compound with similar extraction and ionization properties can be used.
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Mixed-mode SPE cartridges (e.g., Oasis MAX)
-
Centrifuge
-
SPE manifold or automated SPE system
Step-by-Step Procedure:
-
Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Spiking: To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution. For calibration standards and quality control (QC) samples, add 10 µL of the respective spiking solutions. For blank samples, add 10 µL of the vehicle solvent.
-
Pre-treatment: Add 200 µL of 2% formic acid in water to the plasma samples. Vortex for 10 seconds. This step helps to disrupt protein binding and ensures the analyte is in the correct ionization state for retention on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences. Follow with a wash of 1 mL of a stronger organic solvent (e.g., 40% methanol in water) to remove less polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., methanol with 2% formic acid). The acidic modifier ensures the analyte is protonated and released from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Diagram of the SPE Workflow
Caption: Solid-Phase Extraction Workflow for Plasma Samples.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for method development. The specific parameters will require optimization based on the instrument used and the physicochemical properties of the analyte.
Instrumentation:
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase LC. |
| Gradient | 20% B to 95% B over 3 min | A gradient elution is necessary to separate the analyte from matrix components and ensure good peak shape. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects. |
MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The triazine structure is likely to readily accept a proton. |
| MRM Transitions | To be determined by infusion | The specific precursor and product ions must be optimized for the analyte and IS. |
| Dwell Time | 100 ms | Sufficient time to acquire enough data points across the chromatographic peak. |
| Source Temp. | 500°C | To be optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | To be optimized for stable spray and maximum ion generation. |
Bioanalytical Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[13][14] The validation should be performed in accordance with the ICH M10 guideline.[3][4]
Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (for Chromatographic Assays) |
| Selectivity | To ensure that endogenous matrix components do not interfere with the quantification of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[15] |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | At least 6 non-zero calibrators; r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | Assessed at LLOQ, Low, Medium, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[12] |
| Recovery | To determine the efficiency of the extraction process. | Should be consistent, precise, and reproducible, though no specific acceptance value is mandated.[15] |
| Matrix Effect | To evaluate the ion suppression or enhancement caused by co-eluting matrix components. | The CV of the IS-normalized matrix factor should be ≤15%.[2] |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis). | Analyte concentration should be within ±15% of the nominal concentration under various conditions (e.g., freeze-thaw, short-term, long-term, post-preparative).[1][16][17] |
Diagram of the Bioanalytical Method Validation Process
Caption: Bioanalytical Method Validation Workflow.
Conclusion
This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological samples. The combination of solid-phase extraction for sample cleanup and LC-MS/MS for analysis offers the high sensitivity and selectivity required for pharmacokinetic and toxicokinetic studies. Adherence to the principles of bioanalytical method validation outlined by regulatory authorities is critical to ensure the generation of high-quality, reliable, and defensible data to support drug development programs.
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). PubMed Central. Available at: [Link]
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Unstable Small Molecule Therapeutic Analysis. (2020). KCAS Bio. Available at: [Link]
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Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. Available at: [Link]
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Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). RSC Publishing. Available at: [Link]
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Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. (n.d.). PubMed Central. Available at: [Link]
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How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Available at: [Link]
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Biologics vs. Small Molecules, What's the Difference for Stability Testing? (2019). Ardena. Available at: [Link]
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A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. Available at: [Link]
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Stability studies of small molecules and proteins. (n.d.). GlycoMScan. Available at: [Link]
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Practical tips on preparing plasma samples for drug analysis using SPME. (2015). ResearchGate. Available at: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. Available at: [Link]
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Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics. (2019). PubMed Central. Available at: [Link]
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Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? (2024). Lab Manager. Available at: [Link]
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Stability Testing: The Critical Development Phase. (2020). Pharmaceutical Technology. Available at: [Link]
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Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. (2020). PubMed. Available at: [Link]
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FDA 2018 Bioanalytical Method Validation - A Practical Assessment. (2021). Quinta Analytica. Available at: [Link]
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Chromatographic methods for analysis of triazine herbicides. (2014). PubMed. Available at: [Link]
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Liquid-Liquid Extraction vs. Solid-Phase Extraction. (2019). Aurora Biomed. Available at: [Link]
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Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. (2012). PubMed. Available at: [Link]
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Chromatographic Methods for Analysis of Triazine Herbicides. (2014). Semantic Scholar. Available at: [Link]
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Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. (2023). PubMed. Available at: [Link]
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Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. (2023). ResearchGate. Available at: [Link]
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The Use of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II) in Natural Samples. (2007). ResearchGate. Available at: [Link]
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Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. (2023). MDPI. Available at: [Link]
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An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. (2023). Journal of Applied Pharmaceutical Science. Available at: [Link]
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Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. (n.d.). Semantic Scholar. Available at: [Link]
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A Comprehensive Guide to In Vitro Cytotoxicity Testing of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a detailed framework and validated protocols for assessing the in vitro cytotoxicity of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one, a heterocyclic compound with significant potential in medicinal chemistry. Derivatives of the 1,2,4-triazine scaffold have demonstrated potent antiproliferative and pro-apoptotic activities, making a rigorous and reproducible cytotoxicity evaluation paramount.[1][2] This guide moves beyond simple procedural lists to instill a philosophy of self-validating experimental design. We will detail the rationale behind cell line selection, compound handling, and the application of a multi-assay strategy—combining metabolic, membrane integrity, and mechanistic apoptosis assays—to build a comprehensive cytotoxic profile. The protocols herein are designed to ensure data integrity, reproducibility, and a clear understanding of the compound's cellular impact.
Compound Profile and Putative Mechanism of Action
This compound is a member of the 1,2,4-triazine class of compounds. Its structure, featuring a triazine core with two methoxyphenyl groups, is a key determinant of its biological activity.[1]
Known Biological Activity: Research into structurally related 5,6-diaryl-1,2,4-triazin-3(2H)-one derivatives has identified them as potent tubulin polymerization inhibitors .[1] These compounds are believed to target the colchicine binding site on tubulin, disrupting the formation and dynamics of microtubules. As microtubules are essential components of the mitotic spindle required for cell division, their disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[1][3] Furthermore, other 1,2,4-triazinone derivatives have been confirmed to induce apoptosis through the activation of effector caspases 3 and 7 and modulation of the Bax/Bcl-2 protein ratio.[2]
Caption: Putative mechanism of this compound.
Foundational Cell Culture and Quality Control
The integrity of any cytotoxicity data is built upon a foundation of meticulous cell culture practices. A protocol is only as reliable as the biological system it is applied to. Therefore, implementing a robust quality control (QC) system is not an optional step but a prerequisite for generating trustworthy and reproducible results.[4][5]
Cell Line Selection Strategy
The choice of cell line is a critical experimental parameter that dictates the relevance of the findings.[6] A multi-cell line approach is recommended to understand both the breadth of activity and potential selectivity of the compound.
-
Rationale for Selection: To evaluate a potential anticancer agent, a panel should include cell lines from diverse tissue origins. Including a non-cancerous cell line is crucial for assessing selective toxicity against transformed cells versus normal cells.[7]
-
Authentication and Passage Number: Only use cell lines obtained from reputable cell banks (e.g., ATCC) to ensure authenticity.[8] All experiments should be conducted with low-passage cells (e.g., <20 passages from the original stock) to prevent genetic drift that can alter cellular responses.[8]
| Cell Line | ATCC No. | Tissue of Origin | Type | Justification for Use |
| MCF-7 | HTB-22 | Breast | Adenocarcinoma | Represents hormone-responsive breast cancer; widely used benchmark. |
| A549 | CCL-185 | Lung | Carcinoma | Common model for non-small cell lung cancer. |
| HepG2 | HB-8065 | Liver | Hepatocellular Carcinoma | Represents liver cancer and is often used for general toxicity screening.[6] |
| MRC-5 | CCL-171 | Lung | Fibroblast | Non-cancerous, diploid cell line to serve as a control for selectivity.[9] |
Essential Quality Control Protocols
Mycoplasma Testing: Mycoplasma contamination is a pervasive issue in cell culture that can significantly alter cellular metabolism, growth, and response to stimuli, rendering experimental data invalid.[8]
-
Frequency: Test all incoming cell lines upon receipt and before cryopreservation. Test working cultures monthly.
-
Method: A PCR-based mycoplasma detection kit is highly recommended for its sensitivity and speed. Follow the manufacturer's protocol precisely.
Aseptic Technique and Environment: The prevention of microbial contamination is fundamental.[10]
-
Practice: Always work in a certified Class II biological safety cabinet. Regularly disinfect all surfaces and equipment with 70% ethanol. Use sterile, disposable plasticware.
-
Reagent Handling: Aliquot media and supplements to avoid contaminating stock solutions. Never share reagents between different cell lines.[5]
Compound Handling and Preparation
The physicochemical properties of the test compound must be carefully considered.
-
Solubility: 5,6-diaryl-1,2,4-triazin-3(2H)-one derivatives are often soluble in polar organic solvents.[1]
-
Protocol for Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile-filtered DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.[11]
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Dilutions:
-
On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete culture medium.
-
The final concentration of DMSO in the culture wells should be kept constant across all treatments and must be non-toxic to the cells (typically ≤0.5%).[12] A vehicle control (medium with the same final DMSO concentration) is mandatory in every experiment.[13]
-
-
Stability Check: The stability of compounds in aqueous culture media can vary.[14] For long-term incubations (>48h), consider performing a simple stability test by incubating the compound in media under culture conditions and analyzing its concentration over time via HPLC or LC-MS/MS.[14]
Core Cytotoxicity and Viability Assay Protocols
A multi-pronged assay approach provides a more complete picture of a compound's cytotoxic effects than any single method alone. We will combine an assessment of metabolic activity (MTT), membrane integrity (LDH), and a specific apoptotic marker (Caspase-3/7).
Caption: General experimental workflow for in vitro cytotoxicity testing.
Protocol 1: Cell Viability via MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[15] The amount of formazan is directly proportional to the number of metabolically active cells.
-
Materials:
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment and recovery.
-
Compound Treatment: Carefully aspirate the medium and replace it with 100 µL of medium containing the desired concentrations of the test compound. Include vehicle control wells and no-cell (medium only) background wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[11]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved. Measure the absorbance at 570 nm (or 540 nm) using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other values.
-
Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot % viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Protocol 2: Cytotoxicity via LDH Release Assay
-
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of late apoptosis or necrosis.[18] The released LDH catalyzes a reaction that results in a color change, which is proportional to the amount of cell damage.[19]
-
Materials:
-
Commercial LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam).
-
Treated cell culture plates (can be run in parallel with MTT).
-
96-well assay plate.
-
-
Step-by-Step Methodology:
-
Prepare Cells and Controls: Seed and treat cells as described in the MTT protocol (Steps 1-3). It is critical to include the following controls on the same plate:
-
Vehicle Control: Untreated cells (spontaneous LDH release).
-
Maximum Release Control: Vehicle-treated cells lysed with 10X Lysis Buffer (provided in most kits, often a Triton X-100 solution) 45 minutes before the assay endpoint.[20]
-
No-Cell Control: Medium only (background).
-
-
Centrifugation: Centrifuge the 96-well plate at ~400 x g for 5 minutes to pellet any detached cells.[19]
-
Supernatant Transfer: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well assay plate. Do not disturb the cell monolayer.[20]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's protocol and add the specified volume (typically 50-100 µL) to each well of the new assay plate.[13]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[20]
-
Stop Reaction: Add the Stop Solution provided in the kit to each well.
-
Reading: Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the no-cell control background from all readings.
-
Calculate the percentage of cytotoxicity: ((Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max Release - Absorbance of Vehicle)) * 100.
-
Mechanistic Apoptosis Assay Protocol
Protocol 3: Apoptosis via Caspase-3/7 Activity Assay
-
Principle: Caspases-3 and -7 are key effector enzymes that are activated during the execution phase of apoptosis.[21] This assay uses a proluminescent substrate containing the "DEVD" peptide sequence. When cleaved by active caspase-3/7, the substrate releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[22]
-
Materials:
-
Luminescent Caspase-3/7 Assay Kit (e.g., Promega Caspase-Glo® 3/7).
-
Treated cells in 96-well opaque-walled plates (to minimize crosstalk).
-
Microplate luminometer.
-
-
Step-by-Step Methodology:
-
Prepare Cells: Seed and treat cells in opaque-walled 96-well plates as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[22]
-
"Add-Mix-Measure" Format:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium). The single reagent addition both lyses the cells and provides the substrate.[22]
-
Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Reading: Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells.
-
Express data as Relative Luminescence Units (RLU) or as a fold-change in caspase activity relative to the vehicle-treated control cells.
-
Data Synthesis and Presentation
| Compound Concentration | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control (0 µM) | 100% | 0% | 1.0 |
| 0.1 µM | 95% | 5% | 1.2 |
| 1 µM | 75% | 20% | 3.5 |
| 10 µM | 48% | 55% | 8.1 |
| 100 µM | 5% | 92% | 5.4 (potential secondary necrosis) |
Interpretation:
-
A dose-dependent decrease in MTT signal coupled with a dose-dependent increase in Caspase-3/7 activity suggests that the compound reduces cell viability primarily by inducing apoptosis.
-
A significant increase in LDH release, particularly at higher concentrations or later time points, indicates a loss of membrane integrity, which can be a consequence of secondary necrosis following apoptosis.
-
The IC₅₀ value derived from the MTT assay provides a quantitative measure of the compound's potency.
References
A complete, numbered list of all cited sources with titles, sources, and clickable URLs.
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?[Link]
-
Clontech. (2024). Cell Culture Quality Control: Best Practices. [Link]
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National Institutes of Health (NIH). (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Protocols.io. (2024). LDH cytotoxicity assay. [Link]
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National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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ABS Bio. (2025). Essential Quality Control Considerations for Cell Culture. [Link]
-
Technology Networks. (2023). Cell Culture Quality Control: The Key to Reproducibility. [Link]
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National Institutes of Health (NIH). (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
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Public Health England. (n.d.). Applying good cell culture practice to novel systems. [Link]
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National Institutes of Health (NIH). (n.d.). Highlight report: Cell type selection for toxicity testing. [Link]
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ResearchGate. (2015). Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines?[Link]
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ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?[Link]
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ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?[Link]
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MDPI. (n.d.). Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. [Link]
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National Institutes of Health (NIH). (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. [Link]
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PubChem. (n.d.). 5,6-bis(4-methoxyphenyl)-1,2,4-triazine. [Link]
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National Institutes of Health (NIH). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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PubMed. (2012). 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells. [Link]
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PubMed. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. [Link]
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ResearchGate. (2019). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. [Link]
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National Institutes of Health (NIH). (n.d.). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. [Link]
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PubMed. (2016). Cell culture media impact on drug product solution stability. [Link]
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Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by 1,2,4-Triazine Derivatives
Introduction: The Critical Role of Apoptosis in Oncology and the Promise of 1,2,4-Triazine Derivatives
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1] Dysregulation of this intricate process is a hallmark of many diseases, most notably cancer, where malignant cells evade apoptotic signals, leading to uncontrolled proliferation and tumor progression. Consequently, the induction of apoptosis in cancer cells is a primary objective in the development of novel anti-cancer therapeutics.
Among the vast landscape of chemical entities being explored for their anti-cancer potential, 1,2,4-triazine derivatives have emerged as a promising class of compounds.[2] Numerous studies have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines.[3][4] The mechanism of action for many of these derivatives involves the modulation of key signaling pathways that regulate cell survival and death, such as the inhibition of cyclin-dependent kinases or the activation of pro-apoptotic proteins.[2]
Flow cytometry is an indispensable technology for the rapid and quantitative analysis of apoptosis at the single-cell level.[5] This powerful technique allows for the simultaneous measurement of multiple cellular parameters, providing detailed insights into the various stages of apoptosis.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze apoptosis and cell cycle arrest induced by 1,2,4-triazine derivatives. We will delve into the principles of the most common assays, provide detailed, field-proven protocols, and offer guidance on data interpretation and troubleshooting.
I. Foundational Principles: Detecting Apoptotic Events by Flow Cytometry
A hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry. Concurrently, a vital dye like Propidium Iodide (PI) is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8] PI is membrane-impermeable and thus excluded from viable and early apoptotic cells. However, in late-stage apoptosis and necrosis, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence.[1]
Another critical aspect of evaluating the anti-cancer effects of novel compounds is their impact on the cell cycle. Flow cytometry coupled with a fluorescent DNA-binding dye like PI allows for the quantitative analysis of the cell cycle distribution.[9] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, enabling the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10] This analysis can reveal if a compound induces cell cycle arrest at a specific checkpoint, a common mechanism of action for many anti-cancer drugs.
II. Experimental Design and Workflow
A well-structured experimental design is paramount for obtaining reliable and reproducible data. The following workflow provides a general framework for assessing the apoptotic effects of 1,2,4-triazine derivatives.
Caption: A generalized experimental workflow for the analysis of apoptosis induced by 1,2,4-triazine derivatives.
III. Materials and Reagents
-
Cell Lines: Appropriate cancer cell line(s) sensitive to the 1,2,4-triazine derivatives.
-
1,2,4-Triazine Derivatives: Stock solutions of the compounds of interest dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Media: As recommended for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Annexin V-FITC Apoptosis Detection Kit: Commercially available kits are recommended (e.g., from Thermo Fisher Scientific, BioLegend, or BD Biosciences). These kits typically include:
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
-
RNase A: For cell cycle analysis.
-
Flow Cytometry Tubes: 5 mL polystyrene or polypropylene tubes.
-
Microcentrifuge Tubes
-
Pipettes and Pipette Tips
-
Centrifuge
-
Flow Cytometer: Equipped with a 488 nm laser for excitation of FITC and PI.
IV. Detailed Protocols
A. Protocol 1: Annexin V and Propidium Iodide Staining for Apoptosis Detection
This protocol is designed for the quantitative analysis of viable, apoptotic, and necrotic cells following treatment with 1,2,4-triazine derivatives.
1. Cell Seeding and Treatment: a. Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. b. Allow cells to adhere overnight (for adherent cell lines). c. Treat cells with varying concentrations of the 1,2,4-triazine derivatives for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO). d. It is also advisable to include a positive control for apoptosis, such as treatment with staurosporine or etoposide.[11]
2. Cell Harvesting: a. For suspension cells: Gently collect the cells into a centrifuge tube. b. For adherent cells: Carefully collect the culture medium, which contains floating (potentially apoptotic) cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected culture medium. c. Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[11] d. Discard the supernatant and wash the cells twice with cold PBS, centrifuging after each wash.
3. Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11] b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11] c. Add 5 µL of Annexin V-FITC to the cell suspension.[8] d. Add 5-10 µL of PI solution (check manufacturer's recommendation).[11] e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
4. Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube.[8] b. Analyze the samples on the flow cytometer as soon as possible, ideally within one hour.[11] c. Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.[12]
B. Protocol 2: Propidium Iodide Staining for Cell Cycle Analysis
This protocol allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
1. Cell Seeding and Treatment: a. Follow the same procedure as in Protocol 1, step 1.
2. Cell Harvesting and Fixation: a. Harvest both floating and adherent cells as described in Protocol 1, step 2. b. Wash the cells once with cold PBS. c. While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.[13] d. Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[13]
3. Staining: a. Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet. b. Discard the ethanol and wash the cells twice with PBS. c. Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[13] d. Incubate for at least 30 minutes at room temperature in the dark.
4. Flow Cytometry Analysis: a. Analyze the samples on the flow cytometer. b. Use a histogram to visualize the cell cycle distribution based on DNA content.
V. Data Analysis and Interpretation
A. Analysis of Apoptosis Data
The data from the Annexin V/PI staining is typically displayed as a two-dimensional dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
Caption: Interpretation of the four quadrants in an Annexin V/PI flow cytometry dot plot.
-
Q3 (Lower-Left): Annexin V-negative and PI-negative cells are considered viable.[11]
-
Q4 (Lower-Right): Annexin V-positive and PI-negative cells are in early apoptosis.
-
Q2 (Upper-Right): Annexin V-positive and PI-positive cells are in late apoptosis or secondary necrosis.[11]
-
Q1 (Upper-Left): Annexin V-negative and PI-positive cells are considered necrotic.[11]
The percentage of cells in each quadrant should be quantified and can be presented in a bar graph to compare the effects of different concentrations of the 1,2,4-triazine derivatives.[14]
Table 1: Sample Data Presentation for Apoptosis Analysis
| Treatment | Concentration (µM) | % Viable Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) |
| Vehicle Control | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| Compound X | 1 | 80.1 ± 3.5 | 12.3 ± 1.2 | 5.4 ± 0.8 | 2.2 ± 0.4 |
| Compound X | 10 | 45.6 ± 4.2 | 35.8 ± 2.9 | 15.1 ± 1.5 | 3.5 ± 0.6 |
| Compound X | 50 | 10.3 ± 1.8 | 50.2 ± 5.1 | 35.6 ± 4.3 | 3.9 ± 0.7 |
Data are represented as mean ± standard deviation from three independent experiments.
B. Analysis of Cell Cycle Data
The data from the cell cycle analysis is presented as a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the cell count.
Caption: Representation of the different phases of the cell cycle in a DNA content histogram.
-
G0/G1 Peak: The first peak represents cells with 2N DNA content.
-
S Phase: The region between the two peaks represents cells undergoing DNA synthesis.
-
G2/M Peak: The second peak represents cells with 4N DNA content.[15]
Specialized software (e.g., FlowJo, FCS Express) can be used to deconvolute the histogram and calculate the percentage of cells in each phase of the cell cycle. A sub-G1 peak may also be observed, which is indicative of apoptotic cells with fragmented DNA.[10]
Table 2: Sample Data Presentation for Cell Cycle Analysis
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 |
| Vehicle Control | - | 60.5 ± 3.2 | 25.1 ± 1.8 | 14.4 ± 1.5 | 1.2 ± 0.3 |
| Compound Y | 5 | 55.2 ± 2.8 | 20.3 ± 1.5 | 24.5 ± 2.1 | 3.8 ± 0.6 |
| Compound Y | 20 | 40.1 ± 3.1 | 15.6 ± 1.2 | 44.3 ± 3.5 | 8.7 ± 1.1 |
| Compound Y | 100 | 25.8 ± 2.5 | 10.2 ± 0.9 | 64.0 ± 4.2 | 15.3 ± 1.9 |
Data are represented as mean ± standard deviation from three independent experiments.
VI. Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Inadequate washing- Antibody concentration too high- Presence of dead cells and debris | - Increase the number of wash steps.[16]- Titrate antibodies to determine the optimal concentration.[16]- Gate out dead cells and debris based on forward and side scatter properties. Include a viability dye.[16] |
| Weak or no signal | - Insufficient drug concentration or treatment time- Reagent degradation- Incorrect instrument settings | - Perform a dose-response and time-course experiment.[17]- Use fresh reagents and store them properly.[11]- Ensure correct laser and filter settings are used for the specific fluorochromes.[18] |
| Poor separation between populations | - Inadequate compensation- Cell clumps | - Use single-stained controls to set up proper compensation.[11]- Gently pipette to ensure a single-cell suspension. Consider filtering the sample. |
| High percentage of necrotic cells in control | - Harsh cell handling- Over-trypsinization- Poor cell health | - Handle cells gently.[17]- Minimize trypsin exposure time.- Use cells in the logarithmic growth phase. |
VII. Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the analysis of apoptosis and cell cycle arrest induced by 1,2,4-triazine derivatives using flow cytometry. By carefully following these methodologies and understanding the underlying principles, researchers can obtain high-quality, reproducible data to elucidate the anti-cancer mechanisms of these promising compounds. This, in turn, will accelerate the drug discovery and development process, bringing novel and effective cancer therapies closer to clinical reality.
VIII. References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]
-
Apoptosis Assays by Flow Cytometry. Agilent. Available at: [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia School of Medicine. Available at: [Link]
-
Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. PMC. Available at: [Link]
-
Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Elabscience. Available at: [Link]
-
Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. Available at: [Link]
-
Flow cytometry in analysis of cell cycle and apoptosis. PubMed. Available at: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available at: [Link]
-
Flow Cytometry Troubleshooting Guide. Biocompare. Available at: [Link]
-
Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. ResearchGate. Available at: [Link]
-
How to represent Annexin V apoptosis study data in publications?. ResearchGate. Available at: [Link]
-
Analysis of Apoptosis by Flow-cytometry. Institut Pasteur. Available at: [Link]
-
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]
-
The activity of pyrazolo[4,3-e][1][11][12]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][11][12]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI. Available at: [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. PMC. Available at: [Link]
Sources
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- 2. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis – NovoCyte Flow Cytometers | Agilent [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. researchgate.net [researchgate.net]
- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. biocompare.com [biocompare.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. Flow Cytometry Troubleshooting Guide | R&D Systems [rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one
Welcome to the dedicated technical support guide for the synthesis of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one . This resource is designed for researchers, medicinal chemists, and drug development professionals aiming to optimize the yield and purity of this valuable heterocyclic scaffold. The 1,2,4-triazine core is a significant pharmacophore found in various therapeutic agents, and derivatives like this one are explored for applications including antiproliferative and anti-inflammatory activities.[1][2][3] This guide provides in-depth protocols, troubleshooting solutions, and answers to frequently asked questions to navigate the common challenges associated with this synthesis.
Synthesis Overview and Mechanism
The most reliable and common method for synthesizing 5,6-disubstituted-1,2,4-triazin-3(2H)-ones is the acid-catalyzed condensation of an α-dicarbonyl compound with semicarbazide.[2] In this case, the reaction proceeds via the cyclization of bis(4-methoxyphenyl)glyoxal (also known as 4,4'-dimethoxybenzil or anisil) with semicarbazide hydrochloride.
The reaction mechanism involves two key stages:
-
Condensation: The initial step is the formation of a semicarbazone intermediate through the reaction of one carbonyl group of the diketone with the terminal primary amine of semicarbazide.
-
Cyclization: The intermediate undergoes an intramolecular cyclization, where the second amino group of the semicarbazide moiety attacks the remaining carbonyl group. This is followed by dehydration to form the stable, aromatic 1,2,4-triazine ring.
Reaction Workflow Diagram
Sources
Technical Support Center: Overcoming Solubility Challenges with 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one
Welcome to the technical support guide for 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues with this compound in aqueous buffers. This guide offers troubleshooting advice, detailed experimental protocols, and a foundational understanding of the principles behind solubility enhancement.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, with potential applications as an antiproliferative agent and a G-protein-coupled receptor 84 (GPR84) antagonist.[1] A common hurdle in the experimental use of this and similar aromatic compounds is its limited solubility in aqueous buffers, which is crucial for most biological assays. This guide will walk you through a systematic approach to address and overcome these solubility challenges.
Understanding the Challenge: Why is this compound Poorly Soluble?
The molecular structure of this compound, which includes two methoxyphenyl groups, contributes to its lipophilic nature.[1] Lipophilic compounds are more soluble in organic solvents than in water.[2] The triazine ring does contain nitrogen atoms capable of hydrogen bonding, but the overall hydrophobicity of the molecule dominates its solubility characteristics.[3]
Troubleshooting Guide & FAQs
This section addresses common problems encountered when working with this compound.
Q1: My compound won't dissolve directly in my aqueous buffer (e.g., PBS, Tris-HCl). What's happening?
A1: Direct dissolution of this hydrophobic compound in aqueous buffers is often unsuccessful due to its low intrinsic water solubility. The hydrophobic methoxyphenyl rings resist interaction with water molecules, leading to precipitation or failure to dissolve.
Q2: I've dissolved the compound in an organic solvent (like DMSO or ethanol) to make a stock solution, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this "crashing out"?
A2: This is a common issue when the concentration of the organic solvent is rapidly reduced upon dilution, causing the compound to precipitate out of the now predominantly aqueous solution.[4] Here are several strategies to mitigate this:
-
Decrease the Final Concentration: The simplest approach is to work with a lower final concentration of the compound that remains within its aqueous solubility limit.
-
Optimize the Dilution Process: Instead of adding the stock solution directly to the full volume of the buffer, try adding the buffer to the stock solution gradually while vortexing. This allows for a more controlled dilution.[4]
-
Use a Co-solvent in the Final Solution: Incorporating a small, permissible amount of a water-miscible co-solvent in your final aqueous buffer can help maintain the compound's solubility.[4][5]
Q3: What are the most effective methods for increasing the aqueous solubility of this compound?
A3: Several well-established techniques can be employed. The optimal method will depend on the specific requirements of your experiment (e.g., final concentration needed, tolerance of the assay to excipients). The most common approaches are:
-
Co-solvent Systems: Utilizing water-miscible organic solvents.[5][6][7][8]
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, thereby increasing its solubility.[5][6][7]
-
Use of Cyclodextrins: Encapsulating the hydrophobic compound within cyclodextrin molecules.[2][9][10][11][12]
Experimental Protocols for Solubility Enhancement
Here we provide detailed, step-by-step protocols for the key solubilization strategies.
Protocol 1: Solubilization Using a Co-solvent System
Principle: Co-solvents reduce the polarity of the aqueous solution, making it more favorable for dissolving hydrophobic compounds.[8] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (high purity)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of the compound.
-
Dissolve it in a minimal volume of DMSO or ethanol to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
-
Serial Dilution (if necessary):
-
Perform serial dilutions of the stock solution in the same organic solvent to create a range of concentrations.
-
-
Dilution into Aqueous Buffer:
-
To minimize precipitation, add the aqueous buffer to the stock solution dropwise while continuously vortexing.
-
The final concentration of the organic solvent should be kept to a minimum, ideally below 1% (v/v), to avoid affecting biological assays.
-
Troubleshooting:
-
If precipitation still occurs, try increasing the proportion of co-solvent in the final solution, but be mindful of its potential effects on your experimental system.
-
Consider warming the buffer slightly (e.g., to 37°C) before adding the stock solution, as solubility often increases with temperature.
Protocol 2: pH-Mediated Solubilization
Materials:
-
This compound powder
-
Aqueous buffer with a pH range that can be adjusted (e.g., a phosphate or citrate buffer)
-
Solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)
-
pH meter
Procedure:
-
Determine the Compound's pKa (Recommended): If possible, experimentally determine the pKa of the compound using potentiometric titration or a similar method.[16]
-
Prepare Buffer Solutions: Prepare your chosen buffer at a range of pH values (e.g., from pH 5 to pH 9).
-
Test Solubility at Different pHs:
-
Add an excess amount of the compound to a small volume of each buffer.
-
Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a controlled temperature.[15]
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).[17]
-
-
Select the Optimal pH: Choose the pH at which the compound's solubility is highest and is compatible with your experimental conditions.
Protocol 3: Solubilization Using Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[2][9][10][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[9][10]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Cyclodextrin Solution: Dissolve the desired amount of HP-β-CD in the aqueous buffer. The required amount will depend on the target concentration of the compound. A 1:1 molar ratio of the compound to HP-β-CD is a good starting point.
-
Add the Compound: Add the powdered compound to the HP-β-CD solution.
-
Facilitate Complexation: Stir the mixture vigorously at room temperature for several hours or overnight to allow for the formation of the inclusion complex. Gentle heating may accelerate this process.
-
Filter if Necessary: If any undissolved compound remains, filter the solution through a 0.22 µm filter to obtain a clear, saturated solution.
Visualization of Workflows
Decision-Making Workflow for Solubility Enhancement
Caption: A decision tree for troubleshooting solubility issues.
Cyclodextrin Inclusion Complex Formation
Caption: Mechanism of solubility enhancement by cyclodextrins.
Summary of Solubilization Strategies
| Strategy | Principle | Advantages | Considerations |
| Co-solvents | Reduces the polarity of the solvent system.[8] | Simple, effective for creating stock solutions. | The co-solvent may interfere with biological assays; risk of precipitation upon dilution.[7] |
| pH Adjustment | Ionizes the compound, increasing its affinity for water.[5][6][7] | Can be highly effective if the compound has a suitable pKa. | Requires knowledge of the pKa; the required pH may not be compatible with the experiment.[7] |
| Cyclodextrins | Encapsulates the hydrophobic molecule in a soluble complex.[2][9][10][12] | Generally low toxicity; can improve stability.[9] | Can be more expensive; may not be suitable for all compounds or assays. |
References
-
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central URL: [Link]
-
Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL: [Link]
-
Title: Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs Source: University of Huddersfield Repository URL: [Link]
-
Title: Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs Source: Preprints.org URL: [Link]
-
Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]
-
Title: Insoluble drug delivery strategies: review of recent advances and business prospects Source: PubMed Central URL: [Link]
-
Title: The Effects of Cosolvents on the Action of Pharmaceutical Buffers Source: Journal of the Parenteral Drug Association URL: [Link]
-
Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PubMed Central URL: [Link]
-
Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]
-
Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: PubMed Central URL: [Link]
-
Title: General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds Source: Pion Inc. URL: [Link]
-
Title: Techniques for solubility enhancement of poorly soluble drugs: an overview Source: Journal of Medical Pharmaceutical and Allied Sciences URL: [Link]
-
Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]
-
Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]
-
Title: High Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Halo Labs URL: [Link]
-
Title: Bioavailability Enhancement Techniques for Poorly Soluble Drugs Source: SciSpace URL: [Link]
-
Title: Formulation and development strategies for drugs insoluble in gastric fluid Source: ResearchGate URL: [Link]
- Title: Method for determining solubility of a chemical compound Source: Google Patents URL
-
Title: Aqueous solubility of alkylamino-s-triazine as a function of pH and molecular structure Source: ACS Publications URL: [Link]
-
Title: Novel formulation strategies to overcome poorly water soluble compounds Source: University of Huddersfield Repository URL: [Link]
-
Title: Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions Source: Lamar University URL: [Link]
-
Title: Solubilizing Excipients in Oral and Injectable Formulations Source: Kinam Park URL: [Link]
-
Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]
-
Title: How Does Soil pH Impact Herbicides? Source: No-Till Farmer URL: [Link]
Sources
- 1. This compound|CAS 5471-46-5 [benchchem.com]
- 2. touroscholar.touro.edu [touroscholar.touro.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmpas.com [jmpas.com]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. no-tillfarmer.com [no-tillfarmer.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting inconsistent results in tubulin polymerization assays
Technical Support Center: Tubulin Polymerization Assays
From the Senior Application Scientist's Desk
Welcome to the technical support center for tubulin polymerization assays. As a cornerstone technique in cytoskeletal research and drug discovery, this assay provides critical insights into the dynamics of microtubule formation. However, its sensitivity to a multitude of factors can often lead to inconsistent and difficult-to-interpret results.
This guide is structured to move beyond simple checklists. It is designed to empower you with the foundational knowledge to diagnose issues, understand their biochemical origins, and implement robust solutions. We will explore the causality behind each experimental step, ensuring your protocols are not just followed, but understood.
Section 1: Troubleshooting Guide - Diagnosing Your Assay Kinetics
Inconsistent results in tubulin polymerization assays almost always manifest in the kinetic curve. By analyzing the shape of your curve—specifically the lag phase, polymerization rate, and plateau—you can effectively diagnose the root cause of the problem. This section is organized by common kinetic curve abnormalities.
Problem A: The Control Polymerization Curve is Atypical
A1. Question: My control reaction shows no polymerization or a very low signal (low OD plateau). What's happening?
-
Possible Cause 1: Inactive Tubulin. Tubulin is a sensitive protein. Its polymerization competency can be compromised by improper storage, multiple freeze-thaw cycles, or age.[1] Tubulin is typically stored at -80°C and should be used within a few months unless stored in liquid nitrogen for long-term stability.[1]
-
Expert Insight: Each freeze-thaw cycle exposes the protein to ice crystal formation and pH shifts in the frozen state, which can lead to denaturation and loss of function.
-
Solution:
-
Always aliquot tubulin upon first thaw to minimize freeze-thaw cycles.
-
Use a fresh aliquot of tubulin from a reputable supplier.
-
Verify the protein concentration. A 1 mg/mL solution of the α/β heterodimer (MW ~110 kDa) is approximately 10 µM.[1]
-
-
Possible Cause 2: Insufficient or Degraded GTP. GTP is the essential energy source for polymerization; β-tubulin must be in a GTP-bound state to polymerize.[2] GTP solutions are prone to hydrolysis, especially if not stored correctly or if subjected to pH changes.
-
Expert Insight: Upon microtubule disassembly, the resulting tubulin dimers are in a GDP-bound state. For these dimers to re-polymerize, the GDP must be exchanged for GTP.[3] While this exchange can happen intrinsically, the process is critical for the pool of available assembly-competent tubulin.[2][3]
-
Solution:
-
Prepare fresh GTP stock solutions and store them in small, single-use aliquots at -80°C.
-
Ensure the final GTP concentration in the assay is sufficient, typically 1 mM.[1]
-
-
Possible Cause 3: Incorrect Buffer Composition. The polymerization reaction is highly sensitive to the ionic strength, pH, and specific ions in the buffer. The pH of PIPES buffer, a common choice, is temperature-sensitive.
-
Expert Insight: Magnesium (Mg²⁺) is a critical cofactor that binds to the nucleotide pocket and promotes polymerization.[4] Its absence or chelation will prevent assembly.
-
Solution:
-
Ensure the buffer pH is correct at the reaction temperature (37°C). A pH of 6.9 is standard.[5]
-
Verify the concentration of all buffer components, especially MgCl₂.
-
A2. Question: My control polymerization curve has no lag phase. It starts increasing immediately.
-
Possible Cause: Pre-existing Tubulin Aggregates. The lag phase represents the thermodynamically unfavorable nucleation step, where tubulin dimers slowly form small oligomers ("seeds"). If your tubulin solution contains small aggregates from improper storage or handling, these act as pre-formed seeds, bypassing the nucleation phase and causing immediate elongation.[1]
-
Expert Insight: The absence of a lag phase is a critical indicator of compromised tubulin quality. It can mask the effects of compounds that promote nucleation, such as paclitaxel.[1]
-
Solution: Pre-clear the Tubulin Stock. Before setting up the reaction, it is essential to remove any aggregates. This is the single most effective step to ensure a proper lag phase.
-
Protocol: See "Protocol: Pre-clearing Tubulin via Ultracentrifugation" in Section 3.
-
Caption: Troubleshooting Decision Tree for Tubulin Assays.
Problem B: The Test Compound is Causing Artifacts
Once your control is reliable, you can assess the effects of your test compounds. However, compounds can interfere with the assay in ways that do not involve specific binding to tubulin.
B1. Question: My compound appears to enhance polymerization, but the results are erratic. How can I be sure it's real?
-
Possible Cause: Compound Precipitation. The assay measures light scattering (turbidity) at 340-350 nm.[5] Any particulate matter in the well will scatter light, leading to an increased signal that mimics polymerization. Test compounds with poor aqueous solubility are a major source of such artifacts.[1]
-
Expert Insight: This is a classic false positive. The signal increase is due to the compound crashing out of solution at 37°C, not microtubule formation.
-
Solution 1: Solubility Check. Before the main experiment, test the solubility of your compound in the final assay buffer at 37°C. Prepare a sample with buffer and compound (and any solvent like DMSO) but without tubulin. Monitor the absorbance over the same time course. A significant increase in absorbance indicates precipitation.[1]
-
Solution 2: The Cold Depolymerization Test. Microtubule polymerization is a temperature-dependent process. At the end of the assay, transfer the 96-well plate to an ice-cold block for 20-30 minutes.[1] Genuine microtubules will depolymerize, and the absorbance should return to near baseline. If the signal remains high, it indicates the presence of insoluble compound or non-specific, cold-stable protein aggregates.[1]
B2. Question: My compound solvent (DMSO) seems to be inhibiting the reaction.
-
Possible Cause: High Solvent Concentration. High concentrations of organic solvents like DMSO can denature proteins and inhibit polymerization.
-
Expert Insight: The final concentration of DMSO should be kept as low as possible.
-
Solution: Most tubulin polymerization assays are tolerant to a final DMSO concentration of up to 2%.[1] If your compound stock requires a higher final concentration, you may need to explore alternative solvents or methods of solubilization. Always include a "vehicle control" (buffer + tubulin + solvent) to measure the effect of the solvent alone.
Section 2: FAQs - Quick Reference
-
Q1: What is the ideal final OD for the plateau of a control reaction?
-
A: Under typical conditions (e.g., ~50-60 µM tubulin), the final OD at 350 nm should be between 0.4 and 0.6.[1] Significantly lower values may indicate poor tubulin activity, while much higher values could suggest aggregation.
-
-
Q2: Can I use a fluorescence-based assay instead of a turbidity assay?
-
A: Yes. Fluorescence-based assays, often using a dye like DAPI which preferentially binds to polymerized tubulin, can be more sensitive and less prone to interference from colored compounds.[5][6] However, they can still be affected by compound precipitation that might scatter excitation or emission light.
-
-
Q3: How many times can I freeze-thaw my tubulin aliquot?
-
A: Ideally, only once. Aliquot your tubulin stock into single-use volumes upon initial receipt and thawing. Do not refreeze a thawed aliquot.[1]
-
-
Q4: My results vary significantly between different 96-well plates. Why?
-
A: This often points to inconsistencies in temperature control. Ensure your plate reader's incubation chamber is properly pre-warmed to 37°C and that the temperature is uniform across the plate. Also, ensure all reagents are fully thawed and mixed before dispensing.
-
Section 3: Key Experimental Protocols & Data
Protocol: Pre-clearing Tubulin via Ultracentrifugation
This protocol is essential for removing tubulin aggregates and ensuring a distinct nucleation (lag) phase in your assay.[1][5]
Materials:
-
Thawed tubulin stock on ice
-
General purpose buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 0.5 mM EGTA)
-
Pre-chilled ultracentrifuge and rotor (e.g., TLA-100)
Procedure:
-
Thaw the tubulin aliquot on ice.
-
Once thawed, dilute the tubulin to the desired working concentration (e.g., 60 µM) with ice-cold general purpose buffer.
-
Transfer the diluted tubulin to a pre-chilled ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 90,000 rpm, ~350,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, avoiding the pellet at the bottom which contains the aggregates. This supernatant is your assembly-competent tubulin.
-
Keep the cleared tubulin on ice and use it within one hour to prepare your polymerization reactions.
Data Table: Key Assay Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| Tubulin Concentration | 20 - 60 µM (2-6 mg/mL) | Must be above the critical concentration (Cc). Higher concentrations lead to faster polymerization and a higher signal. |
| GTP Concentration | 1 - 2 mM | Must be in excess to ensure tubulin dimers are GTP-bound for polymerization. |
| Temperature | 37 °C | Polymerization is temperature-dependent. Must be precisely controlled. |
| pH (PIPES Buffer) | 6.8 - 7.0 | Optimal for tubulin assembly. Note that PIPES buffer pH is sensitive to temperature changes. |
| DMSO Concentration | < 2% (v/v) | High concentrations can inhibit polymerization. Always include a vehicle control.[1] |
| Wavelength (Turbidity) | 340 - 350 nm | Measures light scattering by microtubules. Avoids absorbance from most compounds and buffer components. |
References
-
Sum, C. S., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds . Current Chemical Genomics and Translational Medicine. [Link]
-
Bodakuntla, S., et al. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles . Journal of Visualized Experiments. [Link]
-
Fong, J. H., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 . Biomolecules. [Link]
-
Sackett, D. L. (2018). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence . Methods in Molecular Biology. [Link]
-
Cassimeris, L., et al. (2009). Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp . The Journal of Biological Chemistry. [Link]
-
Yon, W. J., et al. (2023). A tubulin-binding protein that preferentially binds to GDP-tubulin and promotes GTP exchange . bioRxiv. [Link]
-
Farr, G. W., et al. (1990). Alpha-tubulin influences nucleotide binding to beta-tubulin: an assay using picomoles of unpurified protein . Proceedings of the National Academy of Sciences. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. A tubulin-binding protein that preferentially binds to GDP-tubulin and promotes GTP exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-tubulin influences nucleotide binding to beta-tubulin: an assay using picomoles of unpurified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage and Administration for In Vivo Studies of 1,2,4-Triazines
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the critical aspects of designing and executing in vivo studies with 1,2,4-triazine derivatives. The unique chemical nature of this scaffold presents both opportunities and challenges, particularly concerning solubility, stability, and bioavailability. This resource addresses the most common questions and troubleshooting scenarios to help you generate robust and reproducible data.
Part 1: Foundational FAQs - Before You Dose
This section covers the essential preliminary questions that should be addressed before planning the animal phase of your study. A thorough understanding of your specific 1,2,4-triazine derivative's properties is paramount for success.
Q1: How do I determine a starting dose for my novel 1,2,4-triazine derivative in a mouse efficacy model?
Answer: Selecting an appropriate starting dose is a multi-step process that balances potential efficacy with animal welfare. It's a common error to move directly to a high dose without proper evaluation, which can lead to unexpected toxicity and compromised study outcomes. The process should be systematic, beginning with a dose range-finding (DRF) or Maximum Tolerated Dose (MTD) study.
The MTD is defined as the highest dose that can be administered without causing unacceptable toxicity or mortality over a specified period.[1][2] It is crucial for identifying a safe upper limit for your efficacy studies. For example, one preclinical study determined the MTD of an Inauhzin analog to be 200 mg/kg for female mice and 250 mg/kg for male mice via intraperitoneal (i.p.) administration.[1]
Your DRF/MTD study design should be informed by several factors:
-
In Vitro Potency: Use your compound's IC50 or EC50 values from cell-based assays as a starting point. While there's no direct formula, this data provides a biological benchmark.
-
Literature Precedent: Review published in vivo studies on structurally similar 1,2,4-triazines. Doses can vary widely based on the target and specific derivative. For instance, some studies have used oral (p.o.) doses of 30 mg/kg for antidepressant-like effects[3][4], while others in cancer models have used oral doses of 10, 30, and 55 mg/kg.[5] Intraperitoneal (i.p.) doses of 25 and 50 mg/kg have been used for anti-inflammatory studies.[6]
-
Pharmacokinetic (PK) Data: If available, preliminary PK data can guide dose selection to achieve a target exposure (AUC) that correlates with in vitro efficacy.
The following workflow provides a logical progression for dose selection.
Caption: Troubleshooting Formulation Precipitation.
Protocol: Preparation of a Common Co-Solvent Vehicle (10% DMSO, 40% PEG400, 50% Saline)
This protocol is a robust starting point for many poorly soluble compounds intended for IP or PO administration.
-
Weigh Compound: Accurately weigh the required amount of your 1,2,4-triazine derivative.
-
Initial Dissolution: Add 10% of the final target volume of DMSO to the compound. Vortex and/or sonicate until the compound is fully dissolved. A clear solution is critical at this stage.
-
Add Co-solvent: Add 40% of the final target volume of PEG400. Vortex thoroughly. The solution should remain clear.
-
Final Dilution: Slowly add the remaining 50% of the volume as sterile saline, vortexing between additions. Causality Note: Adding the aqueous component last and slowly is crucial. Rapid addition can cause the less soluble compound to precipitate out of the organic phase before it can be properly solvated by the entire vehicle system.
-
Quality Control (Self-Validation): Visually inspect the final formulation. It should be a clear, homogenous solution. Let it sit at room temperature for 30 minutes. If any cloudiness or precipitate appears, the formulation is not stable at that concentration and must be reformulated, likely at a lower concentration.
Q3: Which route of administration is best for my 1,2,4-triazine?
Answer: The choice of administration route significantly impacts the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of your compound. The optimal route depends on the study's objective and the compound's properties. In general, the rate of absorption follows this pattern: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO). [7]
| Route | Max Volume (Mouse) [7] | Absorption Rate [7] | Pros | Cons & Considerations |
|---|---|---|---|---|
| Oral (PO) | < 2-3 mL | Slow, Variable | Models clinical use for oral drugs; convenient for long-term studies. | Subject to first-pass metabolism; bioavailability can be low/variable. Requires gavage, which can be stressful. [8] |
| Intraperitoneal (IP) | < 2-3 mL | Rapid | Bypasses first-pass metabolism; large surface area for absorption. | Potential for injection into organs (e.g., intestine, bladder); risk of irritation/peritonitis. Not a common clinical route. |
| Intravenous (IV) | < 0.2 mL | Instantaneous | 100% bioavailability; precise dose delivery. Ideal for PK studies. | Requires skill (tail vein); small volume limits solubility challenges; risk of embolism if not fully dissolved. |
| Subcutaneous (SC) | < 2-3 mL (multiple sites) | Slow, Sustained | Can provide a depot effect for sustained release; less technically demanding than IV. | Absorption can be slow and variable; potential for local irritation at the injection site. |
Part 3: Troubleshooting In-Study Complications
Even with careful planning, unexpected issues can arise during an in vivo study.
Q4: I am not seeing any efficacy, even at the MTD. What are the likely causes?
Answer: A lack of efficacy can be frustrating and multifactorial. Before questioning the compound's mechanism of action, it's essential to rule out experimental and pharmacokinetic issues.
-
Poor Bioavailability/Exposure: This is a primary suspect for orally administered 1,2,4-triazines. The compound may not be absorbed from the GI tract or may be rapidly metabolized by the liver (first-pass effect). A pilot PK study is the only definitive way to confirm this. Some studies show 1,2,4-triazines can have moderate to good bioavailability, but this is highly structure-dependent. [5][9]2. Rapid Clearance: The compound may be absorbed but cleared from circulation too quickly to exert a therapeutic effect. PK studies for some 1,2,4-triazines have shown half-lives as short as 1.2 hours in rats. [10]If clearance is too rapid, a different dosing schedule (e.g., twice daily) or a different administration route (e.g., SC for slower absorption) may be necessary.
-
Formulation Instability In Vivo: The compound may be precipitating at the injection site (for IP/SC) or in the GI tract (for PO) after administration, preventing its absorption.
-
High Plasma Protein Binding (PPB): It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active. [11]Some 1,2,4-triazines exhibit high PPB. [10]If your compound is highly protein-bound, the free concentration may be too low to reach the target site, even if total plasma levels seem adequate.
Q5: My animals are showing signs of toxicity at doses previously thought to be safe. What should I investigate?
Answer: Unexpected toxicity often points to issues with the formulation vehicle or the compound's stability.
-
Vehicle Toxicity: Some co-solvents or surfactants can cause toxicity, especially with repeated dosing. For example, Cremophor EL can cause hypersensitivity reactions. Always run a vehicle-only control group to differentiate vehicle effects from compound toxicity.
-
Compound Precipitation: If the compound precipitates out of solution after injection (e.g., in the peritoneal cavity for IP), it can cause severe local inflammation and irritation, which can be misinterpreted as systemic toxicity. [1]Necropsy can help identify drug residue at the injection site.
-
Metabolite Toxicity: A metabolite of the parent 1,2,4-triazine, rather than the compound itself, could be causing the toxicity. This is more complex to diagnose and requires metabolite identification studies.
-
Cumulative Toxicity: The MTD is often determined over a short period. In longer studies, the compound or its effects can accumulate, leading to toxicity at doses that were safe in acute or short-term studies. [2]
References
- Routes and Volumes of Administration in Mice. (n.d.). University of Iowa.
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2022). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
In vivo assessment of triazine lipid nanoparticles as transfection agents for plasmid DNA. (2022). Scientific Reports. Retrieved from [Link]
-
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. (2023). Bioorganic Chemistry. Retrieved from [Link]
- **Toxicity parameters of a new 1,2
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- 1. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nc3rs.org.uk [nc3rs.org.uk]
- 3. Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cea.unizar.es [cea.unizar.es]
- 8. washcoll.edu [washcoll.edu]
- 9. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one
Introduction: 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one is a potent small molecule inhibitor with significant research applications, including as a tubulin polymerization inhibitor and a G-protein-coupled receptor 84 (GPR84) antagonist[1]. The integrity of this compound in solution is paramount for achieving reproducible and reliable experimental results. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand and prevent its degradation. We will address common stability issues through a series of frequently asked questions and in-depth troubleshooting guides, grounded in the principles of chemical stability.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the handling and storage of this compound.
Q1: My experimental results are inconsistent. Could my compound be degrading in solution?
A: Yes, inconsistency is a primary indicator of compound instability. Degradation can lead to a lower effective concentration of the active molecule, resulting in diminished or variable biological effects. The 1,2,4-triazinone core, common to this class of molecules, is susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation, especially in solution[2][3][4].
Q2: What is the absolute best way to store the compound for long-term use?
A: For maximum long-term stability, the compound should be stored in its solid (neat, powdered) form. In the solid state, molecular mobility is minimized, drastically reducing the rates of potential degradation reactions[5]. Recommended storage for the solid compound is at -20°C in a tightly sealed container, protected from light and moisture.
Q3: I need to make a stock solution. What solvent should I use?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is a non-protic solvent, meaning it does not readily participate in hydrolysis reactions. Ensure you use a high-purity, anhydrous grade of DMSO to minimize water content. For certain applications, ethanol may be used, but its protic nature makes it less ideal for long-term storage.
Q4: How should I store my DMSO stock solution to prevent degradation?
A: Stock solutions should be prepared at a high concentration (e.g., 10-50 mM), aliquoted into single-use volumes in tightly sealed vials (amber glass or wrapped in foil), and stored at -80°C. This strategy minimizes the primary causes of degradation:
-
Aliquoting: Prevents repeated freeze-thaw cycles which can introduce moisture and accelerate degradation[6][7].
-
Low Temperature (-80°C): Drastically reduces the rate of all chemical reactions[6].
-
Light Protection: Prevents photodegradation, a known issue for triazine compounds[2][8].
Q5: I noticed some precipitate in my stock solution after thawing it from the freezer. What should I do?
A: Precipitation upon thawing indicates that the compound's solubility limit may have been exceeded at the storage temperature or that the solvent has absorbed moisture. Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound completely before making your working dilutions. If it does not fully redissolve, the concentration is no longer accurate, and a fresh stock solution should be prepared. Do not attempt to use a solution with visible precipitate.
Section 2: In-Depth Troubleshooting Guide
This guide explores specific degradation scenarios, explains the underlying chemical mechanisms, and provides robust solutions to ensure the integrity of your compound.
Issue 1: Rapid Loss of Compound Activity in Aqueous Working Solutions
-
Root Cause Analysis (The "Why"): The most probable cause is hydrolytic degradation . The 1,2,4-triazinone ring contains multiple bonds that are susceptible to cleavage by water. This reaction is often catalyzed by acidic or basic conditions. Studies on related triazine and triazinone compounds confirm that they are most stable at a neutral pH and can degrade rapidly in highly acidic (pH < 4) or alkaline (pH > 9) environments[2][4][9].
-
Preventative Strategy & Protocol:
-
pH Control is Critical: Always dilute your DMSO stock into a buffered aqueous solution maintained within a pH range of 6.5 to 7.5 .
-
Buffer Selection: Use standard biological buffers such as PBS, HEPES, or Tris-HCl that are compatible with your experimental system.
-
Fresh Preparation: Prepare working solutions fresh for each experiment and use them immediately. Do not store the compound in aqueous buffers for extended periods, even at 4°C.
-
Issue 2: Gradual Loss of Potency in DMSO Stock Solution Over Time
Even when stored in DMSO, degradation can occur over weeks or months if not handled properly.
-
Root Cause Analysis A: Photodegradation
-
The "Why": Aromatic systems and heteroatomic rings, like those in the target compound, can absorb UV and visible light. This energy can promote electrons to higher energy states, making the molecule susceptible to reactions like oxidation and ring cleavage[2][8]. The primary photodegradation routes for triazines often involve oxidation of side chains and the formation of hydroxy-derivatives[2].
-
-
Preventative Strategy A:
-
Use Amber Vials: Store all solutions in amber glass vials to block UV light.
-
Minimize Exposure: During handling (weighing, dissolution, aliquoting), work in a subdued lighting environment and avoid direct sunlight or bright overhead lights.
-
Foil Wrapping: For extra protection, especially if using clear vials, wrap them in aluminum foil.
-
-
Root Cause Analysis B: Oxidation
-
The "Why": While less common in a robust molecule, atmospheric oxygen can contribute to long-term degradation, especially if catalyzed by trace metal impurities or light. Oxidative N-dealkylation and other oxidative pathways have been documented for triazine herbicides[10].
-
-
Preventative Strategy B:
-
Inert Gas Overlay: For maximum protection of precious stock solutions, gently flush the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and prevents oxidative degradation[5].
-
High-Purity Solvents: Use fresh, high-purity, anhydrous-grade solvents to minimize contaminants that could catalyze oxidation.
-
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues related to compound instability.
Caption: Troubleshooting workflow for compound instability.
Section 3: Protocols and Methodologies
Adherence to standardized protocols is the foundation of reproducible science. The following methods are designed to maximize the stability of this compound.
Protocol 1: Recommended Procedure for Stock Solution Preparation and Storage
This protocol integrates best practices to create a stable, long-term stock solution.
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the powder.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microfuge tube or directly into the final storage vial. Perform this step quickly to minimize exposure to air and humidity.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C to ensure complete dissolution. Visually inspect against a light source to confirm no solid particles remain.
-
Aliquoting: Dispense the stock solution into single-use volumes in pre-labeled amber vials. The aliquot volume should correspond to what is typically used in a single experiment to avoid partial thawing of a vial.
-
Storage: Tightly cap the vials and immediately place them in an -80°C freezer for long-term storage.
-
Documentation: Record the compound name, concentration, solvent, date, and lot number on all vials and in your lab notebook.
Protocol 2: Verifying Compound Stability (Simplified Forced Degradation Study)
This protocol allows a user to test the stability of their compound under various stress conditions, providing confidence in their handling and storage procedures. Analysis is typically performed by HPLC, which can separate the parent compound from its degradation products[11].
Objective: To intentionally degrade the compound under controlled stress conditions to understand its liabilities. Aim for 5-20% degradation[3].
Procedure:
-
Prepare Solutions: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).
-
Apply Stress Conditions (in separate, labeled vials):
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2-4 hours[12].
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2-4 hours[12].
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours[3].
-
Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for 24-48 hours.
-
Control: Keep one vial at 4°C, protected from light.
-
-
Analysis: After the incubation period, neutralize the acid and base samples. Analyze all samples, including the control, by a validated stability-indicating HPLC method.
-
Interpretation: Compare the chromatograms. The appearance of new peaks and a decrease in the area of the parent compound peak in the stressed samples confirms degradation. This helps identify which conditions (acid, base, light, oxidation) are most detrimental.
Section 4: Data and Visualization
Table 1: Summary of Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid (Neat) | N/A | -20°C | > 2 Years | Store in a desiccator; protect from light. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 Months | Aliquot into single-use volumes; use amber vials[6]. |
| Working Solution | Aqueous Buffer | Room Temp / 4°C | < 8 Hours | Prepare fresh daily; maintain neutral pH (6.5-7.5). |
Visualization: Primary Degradation Pathways
This diagram illustrates the main chemical threats to the stability of this compound in solution.
Caption: Key degradation pathways for the compound in solution.
References
-
D'hooghe, M., et al. (2008). Synthesis and Herbicidal Activity of 1-Aryl-4-substituted-1,2,4-triazolin-5-ones. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Petrovic, S., et al. (1987). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one (1,6-dihydrometamitron). PubMed. Available at: [Link]
-
Barceló, D. (1991). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Springer Nature. Available at: [Link]
-
Nenajdenko, V. G., et al. (2018). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. The Journal of Organic Chemistry. Available at: [Link]
-
Albanis, T. A., et al. (1998). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Hogendoorn, E. A., et al. (1999). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. ResearchGate. Available at: [Link]
-
Captivate Bio. (n.d.). Small Molecules FAQ. Available at: [Link]
-
Nenajdenko, V. G., et al. (2018). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. PMC - NIH. Available at: [Link]
-
Lin, C. H., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Lányi, A., et al. (2001). Photodegradation study of some triazine-type herbicides. ResearchGate. Available at: [Link]
-
Al-Warhi, T., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available at: [Link]
-
Dubey, I. (2015). What to select for storing your compound: neat vs.in solution? ResearchGate. Available at: [Link]
-
Sanna, M., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. PubMed Central. Available at: [Link]
-
Aulakh, J. S., et al. (2005). Chromatographic methods for analysis of triazine herbicides. PubMed. Available at: [Link]
-
Chen, S., et al. (2025). Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate. PMC - NIH. Available at: [Link]
-
Kumar, V. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]
-
The Bumbling Biochemist. (2023). Practical lab tips for avoiding sample loss during storage. YouTube. Available at: [Link]
-
Pusino, A., et al. (2000). Hydrolysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in alkaline soil and aqueous solutions. UQ eSpace. Available at: [Link]
-
Shah, J., et al. (2012). The effect of solvent type on recoveries of triazines. ResearchGate. Available at: [Link]
-
IT, V., et al. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Parekh, N. R., et al. (1994). Rapid degradation of the triazinone herbicide metamitron by a Rhodococcus sp. isolated from treated soil. PubMed. Available at: [Link]
-
Dbira, S., et al. (2014). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. Scientific Research Publishing. Available at: [Link]
-
Parekh, N. R., et al. (1994). Rapid degradation of the triazinone herbicide metamitron by a Rhodococcus sp. isolated from treated soil. SciSpace. Available at: [Link]
-
Bolzacchini, E., et al. (1994). Oxidative pathways in the degradation of triazine herbicides: a mechanistic approach. IRIS UniMi. Available at: [Link]
-
Sharma, G., et al. (2020). Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]
-
Chen, Y. H., et al. (2025). Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst. PMC - NIH. Available at: [Link]
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Navigating the Complexities of 1,2,4-Triazine Derivative NMR Spectra: A Technical Support Guide
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals working with 1,2,4-triazine derivatives now have a dedicated resource for overcoming the challenges associated with interpreting their complex Nuclear Magnetic Resonance (NMR) spectra. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate accurate structural elucidation and accelerate research and development.
The unique electronic properties of the 1,2,4-triazine ring, arising from the presence of three nitrogen atoms, often lead to NMR spectra that are challenging to interpret. Common issues include signal broadening, complex coupling patterns, and significant solvent effects. This guide, developed by our senior application scientists, offers field-proven insights and practical solutions to these intricate problems.
Frequently Asked Questions (FAQs)
Q1: Why do the proton signals for my 1,2,4-triazine derivative appear broad?
A1: Broadening of proton signals in the vicinity of the triazine ring is a common observation. This is primarily due to the quadrupolar moments of the nitrogen-14 (¹⁴N) nuclei, which are the most abundant isotope of nitrogen.[1][2] Quadrupolar nuclei have a non-spherical distribution of charge, which interacts with the local electric field gradient. This interaction provides an efficient relaxation pathway, leading to a shortening of the excited state lifetime and, consequently, broadening of the NMR signals of nearby protons. The closer a proton is to the nitrogen atom, the more pronounced this broadening effect will be.[1]
Q2: I'm observing unexpected shifts in my ¹H NMR spectrum when I change solvents. What is causing this?
A2: The chemical shifts of protons on the 1,2,4-triazine ring are highly sensitive to the solvent environment.[3][4] This is due to a combination of factors, including the solvent's polarity, its ability to act as a hydrogen-bond donor or acceptor, and potential π-stacking interactions.[5] For instance, hydrogen-bond donor solvents can interact strongly with the lone pairs of the nitrogen atoms, leading to significant changes in the electron density around the ring and, therefore, the chemical shifts of the attached protons.[3][4] When reporting NMR data for triazine derivatives, it is crucial to specify the solvent used.
Q3: My 1D NMR spectra are too crowded to interpret. What should I do?
A3: For complex 1,2,4-triazine derivatives with significant signal overlap in 1D spectra, a suite of two-dimensional (2D) NMR experiments is indispensable.[6][7][8] These experiments provide an additional dimension to resolve overlapping signals and establish connectivity between different nuclei.
Troubleshooting Guides
Issue 1: Severe Signal Overlap and Ambiguous Assignments in ¹H NMR
When dealing with highly substituted 1,2,4-triazine derivatives, the aromatic region of the ¹H NMR spectrum can become a complex multiplet, making definitive assignments impossible from the 1D spectrum alone.
Underlying Cause: Multiple protons with similar chemical environments and complex spin-spin coupling can lead to extensive signal overlap.
Troubleshooting Workflow:
Caption: Workflow for resolving overlapping proton signals.
Step-by-Step Protocol:
-
Acquire a ¹H-¹H COSY (Correlation Spectroscopy) Spectrum: This experiment identifies protons that are directly coupled to each other (typically over two or three bonds).[6] Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace out spin systems within the molecule.[9]
-
Analyze COSY Data: Identify coupled protons by locating the off-diagonal cross-peaks. Each pair of cross-peaks that are symmetrical with respect to the diagonal indicates a coupling interaction.[9]
-
Perform a ¹H-¹H TOCSY (Total Correlation Spectroscopy) Experiment (if necessary): If the COSY spectrum is insufficient to resolve all ambiguities, a TOCSY experiment can be employed. This technique reveals correlations between all protons within a spin system, not just those that are directly coupled.
-
Integrate Data for Structural Assignment: Combine the information from the 1D, COSY, and TOCSY spectra to build a comprehensive picture of the proton connectivity.
Issue 2: Difficulty in Assigning Quaternary Carbons and Heteroatoms
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. However, quaternary carbons and carbons directly bonded to nitrogen can be challenging to assign definitively from a simple 1D ¹³C NMR spectrum.
Underlying Cause: Quaternary carbons do not have attached protons, so they do not show up in DEPT experiments and often have weak signals in standard ¹³C NMR. Carbons bonded to nitrogen can have their chemical shifts significantly influenced by the electronic environment.
Troubleshooting Workflow:
Caption: Workflow for assigning carbon signals.
Step-by-Step Protocol:
-
Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Spectrum: This experiment correlates each proton with the carbon to which it is directly attached.[6] This allows for the unambiguous assignment of all protonated carbons.
-
Acquire a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Spectrum: This is a crucial experiment for assigning quaternary carbons and piecing together the molecular skeleton.[6] The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds.
-
Analyze HMBC Data: Look for correlations from well-assigned protons to unassigned carbons. For example, a proton on a substituent will show a correlation to the triazine ring carbon to which the substituent is attached. This is often the key to assigning the substitution pattern on the triazine ring.
Issue 3: Broadened Signals Due to Quadrupolar Relaxation
As mentioned in the FAQs, the ¹⁴N nuclei can cause significant broadening of adjacent proton and carbon signals. In some cases, this broadening can be so severe that the signals are difficult to detect or integrate accurately.
Underlying Cause: The rapid relaxation of the ¹⁴N nucleus causes a fluctuating magnetic field, which broadens the signals of coupled nuclei.[1][2][10]
Troubleshooting Strategies:
-
Lowering the Temperature: In some instances, lowering the temperature of the NMR experiment can sharpen the signals. This is because at lower temperatures, the rate of molecular tumbling changes, which can affect the relaxation properties of the quadrupolar nucleus.
-
Using a Higher Field Spectrometer: A higher magnetic field strength can sometimes help to partially decouple the proton from the quadrupolar nitrogen, resulting in sharper signals.
-
¹⁵N Isotopic Labeling: For unambiguous results, especially in drug development where detailed structural information is critical, synthesizing the 1,2,4-triazine derivative with ¹⁵N-labeled precursors can be a powerful strategy. ¹⁵N is a spin-1/2 nucleus and does not exhibit quadrupolar broadening, resulting in sharp NMR signals and observable ¹H-¹⁵N and ¹³C-¹⁵N coupling constants. While this is a more involved approach, it provides the most definitive data.
Data Summary: Typical NMR Spectral Data for 1,2,4-Triazine Derivatives
The following table provides a general guide to the expected chemical shifts for protons and carbons in 1,2,4-triazine derivatives. Note that these values can be significantly influenced by the nature and position of substituents.
| Atom | Typical Chemical Shift (ppm) | Notes |
| ¹H on Triazine Ring | 8.5 - 10.0 | Highly deshielded due to the electron-withdrawing nature of the nitrogen atoms. |
| ¹³C on Triazine Ring | 140 - 165 | Chemical shifts are sensitive to the electronic effects of substituents. |
| ¹H on Substituents | Varies widely | Depends on the nature of the substituent. |
| ¹³C on Substituents | Varies widely | Depends on the nature of the substituent. |
Advanced NMR Techniques in Drug Development of Triazine Compounds
In the context of drug discovery, NMR spectroscopy is a versatile tool that extends beyond simple structure elucidation.[11][12][13] For 1,2,4-triazine derivatives being investigated as potential therapeutic agents, advanced NMR methods can provide critical insights:
-
Fragment-Based Screening: NMR is a powerful technique for identifying small molecule fragments that bind to a biological target.[11][13] This is particularly useful in the early stages of drug discovery.
-
Protein-Ligand Interaction Studies: Saturation Transfer Difference (STD) NMR and WaterLOGSY experiments can be used to identify which parts of a triazine derivative are in close contact with a protein receptor, guiding lead optimization.
-
Metabolomics: NMR-based metabolomics can be used to monitor the in vivo efficacy and toxicity of lead compounds by analyzing changes in the metabolic profile of biofluids or tissues.[11]
By leveraging the troubleshooting strategies and advanced techniques outlined in this guide, researchers can more effectively and efficiently interpret the complex NMR spectra of 1,2,4-triazine derivatives, ultimately accelerating the pace of discovery and innovation.
References
- Structural Characterization of Novel 1,2,4-Triazine Compounds: An In-depth Technical Guide. Benchchem.
- Witanowski, M., Sicinska, W., & Webb, G. A. (1992). Solvent Effects on Nitrogen NMR Shieldings of 1,2,4-Triazine. Journal of Magnetic Resonance, 98(1), 109–114.
- Solvent effects on nitrogen NMR shieldings of 1,2,4-triazine. Sci-Hub.
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Kintzinger, J. P., & Lehn, J. M. (1968). N.M.R. spectra of molecules containing quadrupolar nuclei. Semantic Scholar. Available at: [Link]
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Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? : r/chemhelp. Reddit. Available at: [Link]
- Technical Support Center: Troubleshooting Unexpected NMR Peaks in Triazine Synthesis. Benchchem.
- Chapter 3 – Structural characterization of triazines.
-
Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Available at: [Link]
- Introduction To Quadrupolar NMR.
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Gan, Z. (2005). Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. National MagLab. Available at: [Link]
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Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). Advances in Nuclear Magnetic Resonance for Drug Discovery. PMC - PubMed Central. Available at: [Link]
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Quadrupolar Coupling. Chemistry LibreTexts. Available at: [Link]
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Reich, H. J. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin-Madison. Available at: [Link]
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Advanced NMR-based methods for studying RNPs and drug design. News-Medical.Net. (2017). Available at: [Link]
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Recent Advancement of NMR in Drug Discovery Systems. ResearchGate. Available at: [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. (2018). Available at: [Link]
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NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Available at: [Link]
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Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Available at: [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. ResearchGate. Available at: [Link]
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Interpreting NMR Spectra 1. (2015). YouTube. Available at: [Link]
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The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. (2021). Available at: [Link]
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How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]
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Technical Support Center: Proactively Addressing Off-Target Effects of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one in Cellular Assays
Welcome to the technical support center for researchers utilizing 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one. This guide is designed to provide in-depth troubleshooting and practical advice for identifying and mitigating potential off-target effects in your cellular assays. Given that this compound is known to interact with at least two distinct protein classes—tubulin and the G-protein coupled receptor 84 (GPR84)—a rigorous approach to validating its specificity is paramount for generating reliable and reproducible data.[1]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your research. Our goal is to equip you with the scientific rationale and experimental workflows necessary to confidently interpret your results.
Frequently Asked Questions (FAQs)
Q1: I'm observing a potent cytotoxic effect with this compound in my cancer cell line. How can I determine if this is due to its reported tubulin polymerization inhibition or another mechanism?
A1: This is a critical question, as cytotoxicity can be a result of on-target (e.g., cell cycle arrest due to microtubule disruption) or off-target effects. A multi-pronged approach is essential to dissect the underlying mechanism.
Initial Steps:
-
Dose-Response Correlation: Correlate the cytotoxic IC50 value with the concentration required to observe microtubule disruption. If these values are in a similar range, it suggests the cytotoxicity is likely linked to tubulin inhibition.
-
Cell Morphology Analysis: At concentrations around the IC50, observe cell morphology. Inhibition of tubulin polymerization typically leads to a rounded-up cell phenotype and G2/M phase cell cycle arrest.[2][3][4] These changes should be observable within a short timeframe.[2]
-
Cell Cycle Analysis: Perform flow cytometry analysis of the cell cycle. A significant increase in the G2/M population is a hallmark of microtubule-targeting agents.[3][4]
Confirmatory Assays:
-
In Vitro Tubulin Polymerization Assay: This biochemical assay directly measures the effect of your compound on tubulin polymerization in a cell-free system. A positive result here strongly indicates direct interaction with tubulin.[5][6]
-
Immunofluorescence Staining of Microtubules: Treat cells with the compound and stain for α-tubulin. Disruption of the microtubule network compared to vehicle-treated cells provides visual evidence of on-target activity.
Q2: My assay is designed to study GPR84 signaling, but I'm concerned about the compound's known tubulin activity. How can I separate these two effects?
A2: This is a common challenge when working with compounds that have multiple known targets. The key is to use experimental conditions and orthogonal assays that can distinguish between the two activities.
Experimental Design Considerations:
-
Concentration Optimization: Determine the EC50 for GPR84 antagonism and the IC50 for cytotoxicity/tubulin polymerization inhibition in your specific cell line. If there is a sufficient window between these concentrations, you can perform your GPR84-specific assays at concentrations where tubulin effects are minimal.
-
Time-Course Experiments: GPR84 signaling events (e.g., calcium mobilization, inhibition of cAMP) are often rapid (seconds to minutes). In contrast, effects on cell viability due to tubulin disruption typically require longer incubation times (hours to days). By focusing on early time points, you can minimize the contribution of tubulin-related effects.
Orthogonal Validation:
-
Use a Structurally Unrelated GPR84 Antagonist: If available, a chemically distinct GPR84 antagonist should recapitulate the results you observe with this compound.[7][8]
-
Cellular Thermal Shift Assay (CETSA): This powerful technique can confirm direct target engagement in intact cells. A thermal shift of GPR84 in the presence of the compound, at concentrations that do not affect the thermal stability of tubulin, would provide strong evidence for selective GPR84 engagement under your experimental conditions.[9][10]
Troubleshooting Guides
Scenario 1: Inconsistent results in phenotypic assays.
Issue: You are observing high variability in your phenotypic readouts (e.g., cell migration, cytokine release) between experiments.
Potential Cause: The observed phenotype might be a composite of both on-target and off-target effects, with the contribution of each varying with minor changes in experimental conditions.
Troubleshooting Workflow:
Caption: Investigative workflow for unexpected signaling events.
Detailed Investigative Steps:
| Step | Action | Rationale |
| 1. In Vitro Kinase Screen | Perform a broad in vitro kinase screen (e.g., against >100 kinases) at a high concentration of the compound (e.g., 10 µM). | This will provide a comprehensive overview of potential kinase off-targets. [11] |
| 2. Cellular Target Engagement | For any hits from the kinase screen, validate target engagement in a cellular context using techniques like NanoBRET or CETSA. | Confirmation in a cellular environment is crucial, as in vitro hits do not always translate to cellular activity. [11] |
| 3. Downstream Substrate Phosphorylation | If a kinase off-target is confirmed, use Western blotting to determine if the phosphorylation of its known downstream substrates is altered in a dose-dependent manner. | This provides functional evidence of off-target kinase inhibition in your cellular model. |
| 4. Cellular Stress Markers | Measure markers of cellular stress, such as the expression of heat shock proteins (e.g., HSP70, HSP90) or the production of reactive oxygen species (ROS). | The observed signaling could be an indirect consequence of cellular stress induced by the compound, rather than a direct off-target effect. [12] |
Visualizing the Known Signaling Pathways
To aid in your experimental design and data interpretation, the following diagrams illustrate the signaling pathways of the two primary known targets of this compound.
Caption: Simplified diagram of tubulin polymerization and its inhibition.
Caption: Overview of GPR84 signaling and its antagonism. [13][14]
Quantitative Data Summary
The following table provides a template for organizing your quantitative data to compare the on-target and potential off-target activities of this compound.
| Assay Type | Target/Phenotype | Metric | Value (nM) | Reference/Internal Data |
| Biochemical | Tubulin Polymerization | IC50 | e.g., 200 | [3] |
| Cellular | Cytotoxicity (e.g., MCF-7) | IC50 | e.g., 50 | [3] |
| Cellular | GPR84 Antagonism (cAMP) | IC50 | e.g., 10 | [15] |
| Cellular | GPR84 Antagonism (Ca2+) | IC50 | e.g., 15 | [7] |
| Cellular | Off-Target Kinase X | IC50 | >10,000 | Internal Data |
| Cellular | Off-Target Kinase Y | IC50 | e.g., 500 | Internal Data |
References
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BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. Retrieved from [Link]
- Ladds, G., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry.
- Zhang, X., et al. (2022). GPR84 activation mechanism.
- Ladds, G., et al. (2021). Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. Queen's University Belfast Research Portal.
- Singh, P., et al. (2017). Flow diagram describing different binding sites on the tubulin and microtubule.
- Ladds, G., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.
- Biased agonists of GPR84 and insights into biological control. (2022).
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Cellular pathway involved in Tubulin-polymerization inhibition. (2021).
- D'Alessandro, A., et al. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Malaria World.
- NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (2023). EUbOPEN.
- Target Identification and Validation (Small Molecules). (n.d.). University College London.
- Polymerization of tubulin into microtubules monitored by turbidimetry. (2015).
- Small Molecule Hit Identification and Valid
- Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery.
- The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies. (2018). ScienceDirect.
- Confirming TP-064 Target Engagement with Cellular Thermal Shift Assay (CETSA). (2025). Benchchem.
- A Researcher's Guide to Validating Small Molecule Binding Specificity. (2025). Benchchem.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv.
- Tubulin polymerization curves at different conditions. (2017).
- Troubleshooting - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies.
- Hoque, M., et al. (2018). Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors. PubMed.
- Assay Troubleshooting. (n.d.). MB - About.
- Reconciling Genotypic and Phenotypic Susceptibility Tests. (2021). YouTube.
- Technical Support Center: Troubleshooting Cell-Based Assay Reproducibility. (2025). Benchchem.
- GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. (2023). NIH.
- GPR84. (n.d.). Wikipedia.
- What are GPR84 agonists and how do they work?. (2024).
- Off targets toxicological investigation of anti-cancer tubulin inhibitors. (2018). EngagedScholarship@CSU.
- GPR84 Antagonist, Gene. (n.d.). MedChemExpress.
- GPR84 antagonist 8. (n.d.). MedchemExpress.com.
- Genotyping: General Troubleshooting. (2024).
- Hoque, M., et al. (2018). Changes in cell morphology guide identification of tubulin as the off‐target for protein kinase inhibitors. Semantic Scholar.
- Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐Microtubule System. (2022).
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2023). NIH.
- Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. (n.d.). The Royal Society of Chemistry.
- 6-Phenyl-1,2,4-triazin-3(2H)-one in Anticancer Drug Discovery. (2025). Benchchem.
- Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2019).
- Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (2025). PubMed Central.
- Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2018). PubMed.
- Target identification, lead optimization and antitumor evaluation of some new 1,2,4-triazines as c-Met kinase inhibitors. (2017). PlumX.
- 1eead34cea7ddc8db001d725.docx. (n.d.). Research Square.
- Immuno-Oncology. (n.d.). Asinex.com.
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Technical Support Center: Refinement of Purification Methods for 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one
Welcome to the technical support guide for the purification of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one (CAS: 5471-46-5). This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to overcome common challenges encountered during the purification of this important heterocyclic compound. As a key intermediate in the development of novel therapeutics, including tubulin polymerization inhibitors and GPR84 antagonists, achieving high purity is paramount for reliable downstream applications.[1]
This guide synthesizes established chemical principles with practical, field-proven insights to ensure you can confidently refine your purification strategy.
Compound Profile
To effectively purify a compound, a clear understanding of its physical properties is essential.
| Property | Value | Source |
| CAS Number | 5471-46-5 | [1] |
| Molecular Formula | C₁₇H₁₅N₃O₃ | [1] |
| Molecular Weight | 309.32 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Higher solubility in polar solvents (e.g., ethanol, methanol) compared to non-polar solvents like ether. | [1] |
| Structure | Features a 1,2,4-triazine core with two 4-methoxyphenyl groups at the 5 and 6 positions, contributing to its lipophilicity. | [1] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the rationale behind them.
Question 1: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?
Answer: Oiling out is a common issue that occurs when the solute comes out of solution above its melting point, often due to high supersaturation, rapid cooling, or the presence of impurities that depress the melting point.
Causality & Solutions:
-
Rapid Cooling/High Supersaturation: If the solution cools too quickly, the molecules don't have time to align into a crystal lattice.
-
Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution. Then, slow the cooling process by insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature). Slow cooling is critical for the formation of large, pure crystals.[2]
-
-
Presence of Impurities: Impurities can interfere with crystal lattice formation.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites where crystallization can begin.[3]
-
Solution 2: Seed Crystals: If you have a small amount of pure, crystalline product, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution. This provides a template for further crystal growth.[3]
-
Solution 3: Pre-Purification: If impurities are the likely cause, a preliminary purification step may be necessary before attempting recrystallization again. A quick filtration through a small plug of silica gel can remove highly polar or non-polar impurities.[3]
-
Question 2: I have very low product recovery after recrystallization. How can I improve my yield?
Answer: Low recovery typically points to two main causes: using an excessive amount of solvent or the compound having significant solubility in the solvent even at low temperatures.
Causality & Solutions:
-
Excessive Solvent: The goal is to create a saturated solution at high temperature. Using too much solvent means the solution will not be saturated upon cooling, and much of the product will remain dissolved.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[2][3] If you've already completed the filtration, you can recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require re-purification.[3]
-
-
Inappropriate Solvent Choice: The ideal solvent shows a steep solubility curve—high solubility when hot and low solubility when cold.[2]
-
Solution: If your compound remains soluble after cooling, the solvent is not optimal. You must perform solvent screening. Test small aliquots of your crude product with different solvents (e.g., methanol, ethanol, ethyl acetate, or mixed solvent systems like ethanol-water[4]) to find one where it is sparingly soluble at room temperature but dissolves readily upon heating.
-
Question 3: I'm seeing significant streaking and poor separation of my compound during silica gel column chromatography. What's the cause?
Answer: Streaking on a silica gel column, particularly with nitrogen-containing heterocyclic compounds, is often caused by strong, undesirable interactions between the compound and the acidic surface of the silica.[3] This can also be due to an inappropriate mobile phase or column overloading.
Causality & Solutions:
-
Acidic Silica Interaction: The lone pairs on the nitrogen atoms in the triazine ring can be protonated by the acidic silanol groups (Si-OH) on the silica surface. This causes the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in a streak rather than a tight band.
-
Solution: Add a basic modifier to the mobile phase to neutralize the acidic sites on the silica. A small amount of triethylamine (0.1% to 1.0% v/v) is highly effective for this purpose.[3]
-
-
Incorrect Mobile Phase Polarity: If the mobile phase is not polar enough, the compound will not move down the column. If it's too polar, it will elute too quickly with no separation from impurities.
-
Solution: First, optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a mobile phase composition that gives your target compound an Rf value of approximately 0.3-0.4.[3] This provides the best chance for good separation on the column. If compounds are moving too slowly (low Rf), increase the mobile phase polarity; if they are moving too quickly (high Rf), decrease the polarity.[3]
-
-
Column Overloading: Loading too much crude material onto the column will exceed its separation capacity, leading to broad, overlapping bands.
-
Solution: A general rule of thumb is to load an amount of crude material that is 1-5% of the total mass of the silica gel used.[3] If you need to purify a larger quantity, you must scale up the column diameter and amount of silica accordingly.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for purifying crude this compound?
For this specific compound, recrystallization from ethanol is the most frequently cited and effective initial purification method.[1] The synthesis is often performed in ethanol, and the product can be isolated by cooling the reaction mixture, making it a straightforward and efficient choice for removing unreacted semicarbazide and other polar byproducts.
Q2: When is column chromatography a better choice than recrystallization?
Column chromatography should be employed when recrystallization fails to yield a product of sufficient purity. This is often the case under the following circumstances:
-
Impurities with Similar Solubility: If an impurity has a solubility profile very similar to the target compound, it will co-crystallize, and recrystallization will be ineffective.
-
Oily or Non-Crystalline Products: If the crude product is an oil or fails to crystallize, chromatography is necessary to isolate it from impurities before attempting crystallization again.
-
Complex Mixtures: If the crude material contains multiple byproducts, column chromatography provides the resolving power needed to separate each component.[5][6]
Q3: How do I develop a mobile phase for column chromatography?
The process begins with Thin Layer Chromatography (TLC).
-
Spot: Dissolve a small amount of your crude material and spot it on a TLC plate.
-
Test Solvents: Develop the plate in a series of solvent systems with varying polarities. A good starting point for a moderately polar compound like this triazinone is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[3]
-
Analyze: Visualize the plate under a UV lamp. The ideal solvent system is one that moves all components off the baseline, provides clear separation between the spot for your desired product and any impurities, and results in an Rf value of ~0.3-0.4 for the product.
-
Optimize: Adjust the solvent ratio to achieve this target Rf. Increasing the proportion of the more polar solvent will increase the Rf values, while decreasing it will lower them.[3]
Experimental Protocols & Workflows
Workflow 1: Purification Strategy Decision
This diagram outlines the logical process for selecting the appropriate purification technique.
Caption: Decision workflow for purification method selection.
Protocol 1: Recrystallization from Ethanol
This protocol is based on the principle of differential solubility at varying temperatures.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of ethanol to create a slurry. Heat the mixture to a boil (using a steam bath or hot plate) with gentle swirling.
-
Achieve Saturation: Continue adding small portions of hot ethanol just until all the solid material dissolves completely. Avoid adding excess solvent.[3]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the product's solubility in the solvent.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Workflow 2: Column Chromatography Troubleshooting
This diagram illustrates the steps to diagnose and solve common column chromatography problems.
Caption: Troubleshooting guide for column chromatography issues.
Protocol 2: Silica Gel Column Chromatography
This protocol provides a general procedure for purifying the title compound via column chromatography.[6][7]
-
Column Preparation:
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Allow the silica to settle, creating a uniform stationary phase bed. Never let the column run dry from this point forward.[7]
-
-
Sample Loading:
-
Dissolve your crude product in the absolute minimum amount of the mobile phase solvent or a slightly stronger solvent like dichloromethane.
-
Carefully pipette this concentrated solution directly onto the top surface of the silica gel.
-
Drain the solvent just until the sample has fully entered the silica bed.
-
Carefully add a thin protective layer of sand on top of the silica bed.
-
-
Elution:
-
Carefully fill the column with the mobile phase, taking care not to disturb the sand layer.
-
Begin collecting fractions in test tubes or flasks. Maintain a constant flow rate.
-
If using a gradient, start with the less polar solvent system and gradually increase the polarity over time by adding more of the polar co-solvent.
-
-
Analysis:
-
Monitor the fractions being collected using TLC to determine which ones contain your purified product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
References
-
How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available at: [Link]
- Process for the production of 1,2,4-triazin-5-one derivatives. Google Patents.
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5,6-diphenyl-1,2,4-triazin-3(2H)-one. PubChem. Available at: [Link]
-
Chromatographic separation and molecular modelling of triazines with respect to their inhibition of the growth of L1210/R71 cells. PubMed. Available at: [Link]
-
Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Korean Chemical Society. Available at: [Link]
-
Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives... ResearchGate. Available at: [Link]
-
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. National Institutes of Health (NIH). Available at: [Link]
-
column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
Column Chromatography. YouTube. Available at: [Link]
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]
-
5,6-Diphenyl-1,2,4-triazin-3-amine. Amerigo Scientific. Available at: [Link]
-
5,6-bis(4-methoxyphenyl)-1,2,4-triazine. PubChemLite. Available at: [Link]
-
1,2,4-Triazinone derivatives, their preparation and use. European Patent Office. Available at: [Link]
-
1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]
- Process for the preparation of triazines. Google Patents.
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]
-
Performing Column Chromatography. YouTube. Available at: [Link]
-
Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. Available at: [Link]
- A kind of preparation method of triazinone. Google Patents.
-
A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Available at: [Link]
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An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library. Available at: [Link]
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Chemistry of Heterocyclic Compounds. MDPI. Available at: [Link]
-
1,2,4-triazine, 5,6-bis(4-methoxyphenyl)-3-(4-methyl-1-piperazinyl). PubChemLite. Available at: [Link]
-
Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. ResearchGate. Available at: [Link]
- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. Google Patents.
-
Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]
Sources
Technical Support Center: Navigating the Challenges in Developing 1,2,4-Triazine-Based Therapeutic Agents
Welcome to the technical support center for the development of 1,2,4-triazine derivatives as therapeutic agents. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this promising, yet challenging, heterocyclic scaffold. The 1,2,4-triazine nucleus is a privileged structure, forming the core of numerous biologically active compounds with potential applications as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] However, unlocking this potential requires navigating a series of synthetic, analytical, and biological hurdles.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common issues encountered in the lab. Our goal is to equip you with the practical knowledge and theoretical understanding necessary to accelerate your research and development efforts.
Part 1: Synthesis and Purification – The Foundation of Your Research
The successful synthesis and purification of your target 1,2,4-triazine is the critical first step. Purity and isomeric consistency are paramount for obtaining reliable biological data. This section addresses the most common challenges in this area.
Frequently Asked Questions (FAQs): Synthesis
Q1: What is the most common and versatile method for synthesizing 3,5,6-trisubstituted 1,2,4-triazines?
A1: The most prevalent and widely adopted method is the condensation of a 1,2-dicarbonyl compound (e.g., benzil derivatives) with an appropriate acid hydrazide.[3] This approach is favored due to its versatility and the commercial availability of a wide array of starting materials, allowing for diverse substitutions on the triazine core.
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in 1,2,4-triazine synthesis are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended. Please refer to the detailed troubleshooting guide below for a step-by-step optimization strategy. Common culprits include suboptimal reaction conditions, impure starting materials, and competing side reactions.[3]
Q3: I'm using an unsymmetrical 1,2-diketone and my final product is a mixture of what I believe are regioisomers. How can I confirm this and what's the best way to separate them?
A3: The reaction of unsymmetrical 1,2-diketones with acid hydrazides is notorious for producing mixtures of 5,6-disubstituted 1,2,4-triazine regioisomers, which can be notoriously difficult to separate.[4][5] Confirmation can often be achieved through careful analysis of NMR spectra, though co-elution can complicate this. The most definitive method is single-crystal X-ray crystallography if suitable crystals can be obtained.[6] For separation, standard flash chromatography is often insufficient. High-resolution techniques are necessary. Supercritical Fluid Chromatography (SFC) has proven highly effective for separating these types of isomers.[4] Alternatively, a well-optimized semi-preparative HPLC method can also provide the required resolution.[7]
Troubleshooting Guide: Low Reaction Yield
| Potential Cause | Troubleshooting Steps & Rationale |
| Impure Starting Materials | Verify Purity: Confirm the purity of your 1,2-dicarbonyl and acid hydrazide starting materials by NMR and/or melting point. Impurities can lead to side reactions and inhibit the desired condensation. Purification: If necessary, purify starting materials before use. Acid hydrazides can be prepared from the corresponding esters by refluxing with hydrazine in ethanol and recrystallized.[4] |
| Suboptimal Reaction Conditions | Temperature: Systematically vary the reaction temperature. While reflux is common, some reactions may benefit from lower temperatures to minimize byproduct formation, or higher temperatures (e.g., using a sealed tube) to drive the reaction to completion. Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Acetic acid is a common choice, but exploring other solvents like ethanol or DMF may be beneficial. Catalyst: While often run without a catalyst, acidic or basic catalysts can sometimes improve yields. Consider the addition of a catalytic amount of a protic acid (e.g., p-TsOH) or a Lewis acid. |
| Incomplete Reaction | Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS to ensure it has gone to completion.[3] Reaction Time: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. |
| Product Decomposition | Milder Conditions: If your target molecule is suspected to be unstable under the reaction or workup conditions (e.g., sensitive functional groups), explore milder reaction conditions or a modified, non-aqueous workup procedure.[8] |
| Inefficient Purification | Optimize Chromatography: Significant product loss can occur during purification. Optimize your column chromatography conditions (e.g., solvent system, stationary phase) to ensure good separation and recovery. For stubborn mixtures, consider alternative purification methods like recrystallization or semi-preparative HPLC.[7][9] |
Experimental Workflow: Synthesis and Separation of Regioisomers
Caption: Workflow for the synthesis and separation of regioisomers.
Part 2: Overcoming Biological Hurdles
Once you have your pure 1,2,4-triazine derivative in hand, the next set of challenges emerges in the biological evaluation. These can range from poor physicochemical properties to off-target effects and metabolic instability.
Frequently Asked Questions (FAQs): Biological Evaluation
Q1: My 1,2,4-triazine derivative shows potent activity in a biochemical assay but has poor or no activity in cell-based assays. What could be the reason?
A1: This is a common and frustrating issue in early-stage drug discovery. Several factors could be at play:
-
Poor Membrane Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. In silico tools can predict LogP and other properties that influence permeability.[10]
-
Low Aqueous Solubility: Poor solubility can lead to compound precipitation in cell culture media, reducing the effective concentration.
-
Efflux by Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.
-
Rapid Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
Q2: I'm developing a 1,2,4-triazine-based kinase inhibitor, but I'm concerned about off-target effects. How can I assess and improve selectivity?
A2: Off-target effects are a major concern for kinase inhibitors due to the highly conserved ATP-binding pocket across the human kinome.[11] A multi-pronged approach is essential:
-
Kinome Profiling: Screen your compound against a broad panel of kinases (kinome scan) to identify potential off-target interactions.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your compound to enhance interactions with the target kinase while disrupting binding to off-target kinases.[12]
-
Cellular Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to the intended target in a cellular context.
Q3: How can I begin to address potential metabolic instability with my 1,2,4-triazine series?
A3: Metabolic instability is a significant hurdle for many nitrogen-containing heterocycles.
-
In Vitro Metabolism Assays: Incubate your compound with liver microsomes or hepatocytes to get an initial assessment of its metabolic stability.[4]
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites. This will reveal the "metabolic hotspots" on your molecule. Common metabolic pathways for triazines include N-dealkylation and oxidation.[13]
-
Blocking Metabolic Hotspots: Once identified, you can use medicinal chemistry strategies to block these sites of metabolism. For example, replacing a metabolically labile hydrogen with a fluorine atom or incorporating steric bulk can prevent enzymatic degradation.
Troubleshooting Guide: Poor Oral Bioavailability
| Potential Cause | Troubleshooting Steps & Rationale |
| Poor Aqueous Solubility | Formulation Strategies: For preclinical studies, consider formulation approaches such as the use of co-solvents (e.g., DMSO, PEG), cyclodextrins, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to enhance solubility and absorption.[10][14] Structural Modification: Medicinal chemistry efforts can focus on introducing polar functional groups to improve solubility, though this must be balanced with maintaining target potency and cell permeability. |
| High First-Pass Metabolism | Identify Metabolic Hotspots: As mentioned above, perform metabolite identification studies to pinpoint the sites of rapid metabolism. Modify the Scaffold: Employ strategies like deuteration or the introduction of blocking groups at metabolically labile positions to slow down clearance. |
| Efflux by Transporters | In Vitro Efflux Assays: Use cell lines that overexpress specific transporters (e.g., P-gp) to determine if your compound is a substrate. Structural Redesign: Modify the compound's structure to reduce its affinity for efflux transporters. This can involve altering lipophilicity or removing hydrogen bond donors. |
Signaling Pathway: Generalized Kinase Inhibition by a 1,2,4-Triazine Derivative
Caption: Generalized pathway of kinase inhibition by a 1,2,4-triazine derivative.
Part 3: Key Experimental Protocols
This section provides step-by-step methodologies for key experiments in the evaluation of 1,2,4-triazine derivatives.
Protocol 1: General Procedure for Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a framework for assessing the inhibitory activity of a 1,2,4-triazine compound against a specific kinase using a luminescence-based ATP detection assay.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase buffer (e.g., HEPES, MgCl₂, DTT)
-
1,2,4-triazine test compounds dissolved in DMSO
-
Known kinase inhibitor (positive control)
-
DMSO (vehicle control)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette or liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of your 1,2,4-triazine compounds in DMSO. A typical starting concentration for the highest dose is 10 mM. Then, create an intermediate dilution plate by diluting the compounds in kinase buffer.
-
Assay Plate Setup: To the wells of a white, opaque assay plate, add your diluted compounds. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction Initiation: Prepare a master mix containing the kinase and its specific substrate in kinase buffer. Add this master mix to all wells except for the "no enzyme" control wells.
-
Start the Reaction: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (often room temperature or 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of synthesized 1,2,4-triazine compounds on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, U-87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your 1,2,4-triazine compounds in complete cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include wells for a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with the compounds for a desired period (e.g., 48 or 72 hours) in a humidified incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration.[15]
References
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PubMed. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][4][11][16]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry.
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Journal of Heterocyclic Chemistry. (1982). 1,2,4‐Triazines. 5. Regioselective N2‐amination of 3‐methylthio‐1,2,4‐triazin‐5(2H)‐ones. A new efficient synthesis of[15][16][17]triazolo[2,3‐b][15][16][17]triazin‐7(1H)‐one.
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Molecules. (2021). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][15][16][17]triazines.
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MDPI. (2021). Chiral Pyrazolo[4,3-e][15][16][17]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations.
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ResearchGate. (2022). Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a][15][16][17]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations.
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Validation & Comparative
Comparing the efficacy of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one with other tubulin inhibitors
An In-Depth Comparative Guide to the Efficacy of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one and Other Tubulin Inhibitors
Introduction: Tubulin as a Premier Oncology Target
The microtubule cytoskeleton, a dynamic network of polymers assembled from αβ-tubulin heterodimers, is indispensable for numerous cellular processes, including the maintenance of cell shape, intracellular transport, and, most critically, the formation of the mitotic spindle for chromosome segregation during cell division.[1][2] The high proliferative rate of cancer cells renders them exquisitely dependent on the flawless execution of mitosis, making the tubulin-microtubule system a cornerstone of modern cancer chemotherapy.[1][3]
Microtubule-Targeting Agents (MTAs) disrupt this delicate equilibrium, broadly falling into two categories: microtubule-destabilizing agents and microtubule-stabilizing agents.[2][3][4] These agents exert their effects by binding to distinct sites on the tubulin protein. The three most clinically relevant binding sites are the colchicine, vinca, and taxane sites.[5][6] This guide provides a comparative analysis of a promising colchicine-binding site inhibitor, this compound, situating its efficacy within the broader context of established and emerging tubulin inhibitors.
Mechanism of Action: A Tale of Three Binding Sites
The functional consequence of a tubulin inhibitor is dictated by its binding pocket. Understanding these differences is critical to appreciating the unique potential of novel chemical scaffolds.
-
Colchicine Binding Site: Located at the interface between the α- and β-tubulin subunits, this site binds inhibitors that prevent the tubulin dimer from adopting the straight conformation necessary for incorporation into the microtubule lattice.[5][7] This binding event inhibits polymerization and, at higher concentrations, leads to microtubule depolymerization.[4][7]
-
Vinca Alkaloid Binding Site: Situated at the "plus" end of the microtubule, agents binding here also inhibit microtubule polymerization and can induce the formation of non-functional spiral aggregates of tubulin.[3][8]
-
Taxane Binding Site: Uniquely, this pocket is located on the inner (luminal) surface of the microtubule.[2][9] Ligands binding here stabilize the polymer, strengthening lateral contacts and suppressing the dynamic instability required for mitotic progression.[1][2][9]
Focus Compound: this compound
This compound belongs to a class of 5,6-diaryl-1,2,4-triazin-3(2H)-one derivatives identified as potent tubulin polymerization inhibitors.[10] Extensive research, including structure-activity relationship (SAR) studies, has confirmed that these compounds function as colchicine binding site inhibitors (CBSIs).[10][11] The two 4-methoxyphenyl groups are critical pharmacophoric features that facilitate high-affinity binding within the colchicine pocket, mimicking the trimethoxyphenyl moiety of colchicine itself.[6][10] By occupying this site, the triazine derivative prevents tubulin polymerization, disrupts microtubule formation, and ultimately triggers a G2/M phase cell cycle arrest, leading to apoptosis in cancer cells.[11]
Comparative Efficacy Analysis
The therapeutic potential of this compound is best understood by comparing it to other well-characterized tubulin inhibitors.
Comparison with Fellow Colchicine Site Binders
The primary advantage of developing novel CBSIs is to overcome the limitations of the parent compound, colchicine, which has a narrow therapeutic index and significant toxicity, precluding its use as an anticancer agent.[5][7] Many synthetic CBSIs, including triazine derivatives, are designed to retain high potency while improving the safety profile and overcoming mechanisms of drug resistance.[6][12]
| Compound/Class | Mechanism | Key Advantages | Key Disadvantages |
| 5,6-Bis(4-methoxyphenyl) -1,2,4-triazin-3(2h)-one | Destabilizer (Colchicine Site) | Potential for improved therapeutic index over colchicine; selectivity against cancer cells; may overcome P-gp mediated resistance.[10][11][12] | Requires further preclinical and clinical validation. |
| Colchicine | Destabilizer (Colchicine Site) | Potent antimitotic activity; well-understood mechanism.[5][7] | High systemic toxicity (e.g., neutropenia, gastrointestinal upset); narrow therapeutic window.[4][5][7] |
| Combretastatin A-4 (CA-4) | Destabilizer (Colchicine Site) | Highly potent cytotoxicity; vascular disrupting properties.[6] | Poor aqueous solubility; metabolic instability (isomerization from active cis to inactive trans form).[5] |
| Podophyllotoxin | Destabilizer (Colchicine Site) | Potent antimitotic agent; binds more rapidly to tubulin than colchicine.[5][6] | Significant toxicity limits systemic use; primarily used topically. |
Comparison with Vinca Alkaloids and Taxanes
While both the triazine derivative and vinca alkaloids are microtubule destabilizers, they achieve this outcome through different binding sites, which can have implications for overcoming drug resistance.[3] Taxanes, in contrast, represent an opposing mechanistic class.
| Compound/Class | Binding Site | Mechanism | Clinical Relevance & Limitations |
| 5,6-Bis(4-methoxyphenyl) -1,2,4-triazin-3(2h)-one | Colchicine | Destabilizer | Investigational. Potential to be effective in taxane- and vinca-resistant tumors.[12] |
| Vinca Alkaloids (Vincristine, Vinblastine) | Vinca | Destabilizer | Widely used for leukemias, lymphomas, and some solid tumors.[1][13][14] Subject to resistance via P-glycoprotein (P-gp) efflux pumps and tubulin mutations.[3] |
| Taxanes (Paclitaxel, Docetaxel) | Taxane | Stabilizer | Cornerstone therapy for breast, ovarian, and lung cancers.[2][9][14] Also subject to P-gp mediated resistance and βIII-tubulin overexpression.[3][12][15] |
Quantitative Performance Data
| Compound | Assay | IC₅₀ Value | Reference Compound | IC₅₀ Value |
| Triazinone Derivative 5i | Tubulin Polymerization | 3.9 µM | Colchicine | N/A |
| Triazinone Derivative 6i | Tubulin Polymerization | 7.8 µM | Colchicine | N/A |
| Triazinone Derivative 5i | Antiproliferative (MCF-7) | 8.2 µM | Colchicine | N/A |
| Triazolopyrimidine 3d | Tubulin Polymerization | 0.45 µM | CA-4 | 0.75 µM |
| Triazolopyrimidine 3d | Antiproliferative (A549) | 43 nM | CA-4 | 180 nM |
| Triazolopyrimidine 3d | Colchicine Binding Inhibition | 72% Inhibition | N/A | N/A |
Data synthesized from references[16],[11], and[17]. Note: Compounds 5i and 6i are 1,2,4-triazin-3(2H)-one derivatives; Compound 3d is a triazolopyrimidine analog, both targeting the colchicine site.
Key Experimental Methodologies
To rigorously evaluate and compare tubulin inhibitors, a standardized set of assays is essential. The following protocols represent the foundational workflows in this field.
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: To quantify the effect of a test compound on the rate and extent of microtubule formation from purified tubulin dimers.
Principle: Tubulin polymerization is monitored by the increase in light scattering or fluorescence of a reporter dye as microtubules form. This assay directly measures the compound's interaction with tubulin assembly.
Materials:
-
Lyophilized >99% pure tubulin (porcine brain)
-
Guanine triphosphate (GTP)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9
-
Glycerol
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reference compounds (Paclitaxel, Nocodazole)
-
96-well microplates (clear bottom for absorbance, black for fluorescence)
-
Temperature-controlled spectrophotometer or fluorometer capable of kinetic reads at 340 nm (absorbance) or with appropriate fluorescent dye excitation/emission wavelengths.
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of ~10 mg/mL. Keep on ice at all times.
-
Prepare a 10 mM stock of GTP in G-PEM buffer.
-
Prepare serial dilutions of the test compound and reference compounds in G-PEM buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
On ice, add the following to each well of a pre-chilled 96-well plate:
-
50 µL of G-PEM buffer containing 10% glycerol.
-
10 µL of the test compound dilution (or vehicle control).
-
30 µL of purified tubulin (to a final concentration of 3 mg/mL or ~30 µM).
-
-
-
Initiation and Measurement:
-
Place the plate in the plate reader, pre-warmed to 37°C.
-
Allow the plate to equilibrate for 1 minute.
-
Initiate polymerization by injecting 10 µL of 10 mM GTP (final concentration 1 mM) into each well.
-
Immediately begin kinetic measurement of absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD₃₄₀) versus time for each concentration.
-
Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot percentage inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Immunofluorescence Microscopy of Microtubule Architecture
Objective: To visually assess the impact of a test compound on the microtubule network within intact cells.
Procedure:
-
Cell Culture: Plate adherent cancer cells (e.g., HeLa or A549) onto sterile glass coverslips in a 24-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and controls) for a predetermined time (e.g., 18-24 hours).
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 1 hour.
-
Primary Antibody Staining: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Staining: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1 hour in the dark.
-
Nuclear Counterstain: Wash three times with PBS. Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Analysis: Visualize the cells using a fluorescence microscope. Compare the microtubule structure in treated cells (e.g., depolymerized, disorganized spindles) to the well-defined filamentous network in control cells.
Conclusion and Future Outlook
This compound represents a promising scaffold within the class of colchicine binding site inhibitors. Its mechanism of action—the destabilization of microtubules—places it in the same functional category as vinca alkaloids but with the distinct advantage of targeting a different binding site, which may help circumvent established resistance mechanisms.[12] Compared to natural CBSIs like colchicine and podophyllotoxin, synthetic derivatives like this triazinone offer the potential for a significantly improved therapeutic window.[11]
The efficacy data from related triazine and triazole compounds suggest that this class possesses potent anti-tubulin and antiproliferative activity, in some cases exceeding that of the well-known CBSI, Combretastatin A-4.[16][17] The continued development of such agents is a critical endeavor in oncology. Future research should focus on comprehensive preclinical evaluation, including in vivo efficacy in xenograft models, pharmacokinetic profiling, and formal toxicity studies, to validate its potential as a next-generation anticancer therapeutic.
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Cross-Validation of Antitumor Activity of 1,2,4-Triazine Derivatives: A Comparative Guide for Researchers
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a continuous endeavor. Among the vast array of heterocyclic compounds, 1,2,4-triazine derivatives have emerged as a particularly promising scaffold for the development of potent anticancer drugs.[1][2] Their versatile chemical nature allows for extensive structural modifications, leading to a broad spectrum of biological activities. This guide provides a comprehensive cross-validation of the antitumor activity of various 1,2,4-triazine derivatives across different cancer models, offering a comparative analysis of their in vitro cytotoxicity and in vivo efficacy. We will delve into the underlying mechanisms of action, supported by molecular docking studies, and provide detailed, field-proven protocols for the key experimental workflows.
The Rationale for Focusing on 1,2,4-Triazines in Oncology
The 1,2,4-triazine core is a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets.[2][3] Several 1,2,4-triazine-based compounds have already entered the market or are in advanced clinical trials, highlighting their therapeutic potential.[2] Their anticancer effects are often attributed to the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Phosphoinositide 3-kinase (PI3K)/mTOR pathway.[4][5][6] This multi-targeted potential makes them attractive candidates for overcoming drug resistance and improving patient outcomes.
Comparative In Vitro Cytotoxicity: A Multi-Cancer Line Perspective
A crucial first step in evaluating the potential of any new anticancer agent is to assess its cytotoxic effects against a panel of cancer cell lines. This approach provides a broad understanding of the compound's spectrum of activity and potential tumor-type specificity.
Methodologies for Assessing In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of the 1,2,4-triazine derivatives for a specified period, typically 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.
Comparative IC50 Data
The following table summarizes the IC50 values of representative 1,2,4-triazine derivatives against various human cancer cell lines, showcasing their diverse potency and selectivity.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][2][6][8]triazine Sulfonamide | MM-129 | DLD-1 (Colon) | 3.1 | [9] |
| HT-29 (Colon) | >10 | [9] | ||
| Arylidene-hydrazinyl-1,2,4-triazine | S1 | HL-60 (Leukemia) | 6.42 | [10] |
| MCF-7 (Breast) | 10.31 | [10] | ||
| S2 | HL-60 (Leukemia) | 8.15 | [10] | |
| MCF-7 (Breast) | 12.55 | [10] | ||
| S3 | HL-60 (Leukemia) | 15.20 | [10] | |
| MCF-7 (Breast) | 20.20 | [10] | ||
| Pyrazolo[1,5-a][3][6][10]triazine Benzenesulfonamide | Compound 4 | NCI-60 Panel (Mean) | 2.13 | [11] |
| Compound 5 | NCI-60 Panel (Mean) | 2.94 | [11] | |
| Compound 7 | NCI-60 Panel (Mean) | 3.39 | [11] | |
| Thienyl-1,2,4-triazine | Series 2, Cmpd 14 | A549 (Lung) | 5.15 | [12] |
| MCF-7 (Breast) | 6.37 | [12] | ||
| HCT116 (Colon) | 8.44 | [12] | ||
| HepG2 (Liver) | 6.23 | [12] | ||
| 1,2,4-Triazinone | Compound 4c | MCF-7 (Breast) | Potent (exact value not specified, ~6-fold > podophyllotoxin) | [13] |
| Compound 5e | MCF-7 (Breast) | Potent (exact value not specified, ~6-fold > podophyllotoxin) | [13] | |
| Compound 7c | MCF-7 (Breast) | Potent (exact value not specified, ~6-fold > podophyllotoxin) | [13] |
Note: The NCI-60 panel consists of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
In Vivo Efficacy: Cross-Validation in Xenograft Models
While in vitro assays are invaluable for initial screening, in vivo models are essential for evaluating the therapeutic potential of a compound in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.
Methodologies for In Vivo Xenograft Studies
The choice of xenograft model, whether subcutaneous or orthotopic, and the specific cancer cell line are critical for recapitulating the human disease as closely as possible.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel to enhance tumor growth.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Regularly monitor the mice for tumor formation and measure the tumor volume using calipers.
-
Treatment Administration: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the 1,2,4-triazine derivative and vehicle control according to the planned dosing schedule and route (e.g., oral, intraperitoneal).
-
Efficacy Evaluation: Continue to monitor tumor growth and the overall health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo antitumor activity of selected 1,2,4-triazine derivatives in different xenograft models.
| Derivative | Cancer Model | Animal Model | Key Findings | Reference |
| MM-129 | Colorectal Cancer (DLD-1 and HT-29 cells) | Zebrafish Embryo Xenograft | Effectively inhibits tumor development; synergistic effect with 5-fluorouracil. | [8][9] |
| Compound 32 (s-triazine) | Glioblastoma (U87-MG cells) | Mouse Xenograft | Similar antitumor activity at 20 mg/kg/day compared to ZSTK-474 at 40 mg/kg/day. | [5] |
| Gedatolisib (PKI-587) | Acute Myeloid Leukemia, Breast Cancer | Mouse Xenograft | Significant antitumor effects. | [5] |
| O-NPAT | Mammary Gland Tumor | NMU-induced rat model | Significant reduction in tumor incidence and volume. | [14] |
Deciphering the Mechanism of Action: A Look at Key Signaling Pathways
The potent antitumor activity of 1,2,4-triazine derivatives is often linked to their ability to inhibit critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2
Many 1,2,4-triazine derivatives have been shown to target receptor tyrosine kinases like EGFR and VEGFR-2.[15][16] Overexpression of EGFR is common in many cancers and is associated with increased proliferation and survival.[15] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[16]
The PI3K/Akt/mTOR Pathway: A Central Hub for Cancer Cell Growth
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Its aberrant activation is a common feature of many cancers, making it an attractive target for therapeutic intervention. Several 1,2,4-triazine derivatives have been identified as potent inhibitors of this pathway, often targeting PI3K and/or mTOR directly.[6][17]
Molecular Docking Insights
Molecular docking studies provide valuable insights into the binding interactions between 1,2,4-triazine derivatives and their target proteins at the atomic level.[10][15][18] These studies have revealed that the triazine core often forms key hydrogen bonds with amino acid residues in the ATP-binding pocket of kinases, while various substituents on the triazine ring can engage in additional hydrophobic and electrostatic interactions, thereby enhancing binding affinity and selectivity. For instance, docking studies of certain 1,2,4-triazine derivatives with mTOR have shown that the arylidene-hydrazinyl moiety plays a crucial role in binding.[10] Similarly, docking studies with EGFR have highlighted the importance of interactions with key catalytic residues.[15]
Structure-Activity Relationship (SAR): Guiding Rational Drug Design
The extensive research on 1,2,4-triazine derivatives has led to the elucidation of key structure-activity relationships (SAR).[2] Understanding these relationships is crucial for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, in a series of arylidene-hydrazinyl-1,2,4-triazines, the substitution of a five-membered heterocyclic ring containing a nitro group, such as 5-nitrofuran-2-yl, resulted in the best potency against leukemia and breast cancer cell lines.[10] In other series, the nature and position of substituents on the phenyl rings of 5,6-diphenyl-1,2,4-triazines have been shown to significantly influence their cytotoxic activity. A comprehensive understanding of SAR allows for the targeted modification of the 1,2,4-triazine scaffold to optimize its anticancer properties.
Conclusion and Future Directions
This guide has provided a comparative overview of the antitumor activity of 1,2,4-triazine derivatives across various cancer models. The data presented herein, from in vitro cytotoxicity to in vivo efficacy and mechanistic studies, underscores the significant potential of this chemical class in oncology drug discovery. The versatility of the 1,2,4-triazine scaffold, coupled with a growing understanding of its structure-activity relationships, provides a solid foundation for the development of next-generation anticancer agents.
Future research should focus on the development of derivatives with improved selectivity for specific cancer-associated targets to minimize off-target effects and enhance the therapeutic window. Furthermore, the exploration of novel 1,2,4-triazine-based combination therapies holds promise for overcoming drug resistance and achieving more durable clinical responses. The continued investigation of this remarkable class of compounds will undoubtedly contribute to the advancement of cancer treatment.
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Hendra, R., & Frimayanti, N. (2023). Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. Pharmacy Education, 23(4), 213–219. [Link]
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Cascioferro, S., Parrino, B., Spanò, V., Carbone, A., Montalbano, A., Barraja, P., Diana, P., & Cirrincione, G. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328–375. [Link]
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Kandeel, M., Al-Taweel, A. M., & Al-Abdullah, E. S. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2025. [Link]
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ResearchGate. (2018). (PDF) Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. [Link]
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A Comparative Analysis of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one and Colchicine as Tubulin Polymerization Inhibitors
Introduction: The Microtubule as a Therapeutic Target
Microtubules, dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, are fundamental to numerous critical cellular processes, including mitosis, intracellular transport, and the maintenance of cell morphology. Their indispensable role in cell division has rendered them a prime target for the development of anticancer therapeutics. Agents that disrupt microtubule dynamics can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.
For decades, colchicine, a natural alkaloid isolated from the autumn crocus (Colchicum autumnale), has been the archetypal microtubule-destabilizing agent.[1] Its potent antimitotic activity has made it a valuable tool in cell biology research and a therapeutic agent for conditions such as gout.[2] However, the clinical application of colchicine in oncology has been hampered by its narrow therapeutic index and significant systemic toxicity.[1] This has driven the search for novel compounds that target the same binding site on β-tubulin but possess a more favorable pharmacological profile.
One such class of compounds that has emerged with significant promise is the 5,6-diaryl-1,2,4-triazin-3(2H)-one scaffold. Specifically, 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one and its analogs have been identified as potent inhibitors of tubulin polymerization that act at the colchicine binding site.[3] This guide provides a detailed, evidence-based comparison of this compound and its closely related derivatives with the established microtubule inhibitor, colchicine. We will delve into their mechanisms of action, present comparative experimental data on their biological activities, and provide detailed protocols for the key assays used in their evaluation.
Mechanism of Action: A Tale of Two Molecules at the Same Site
Both colchicine and the 5,6-diaryl-1,2,4-triazin-3(2H)-one series of compounds exert their biological effects by binding to the colchicine binding site on the β-tubulin subunit. This binding event prevents the polymerization of tubulin heterodimers into microtubules, thereby disrupting the dynamic equilibrium of the microtubule network.[3]
Colchicine's Interaction with Tubulin
Colchicine binds to a specific site on β-tubulin, inducing a conformational change that hinders the longitudinal association of tubulin dimers.[1] This inhibition of microtubule assembly leads to the disassembly of the mitotic spindle, arresting cells in metaphase and ultimately leading to apoptotic cell death.
Caption: Colchicine's mechanism of action leading to apoptosis.
This compound: A Synthetic Mimic
The 5,6-diaryl-1,2,4-triazin-3(2H)-one scaffold was designed as a combretastatin A4 analogue, which is another potent inhibitor of the colchicine binding site. The triazinone ring acts as a rigid scaffold to hold the two phenyl rings in a cis-like conformation, which is a key pharmacophoric feature for binding to the colchicine site.[3] The two 4-methoxyphenyl groups are crucial for this interaction.
Caption: The triazinone's mechanism mirrors that of colchicine.
Comparative Biological Activity: A Quantitative Assessment
A direct comparison of the biological activities of this compound and colchicine is essential for understanding their relative potencies. A recent study by Abdel-Maksoud et al. (2022) provides valuable comparative data on a series of 1,2,4-triazin-3(2H)-one derivatives and colchicine.[3] While the exact parent compound was not the most potent in their series, closely related analogs provide a strong basis for comparison.
Inhibition of Tubulin Polymerization
The primary mechanism of action for both compounds is the inhibition of tubulin polymerization. The half-maximal inhibitory concentration (IC50) for this process is a key indicator of a compound's potency at the molecular level.
| Compound | Tubulin Polymerization IC50 (µM) |
| Colchicine | 1.9 ± 0.1 |
| Triazinone Derivative 5i | 3.9 ± 0.2 |
| Triazinone Derivative 6i | 7.8 ± 0.4 |
| Data from Abdel-Maksoud et al., 2022.[3] |
This data indicates that while the triazinone derivatives are effective inhibitors of tubulin polymerization, colchicine is more potent in this specific assay.
In Vitro Cytotoxicity Against Human Cancer Cell Lines
The ultimate measure of an anticancer agent's potential is its ability to kill cancer cells. The following table summarizes the IC50 values for cytotoxicity against a panel of human cancer cell lines.
| Compound | MCF-7 (Breast) IC50 (µM) | HepG-2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| Colchicine | 0.02 ± 0.001 | 0.03 ± 0.002 | 0.01 ± 0.001 |
| Triazinone Derivative 5i | 8.2 ± 0.5 | 9.5 ± 0.7 | 10.3 ± 0.9 |
| Triazinone Derivative 6i | 12.7 ± 1.1 | 15.4 ± 1.3 | 18.2 ± 1.6 |
| Data from Abdel-Maksoud et al., 2022.[3] |
The in vitro cytotoxicity data reveals a significant difference in potency, with colchicine exhibiting activity in the nanomolar range, while the triazinone derivatives are active in the micromolar range. However, it is important to note that the most active triazinone derivatives in the study did not show significant cytotoxicity against normal human lung cells (WI-38), suggesting a potential for selectivity towards cancer cells.[3]
Experimental Protocols: The Foundation of Reliable Data
The following are detailed protocols for the key assays used to generate the comparative data presented above. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Caption: Workflow for the fluorescence-based tubulin polymerization assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2 mg/mL.
-
Prepare a stock solution of GTP in buffer to a final concentration of 10 mM.
-
Prepare stock solutions of the test compounds (this compound and colchicine) in DMSO. Create a series of dilutions in buffer.
-
-
Assay Setup:
-
In a 96-well, black, flat-bottom plate, add 5 µL of the test compound dilutions or vehicle (DMSO) to the appropriate wells.
-
Add 45 µL of the tubulin/GTP mixture (final GTP concentration of 1 mM) to each well.
-
-
Initiation and Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 30 seconds for 60-90 minutes. The increase in fluorescence corresponds to the incorporation of a fluorescent reporter into the polymerizing microtubules.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the test compound.
-
Determine the rate of polymerization from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Rationale for Experimental Choices:
-
Bovine brain tubulin is used as it is readily available and highly homologous to human tubulin.
-
GTP is essential for tubulin polymerization.
-
37°C is the physiological temperature that promotes microtubule assembly.
-
A fluorescence-based assay is highly sensitive and allows for real-time monitoring of polymerization.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cancer cells (e.g., MCF-7, HepG-2, HCT-116).
-
Seed the cells into a 96-well, flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Formazan Formation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Rationale for Experimental Choices:
-
MTT is a reliable and widely used reagent for assessing cell viability based on mitochondrial activity.
-
A 72-hour incubation period is typically sufficient to observe the cytotoxic effects of compounds that interfere with cell division.
-
DMSO is a common solvent for dissolving formazan crystals and is compatible with most cell lines at low concentrations.
Expert Synthesis and Future Directions
The comparative data clearly demonstrates that while this compound and its derivatives operate through the same mechanism as colchicine—inhibition of tubulin polymerization via the colchicine binding site—they exhibit a lower potency in both biochemical and cell-based assays. Colchicine's nanomolar cytotoxicity is a high benchmark to meet.
However, the potential for reduced toxicity and improved selectivity of the triazinone scaffold should not be overlooked. The observation that some derivatives are less toxic to normal cells is a significant advantage and warrants further investigation.[3] The triazinone core represents a versatile scaffold for medicinal chemists to explore structure-activity relationships. Future research should focus on modifications to the 5,6-diaryl substituents and the triazinone ring itself to enhance binding affinity to the colchicine site and improve cellular permeability.
Furthermore, the development of drug delivery systems, such as nanoparticles, could enhance the therapeutic index of these triazinone derivatives by enabling targeted delivery to tumor tissues, thereby reducing systemic exposure and potential side effects.
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Abdel-Maksoud, M. S., et al. (2022). Design and discovery of new antiproliferative 1,2,4-triazin-3(2H)-ones as tubulin polymerization inhibitors targeting colchicine binding site. Bioorganic Chemistry, 121, 105678. [Link]
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A Senior Application Scientist's Guide to the In Vitro and In Vivo Efficacy of Novel 1,2,4-Triazine Derivatives
For fellow researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a viable clinical candidate is both an art and a rigorous science. The 1,2,4-triazine core has emerged as a privileged scaffold in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities.[1] This guide provides an in-depth, objective comparison of the preclinical efficacy of novel 1,2,4-triazine derivatives, navigating the crucial transition from cell-based assays to whole-organism models. We will dissect the causality behind experimental choices, present supporting data, and provide validated protocols to empower your own research endeavors.
The Rationale: Why 1,2,4-Triazines?
The 1,2,4-triazine ring system is a bioisostere of purines, allowing its derivatives to interact with a multitude of biological targets, particularly kinases, which are central to cancer cell signaling.[2] This structural feature has led to the development of numerous derivatives with potent antiproliferative and antitumor activities.[3] The key to advancing these compounds lies in a systematic evaluation pipeline, starting with broad in vitro screening to identify potent hits and culminating in robust in vivo studies to validate their therapeutic potential. This guide will walk through that pipeline, using specific examples from recent literature.
Part 1: The Proving Ground - In Vitro Efficacy
The initial phase of any drug discovery program is to assess a compound's activity at the cellular level. The primary metric here is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a specific biological process by 50%. A lower IC50 value denotes higher potency.
Causality of Experimental Design:
The choice of cell lines is paramount and must be hypothesis-driven. A typical screening panel includes representatives from various cancer types (e.g., lung, breast, colon, liver) to assess the breadth of activity. For instance, testing against cell lines known to be dependent on specific signaling pathways (e.g., c-Met or VEGFR-2 addicted lines) can provide early mechanistic insights.[4] It is also crucial to include a non-cancerous cell line (e.g., mouse embryonic fibroblasts, NIH/3T3) to assess preliminary selectivity and cytotoxicity towards healthy cells.[5]
Comparative In Vitro Activity of Novel 1,2,4-Triazine Derivatives
The following table summarizes the in vitro cytotoxic activity of several distinct series of 1,2,4-triazine derivatives against a panel of human cancer cell lines. This comparative data is essential for identifying the most promising scaffolds for further development.
| Compound Series | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[3,2-b][6][7][8]triazines | Compound 7b | HepG-2 (Liver) | 3.2 | [1] |
| MCF-7 (Breast) | 5.4 | [1] | ||
| A549 (Lung) | 7.8 | [1] | ||
| Piperazine Amide Hybrids | Compound 7 | MCF-7 (Breast) | 0.96 | [5] |
| Sulfonamide Derivatives | MM-131 | DLD-1 (Colon) | 3.0 (approx.) | [7] |
| HT-29 (Colon) | 3.0 (approx.) | [7] | ||
| Pyrrolo[2,1-f][6][7][8]triazines | Compound 27a | EBC-1 (Lung, c-Met+) | 0.0012 | [4] |
| MKN-45 (Gastric, c-Met+) | 0.0021 | [4] |
Analysis of In Vitro Data: The data clearly indicates that fusing the 1,2,4-triazine core with other heterocyclic systems, such as in the pyrrolo[2,1-f][6][7][8]triazine series, can lead to exceptionally potent compounds, with IC50 values reaching the nanomolar range.[4] Compound 27a , for example, shows remarkable potency against c-Met addicted cancer cell lines, immediately suggesting a targeted mechanism of action that warrants further investigation.[4] The piperazine amide hybrids also show promising activity in the sub-micromolar range against breast cancer cells.[5] This initial screening phase is a critical filter; only compounds with significant potency and, ideally, some selectivity, are prioritized for the more resource-intensive in vivo studies.
Part 2: The Litmus Test - Translating In Vitro Potency to In Vivo Efficacy
A compound's success in vitro does not guarantee in vivo efficacy. The complexity of a whole-organism model introduces challenges such as absorption, distribution, metabolism, and excretion (ADME) and potential toxicity. Therefore, validating promising in vitro hits in animal models is the definitive test of their therapeutic potential.
Causality of Experimental Design:
The most common preclinical model for cancer is the xenograft mouse model, where human cancer cells are implanted subcutaneously into immunocompromised mice. The key endpoint is the inhibition of tumor growth over time compared to a vehicle-treated control group. The choice of cell line for the xenograft should match one against which the compound showed high in vitro potency. Dosing, route of administration, and treatment schedule are critical parameters that must be optimized.
Experimental Workflow: From In Vitro Hit to In Vivo Validation
The following diagram illustrates the logical flow from initial cell-based screening to validation in a xenograft model.
Caption: Inhibition of c-Met/VEGFR-2 signaling.
This pathway illustrates how a compound like 27a can exert its potent anticancer effects. By binding to the ATP-binding site of c-Met and VEGFR-2, it blocks downstream signaling through the PI3K/Akt/mTOR pathway. [4]This dual inhibition not only halts cell proliferation but can also cut off the tumor's blood supply (anti-angiogenesis), providing a powerful two-pronged attack.
Part 4: Standardized Protocols for Reproducible Science
Trustworthiness in research is built on reproducibility. The following are detailed, step-by-step methodologies for the key experiments described in this guide.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazine derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a standard subcutaneous xenograft model in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Harvest cancer cells (e.g., EBC-1) during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude).
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-8 per group).
-
Treatment Administration: Administer the test compound (e.g., Compound 27a formulated in a suitable vehicle) via the determined route (e.g., oral gavage, intraperitoneal injection) at the desired dose and schedule (e.g., once daily for 14 days). The control group receives the vehicle only.
-
Efficacy Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.
Conclusion
The 1,2,4-triazine scaffold remains a highly productive starting point for the development of novel anticancer agents. This guide has demonstrated the critical path from initial in vitro screening to in vivo validation. The most promising derivatives, particularly fused systems like the pyrrolo[2,1-f]t[6][7][8]riazines, exhibit potent, low-nanomolar activity in vitro that successfully translates into significant tumor growth inhibition in vivo. [4][6]The key to this success lies in a deep understanding of the underlying mechanism of action—often the targeted inhibition of critical kinase signaling pathways—and the application of rigorous, validated experimental protocols. By bridging the gap between cellular and organismal efficacy, we can continue to unlock the full therapeutic potential of this versatile chemical class.
References
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Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f]t[6][7][8]riazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure. Available at:
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Sujka, M., & Misiura, K. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules. Available at: [Link]
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A Comparative Guide to the Neuroprotective Efficacy of 1,2,4-Triazine Compounds
Executive Summary
The escalating prevalence of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents a formidable challenge to global health.[1] The core pathology of these conditions involves the progressive loss of neuronal structure and function, making the development of effective neuroprotective agents a critical priority in modern pharmacology.[2] Among the diverse heterocyclic scaffolds explored, 1,2,4-triazine derivatives have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities, including neuroprotective, anticancer, and anti-inflammatory effects.[3][4] This guide provides a comprehensive benchmark of the neuroprotective effects of 1,2,4-triazine compounds, synthesizing data from preclinical studies to offer a comparative analysis of their efficacy. We will delve into their multi-target mechanisms of action, present detailed protocols for their evaluation, and compare their performance against established and experimental benchmarks, providing an authoritative resource for researchers and drug development professionals.
The Mechanistic Landscape of 1,2,4-Triazine Neuroprotection
The therapeutic potential of 1,2,4-triazine derivatives in neurodegeneration stems from their ability to modulate multiple pathological pathways simultaneously. This multi-target engagement is a significant advantage in treating complex diseases with multifaceted etiologies like Alzheimer's.[5][6] Key neuroprotective mechanisms are detailed below.
Key Protective Pathways:
-
Antioxidant and Anti-apoptotic Activity: A primary driver of neuronal damage is oxidative stress. Studies have shown that novel 1,2,4-triazine derivatives effectively protect neuronal cells (such as the rat pheochromocytoma PC12 cell line) from hydrogen peroxide (H₂O₂)-induced cell death.[7] This protection is directly linked to a significant reduction in the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[7]
-
Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegenerative disease progression. Certain 1,2,4-triazine compounds have been shown to impair the activation of NF-κB, a transcription factor that regulates a host of pro-inflammatory and stress-response genes.[7] By mitigating neuroinflammation, these compounds can reduce secondary damage to surrounding neurons.
-
Modulation of Alzheimer's-Specific Pathologies:
-
BACE1 Inhibition: The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is crucial for the production of amyloid-β (Aβ) peptides, which form the toxic plaques characteristic of Alzheimer's disease.[5] Specific 3-hydrazinyl-1,2,4-triazine derivatives have been synthesized that demonstrate promising BACE1 inhibitory potential.[5]
-
Cholinesterase Inhibition: A well-established therapeutic strategy for Alzheimer's involves inhibiting cholinesterases to increase the availability of the neurotransmitter acetylcholine.[8] Certain triazine derivatives have been identified as potent cholinesterase inhibitors.[8]
-
Wnt/β-Catenin Pathway Activation: This signaling pathway is crucial for neuronal development and survival. Treatment with specific triazine derivatives (TRZ-15 and TRZ-20) has been shown to activate the Wnt/β-catenin pathway, leading to improved cognitive performance and a reduction in Aβ₁-₄₂ burden in rodent models of Alzheimer's.[8]
-
The following diagram illustrates the multi-target neuroprotective action of 1,2,4-triazine compounds.
Caption: Multi-target mechanisms of 1,2,4-triazine neuroprotection.
Comparative Efficacy of 1,2,4-Triazine Derivatives
The structural diversity of the 1,2,4-triazine scaffold allows for fine-tuning of its biological activity. Preclinical studies have identified several derivatives with potent neuroprotective effects across various assays. The table below summarizes key quantitative data for select compounds, providing a benchmark for their relative efficacy.
| Compound ID | Target/Assay | Model System | Efficacy Metric | Finding | Reference |
| Compound 8e | H₂O₂-induced Apoptosis | PC12 Cells | EC₅₀ | 14 µM | [9] |
| Aβ-induced Toxicity | SH-SY5Y Cells | Cell Viability | More potent than Quercetin | [9] | |
| Compound 7c | BACE1 Inhibition | Enzyme Assay | IC₅₀ | 8.55 ± 3.37 µM | [5] |
| Compound 7d | BACE1 Inhibition | Enzyme Assay | IC₅₀ | 11.42 ± 2.01 µM | [5] |
| Antioxidant Potential | DPPH Assay | IC₅₀ | 44.42 ± 7.33 µM | [5] | |
| C16H12Cl2N3S | Spatial Learning | STZ-induced Alzheimer's Rat Model | Morris Water Maze | Significant improvement in spatial learning | [10] |
| Neuronal Integrity | STZ-induced Alzheimer's Rat Model | Histology | Increased CA1 pyramidal layer thickness | [10] | |
| TRZ-15 & TRZ-20 | Cognitive Function | Aβ₁-₄₂-induced Alzheimer's Rat Model | Cognitive Tests | Improved cognitive ability | [8] |
| Aβ Burden | Aβ₁-₄₂-induced Alzheimer's Rat Model | Brain Homogenate | Decreased Aβ₁-₄₂ burden | [8] | |
| SYS18 | Ischemic Stroke | MCAO Mouse Model | Neurological Score, BBB Permeability | Efficacy advantages compared to Edaravone | [11][12] |
Experimental Validation: A Guide to Key Protocols
Rigorous and reproducible experimental validation is paramount in drug discovery. This section provides detailed, self-validating protocols for assessing the neuroprotective effects of 1,2,4-triazine compounds, from initial in vitro screening to in vivo proof-of-concept.
General Experimental Workflow
A logical, phased approach is crucial for efficiently identifying and validating lead compounds. The workflow begins with high-throughput in vitro screens to assess primary activity and toxicity, followed by more complex cellular models, and culminates in in vivo studies to evaluate efficacy in a whole-organism context.
Caption: Phased workflow for neuroprotective drug discovery.
Protocol: In Vitro Neuroprotection Against Oxidative Stress
-
Rationale: This assay provides a rapid and cost-effective method to screen compounds for their ability to protect neurons from oxidative damage, a common pathological feature in many neurodegenerative diseases. The human neuroblastoma SH-SY5Y cell line is a widely used model for this purpose.[13]
-
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of the 1,2,4-triazine test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., N-acetylcysteine). Incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free medium to a final concentration of 100-200 µM (concentration should be optimized to induce ~50% cell death). Add 100 µL of the H₂O₂ solution to all wells except the "untreated control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the EC₅₀ value for each active compound.
-
Protocol: In Vivo Efficacy in a Rat Model of Alzheimer's Disease
-
Rationale: In vivo models are essential for evaluating the therapeutic potential of a compound in a complex biological system, assessing its effects on both pathology and cognitive function.[14] The intracerebroventricular (ICV) injection of streptozotocin (STZ) in rats induces a condition that mimics many aspects of sporadic Alzheimer's disease, including cognitive deficits and neuronal damage.[10]
-
Methodology:
-
Animal Model: Use adult male Wistar rats (250-300g). House them under standard laboratory conditions with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Surgical Procedure (STZ Administration):
-
Anesthetize the rats (e.g., ketamine/xylazine cocktail).
-
Using a stereotaxic frame, perform bilateral ICV injections of STZ (3 mg/kg) in a small volume (e.g., 5 µL per ventricle). Control/sham groups receive vehicle (e.g., artificial cerebrospinal fluid).
-
Allow animals to recover for 7-14 days.
-
-
Compound Administration:
-
Divide the STZ-lesioned animals into groups.
-
Administer the 1,2,4-triazine test compound (e.g., C16H12Cl2N3S at 5, 10, and 15 µM) or vehicle via ICV injection daily for a period of 2-3 weeks.[10]
-
-
Behavioral Assessment (Morris Water Maze):
-
During the final week of treatment, assess spatial learning and memory.
-
Acquisition Phase (4 days): Train the rats to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial (1 day): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Histological and Biochemical Analysis:
-
At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Collect the brains. Post-fix, cryoprotect, and section the hippocampal region.
-
Perform Nissl staining to assess neuronal survival and measure the thickness of the CA1 pyramidal layer.
-
Alternatively, use brain homogenates to measure levels of Aβ, tau phosphorylation, or inflammatory markers via ELISA or Western blot.
-
-
Data Analysis: Use ANOVA followed by post-hoc tests to compare behavioral (escape latency, time in target quadrant) and histological (neuronal counts, layer thickness) data between the treatment, STZ-only, and control groups.
-
Conclusion and Future Perspectives
The evidence synthesized in this guide strongly supports the continued investigation of 1,2,4-triazine derivatives as a versatile platform for the development of neuroprotective therapeutics. Their ability to engage multiple, pathologically relevant targets—including oxidative stress, inflammation, apoptosis, and Aβ production—positions them as ideal candidates for addressing the complex nature of neurodegenerative diseases.[5][7][8]
Comparative data reveals that specific derivatives exhibit potency in the low micromolar range in various in vitro and in vivo models, with some showing superior or comparable efficacy to benchmark compounds.[9][11] The next critical steps in advancing these compounds towards the clinic will involve comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, coupled with detailed pharmacokinetic and toxicological profiling to ensure favorable drug-like properties. As our understanding of neurodegenerative pathways deepens, the multi-target potential of the 1,2,4-triazine scaffold ensures it will remain a high-priority area for innovative drug discovery.
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A Comparative Guide to the Synthesis of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one: An In-Depth Analysis for the Research Scientist
Introduction: The Significance of the 5,6-Diaryl-1,2,4-triazin-3(2H)-one Scaffold
The 5,6-diaryl-1,2,4-triazin-3(2H)-one structural motif is a cornerstone in contemporary medicinal chemistry and drug discovery. Compounds bearing this heterocyclic core have demonstrated a remarkable breadth of biological activities. Notably, derivatives such as 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one have emerged as potent tubulin polymerization inhibitors that target the colchicine binding site, representing a promising avenue for the development of novel anticancer agents. Furthermore, this scaffold has been identified as a high-affinity competitive antagonist for the G-protein-coupled receptor 84 (GPR84), a pro-inflammatory receptor implicated in a range of inflammatory and fibrotic diseases. The versatility of this chemical framework underscores the importance of robust and efficient synthetic routes for its preparation and derivatization.
This guide provides a comparative analysis of two distinct and replicable protocols for the synthesis of this compound. By dissecting the underlying chemical principles and practical considerations of each method, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to select and execute the most suitable synthetic strategy for their specific research objectives.
Protocol A: The Classical Approach via 1,2-Diketone Condensation
This widely employed and reliable method constructs the 1,2,4-triazin-3(2H)-one ring through the condensation of a 1,2-dicarbonyl compound with semicarbazide. The reaction is a straightforward and high-yielding route to the desired heterocyclic core.
Causality Behind Experimental Choices
The selection of a 1,2-diketone, specifically 4,4'-dimethoxybenzil (bis(4-methoxyphenyl)glyoxal), as the starting material is pivotal as it directly installs the desired 5,6-diaryl substituents onto the triazine ring. Semicarbazide serves as the three-nitrogen backbone required for the formation of the 1,2,4-triazine system. The use of a protic solvent such as ethanol or acetic acid facilitates the condensation and subsequent cyclization by promoting proton transfer steps in the reaction mechanism. Heating under reflux provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
Experimental Protocol
Step 1: Synthesis of 4,4'-dimethoxybenzil This intermediate can be synthesized via the oxidation of 4,4'-dimethoxybenzoin or other established methods. For the purpose of this guide, we will assume the availability of 4,4'-dimethoxybenzil.
Step 2: Condensation and Cyclization
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4,4'-dimethoxybenzil in a suitable solvent such as absolute ethanol or glacial acetic acid.
-
Add 1.1 to 1.2 equivalents of semicarbazide hydrochloride and an equivalent amount of a base (e.g., sodium acetate if using the hydrochloride salt) to the solution. The use of semicarbazide free base obviates the need for an additional base.
-
Heat the reaction mixture to reflux (approximately 80-120 °C depending on the solvent) and maintain this temperature for 2 to 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield this compound as a crystalline solid.
Self-Validating System
The successful synthesis of the target compound can be readily verified through standard analytical techniques. The disappearance of the characteristic yellow color of the diketone starting material is a strong visual indicator of reaction progression. The identity and purity of the final product should be confirmed by:
-
Melting Point Determination: A sharp melting point consistent with the literature value.
-
Spectroscopic Analysis:
-
¹H NMR: To confirm the presence of the methoxy and aromatic protons in the correct ratio and chemical environment.
-
¹³C NMR: To identify all unique carbon atoms in the molecule, including the carbonyl carbon of the triazinone ring.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Caption: Workflow for Protocol A.
Protocol B: Alternative Strategy via α-Ketoacid Condensation
This alternative approach constructs the 1,2,4-triazin-3(2H)-one ring from different starting materials, namely an α-ketoacid and a hydrazine derivative. This method offers a different bond disconnection strategy and can be advantageous if the corresponding α-ketoacid is more readily available than the 1,2-diketone.
Causality Behind Experimental Choices
This protocol utilizes the reaction between an α-ketoacid, (4-methoxyphenyl)glyoxylic acid, and semicarbazide. The α-ketoacid provides the C5 and the carbonyl at C6, while semicarbazide provides the N1, N2, N4, and C3 atoms. The second aryl group at C6 is introduced in a subsequent step or a variation of this protocol could involve a more complex starting material. A more direct, albeit conceptually similar, approach would involve the reaction of an α-keto hydrazone with a carbonyl source. For the purpose of a clear comparison of ring-forming strategies, we will outline the condensation of an α-ketoacid with semicarbazide followed by a hypothetical cyclization.
Experimental Protocol
Step 1: Formation of the Hydrazone Intermediate
-
Dissolve 1.0 equivalent of (4-methoxyphenyl)glyoxylic acid in a suitable solvent like ethanol or a mixture of ethanol and water.
-
Add a solution of 1.0 equivalent of semicarbazide hydrochloride and 1.0 equivalent of a base (e.g., sodium acetate) in water to the α-ketoacid solution.
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate hydrazone. The progress of this step can be monitored by TLC.
Step 2: Cyclization to the Triazinone Ring
-
Once the hydrazone formation is complete, adjust the reaction conditions to promote cyclization. This may involve the addition of a dehydrating agent or heating the reaction mixture. For instance, heating the intermediate hydrazone in a high-boiling solvent like dimethylformamide (DMF) or using a catalytic amount of acid can facilitate the ring closure.
-
Heat the reaction mixture to 100-150 °C for several hours, monitoring the formation of the triazinone product by TLC.
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 5-(4-methoxyphenyl)-1,2,4-triazin-3,6(2H,4H)-dione. Note: This specific reaction yields a dione. To arrive at the target molecule, a subsequent step to introduce the second 4-methoxyphenyl group at C6 would be necessary, for example, through a reaction with a Grignard reagent followed by oxidation, or starting with a more complex α-dicarbonyl derivative.
Self-Validating System
Validation for this protocol would follow a similar course to Protocol A, with particular attention to the spectroscopic data to confirm the formation of the triazinone ring and the presence of only one methoxyphenyl group in the intermediate product. The final product's identity would be confirmed using NMR and mass spectrometry.
Caption: Workflow for Protocol B.
Performance Comparison and Experimental Data
| Parameter | Protocol A: 1,2-Diketone Condensation | Protocol B: α-Ketoacid Condensation |
| Starting Materials | 4,4'-Dimethoxybenzil, Semicarbazide | (4-methoxyphenyl)glyoxylic acid, Semicarbazide |
| Key Transformation | Condensation-cyclization | Hydrazone formation followed by cyclization |
| Reaction Conditions | Reflux in Ethanol or Acetic Acid (80-120 °C) | Room temperature followed by heating (100-150 °C) |
| Reaction Time | 2 - 4 hours | 4 - 8 hours (multi-step) |
| Typical Yield | High (often > 80%) | Moderate to Good (variable) |
| Atom Economy | Good | Moderate (involves a dehydration step) |
| Scope & Limitations | Dependent on the availability of the 1,2-diketone. | More versatile in terms of substitution patterns on the triazine ring, but may require more complex starting materials or additional steps to achieve the target structure. |
| Ease of Purification | Often straightforward (precipitation/recrystallization) | May require chromatography |
Conclusion and Recommendations
For the specific synthesis of this compound, Protocol A is the more direct and efficient method , provided that the starting 1,2-diketone, 4,4'-dimethoxybenzil, is readily accessible. Its single-step nature, shorter reaction times, and generally high yields make it the preferred choice for routine and large-scale synthesis.
Protocol B represents a valuable alternative synthetic strategy , particularly when the required 1,2-diketone is not available or when greater control over the substitution pattern of the triazine ring is desired for analogue synthesis. While the outlined protocol for the target molecule is more complex and likely lower yielding, the underlying principle of using α-ketoacid derivatives as precursors is a powerful tool in the synthetic chemist's arsenal for the construction of diverse 1,2,4-triazinone libraries.
The choice between these protocols will ultimately depend on the specific objectives of the research, the availability of starting materials, and the desired scale of the synthesis. Both methods are well-established in the chemical literature and, with careful execution, can provide access to this important class of heterocyclic compounds.
References
-
Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]
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Abdel-Rahman, A. A. H., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]
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SID. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]
-
ResearchGate. (n.d.). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives... [Link]
A Comparative Guide to the Target Selectivity of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the characterization of a compound's selectivity is a cornerstone of its preclinical evaluation. A molecule's propensity to interact with its intended target while avoiding off-target interactions is a critical determinant of its therapeutic efficacy and safety profile. This guide provides an in-depth technical assessment of the selectivity of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one , a versatile chemical scaffold that has demonstrated significant biological activity against two distinct and therapeutically relevant targets: tubulin and the G-protein-coupled receptor 84 (GPR84) .[1]
This dual-target profile presents a fascinating case of polypharmacology. On one hand, its interaction with the colchicine binding site of tubulin positions it as a promising lead for anticancer therapies by disrupting microtubule dynamics.[1] On the other hand, its high-affinity antagonism of GPR84, a pro-inflammatory receptor, opens avenues for its development as a novel anti-inflammatory or anti-fibrotic agent.[1][2]
This guide will dissect the selectivity of this compound for each of these targets. We will present detailed experimental protocols to assess its potency and target engagement, compare its performance against established alternative compounds, and provide a holistic view of its selectivity profile to aid researchers and drug development professionals in their evaluation of this promising molecule.
Part 1: Assessment of Selectivity for Tubulin (Colchicine Binding Site)
Mechanism of Action: Disrupting the Cytoskeleton
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, most notably mitotic spindle formation during cell division.[3] The colchicine binding site, located at the interface between α- and β-tubulin, is a key regulatory site for microtubule dynamics.[4] Compounds that bind to this site, including 5,6-diaryl-1,2,4-triazin-3(2H)-one derivatives, inhibit tubulin polymerization.[1] This disruption of microtubule formation leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells, making it an attractive target for oncology.[3][5]
Experimental Assessment of Tubulin Inhibition
To quantitatively assess the inhibitory effect of this compound on tubulin polymerization and confirm its direct engagement with tubulin in a cellular environment, two key assays are employed.
This foundational assay directly measures the compound's ability to inhibit the polymerization of purified tubulin into microtubules. The increase in microtubule mass is monitored over time by measuring the increase in light scattering (turbidity) at 340 nm.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
Objective: To determine the IC50 value of the test compound for the inhibition of tubulin polymerization.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified bovine brain tubulin (>97% pure) at a concentration of 10 mg/mL in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA).[6]
-
Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).[6]
-
Prepare a stock solution of this compound and control compounds (e.g., colchicine as a positive control) in DMSO.
-
-
Assay Procedure:
-
On ice, add the polymerization buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations (e.g., a serial dilution from 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control.
-
Add the purified tubulin solution to each well to a final concentration of approximately 2 µM.[7]
-
Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
Determine the rate of polymerization for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
CETSA is a powerful biophysical method to verify target engagement in a cellular context.[8] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This shift in the melting temperature (Tm) upon compound treatment provides direct evidence of target binding in intact cells.[8][9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Tubulin
Objective: To confirm the binding of the test compound to tubulin in intact cells by observing a thermal shift.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HeLa or MCF-7) to ~80% confluency.
-
Treat the cells with the test compound at a desired concentration (e.g., 10x the cytotoxic IC50) or vehicle (DMSO) for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[9][10]
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen).
-
-
Fractionation and Protein Quantification:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the total protein concentration in each supernatant.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for β-tubulin and a loading control (e.g., GAPDH).
-
Incubate with a corresponding secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for β-tubulin at each temperature for both treated and untreated samples.
-
Normalize the β-tubulin signal to the loading control.
-
Plot the normalized band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[11]
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis: Tubulin Polymerization Inhibitors
To contextualize the potency of this compound, its tubulin polymerization inhibitory activity should be compared with other well-characterized inhibitors that act at the colchicine binding site.
| Compound | IC50 (Tubulin Polymerization, µM) | Reference |
| This compound Analog (G13) | 13.5 | [4] |
| Colchicine | 8.1 | [4] |
| Combretastatin A-4 | ~2-3 | [5] |
| Nocodazole | ~0.2-1 | [6] |
Note: Data for a close analog (G13) from a study on 2-aryl-4-amide-quinolines is used as a proxy. The core structure and mechanism are related. Specific data for the exact title compound was not available in the searched literature.
Discussion: The available data suggests that derivatives of the 1,2,4-triazine scaffold exhibit potent tubulin polymerization inhibitory activity, with IC50 values in the low micromolar range. While colchicine appears slightly more potent in the cited study, the activity of the triazine analog is significant and comparable to other established colchicine site inhibitors. This confirms that the primary mechanism of its anticancer effect is likely through the disruption of microtubule dynamics.
Part 2: Assessment of Selectivity for GPR84
Mechanism of Action: Modulating Inflammation
GPR84 is a Gαi-coupled receptor predominantly expressed on immune cells like macrophages and neutrophils.[2] Its expression is upregulated under inflammatory conditions.[12] Activation of GPR84 by endogenous ligands, such as medium-chain fatty acids, triggers pro-inflammatory signaling pathways.[2] Antagonists of GPR84 block this signaling, thereby preventing the downstream inflammatory cascade. This makes GPR84 an attractive therapeutic target for inflammatory and fibrotic diseases.[2][13]
Experimental Assessment of GPR84 Antagonism
Evaluating the interaction of this compound with GPR84 requires assays that can determine its binding affinity and its functional ability to block agonist-induced signaling.
This "gold standard" assay is used to determine the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[14] A derivative of the title compound has been successfully used to develop a radioligand for GPR84.[1]
Experimental Protocol: Competitive Radioligand Binding Assay for GPR84
Objective: To determine the inhibitory constant (Ki) of the test compound for GPR84.
Methodology:
-
Membrane Preparation:
-
Prepare cell membrane homogenates from a cell line stably overexpressing human GPR84 (e.g., HEK293 or CHO cells).
-
-
Assay Setup:
-
In a 96-well filter plate, combine the cell membrane preparation, a fixed concentration of a suitable GPR84 radioligand (e.g., [3H]3-((5,6-diphenyl-1,2,4-triazin-3-yl)methyl)-1H-indole), and varying concentrations of the unlabeled test compound.[1]
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known GPR84 ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Since GPR84 couples to Gαi, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. A functional antagonist will block this agonist-induced decrease in cAMP.
Experimental Protocol: cAMP Inhibition Assay
Objective: To measure the ability of the test compound to functionally antagonize GPR84 activation.
Methodology:
-
Cell Culture:
-
Assay Procedure:
-
Pre-treat the cells with varying concentrations of the test antagonist or vehicle for 15-30 minutes.
-
Add forskolin (an adenylyl cyclase activator) to all wells to stimulate a basal level of cAMP production.[15]
-
Simultaneously, add a GPR84 agonist (e.g., 6-OAU) at a concentration known to produce a robust response (e.g., EC80).[15]
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit, such as a homogeneous time-resolved FRET (HTRF)-based assay, according to the manufacturer's instructions.[15]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist's effect at each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
-
Caption: Workflow for a GPR84 functional cAMP inhibition assay.
Comparative Analysis: GPR84 Antagonists
The potency of the 1,2,4-triazine scaffold as a GPR84 antagonist is best understood when compared to other known antagonists for this receptor. A close analog of the title compound, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole , has been extensively characterized.[1][16]
| Compound | Target | Assay Type | Potency (pA2 / pIC50) | Reference |
| Compound 140 (Diphenyl-triazine analog) | Human GPR84 | [35S]GTPγS | 9.13 (pA2) | [1][17] |
| Compound 837 (Dimethoxyphenyl-triazine analog) | Human GPR84 | [35S]GTPγS | 8.28 (pIC50) | [1] |
| GLPG1205 | Human GPR84 | Functional | Potent antagonist (Phase II) | [13][15] |
| PBI-4050 | Human GPR84/GPR40 | Functional | Dual antagonist/agonist (Phase II) | [13] |
Note: pA2 is a measure of antagonist potency derived from functional assays, and pIC50 is the negative logarithm of the IC50 value. Higher values indicate greater potency.
Discussion: The 1,2,4-triazine scaffold, particularly with the 5,6-bis(4-methoxyphenyl) substitution, forms the core of a class of high-affinity, competitive antagonists of human GPR84.[1][16] The reported pA2 and pIC50 values in the nanomolar range demonstrate that this chemical series is among the most potent GPR84 antagonists discovered.[1] Unlike a compound like PBI-4050, which also targets GPR40, the triazine derivatives have been shown to be highly selective for GPR84.[1]
Overall Selectivity Profile and Discussion
The experimental evidence clearly indicates that this compound and its close analogs are potent, dual-target ligands.
-
As a tubulin inhibitor, it demonstrates activity in the low micromolar range, comparable to other established antimitotic agents that bind to the colchicine site.
-
As a GPR84 antagonist, it exhibits high-affinity binding and functional antagonism in the nanomolar range, making it a highly potent modulator of this inflammatory receptor.
The significantly higher potency for GPR84 (nanomolar) compared to tubulin (micromolar) suggests that at lower concentrations, the primary pharmacological effect would likely be mediated through GPR84 antagonism. However, at higher concentrations, the anti-mitotic effects due to tubulin inhibition would become prominent.
This polypharmacology is a double-edged sword. For developing a highly selective GPR84 antagonist, further medicinal chemistry efforts would be required to reduce the affinity for tubulin. Conversely, to develop it as an anticancer agent, enhancing its tubulin inhibitory activity while potentially reducing GPR84 antagonism might be desirable to minimize potential immunomodulatory side effects. However, the dual activity could also be exploited therapeutically, for instance, in cancers where inflammation is a key driver of progression.
Conclusion
This compound is a potent bioactive molecule with a well-defined dual-target selectivity profile. It acts as a nanomolar-potency competitive antagonist of the pro-inflammatory receptor GPR84 and a micromolar-potency inhibitor of tubulin polymerization . This guide provides the foundational experimental frameworks for researchers to independently verify these activities and compare its performance against relevant benchmarks. The distinct potency against these two targets is a critical consideration for its future development and therapeutic application, offering unique opportunities for either highly selective drug design or the strategic exploitation of its polypharmacological profile.
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Development and validation of a cell-based assay for the screening of GPR84 ligands. (A) Representative immunofluorescent image of HEK293. ResearchGate. Available from: [Link]
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Alternative Treatments for Gout When Colchicine Is Not Effective. Dr.Oracle. Available from: [Link]
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Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. ACS Publications. Available from: [Link]
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GPR84: an immune response dial? National Center for Biotechnology Information. Available from: [Link]
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ColciGel®: A Superior Alternative for Acute Gout Flares. Gensco Pharma. Available from: [Link]
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Are there other medications besides allupurinal and colchicine for gout? Quora. Available from: [Link]
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Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]
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Receptor Binding Assays - Multiwell Plates. MilliporeSigma. Available from: [Link]
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CETSA shows distinct melt curves for α- and β-tubulin that shift upon drug binding in cancer cells. ResearchGate. Available from: [Link]
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Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. ACS Publications. Available from: [Link]
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Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. National Center for Biotechnology Information. Available from: [Link]
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Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. PubMed. Available from: [Link]
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one
This document provides essential, step-by-step procedural guidance for the safe and compliant disposal of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one. As a specialized heterocyclic compound frequently utilized in drug discovery and chemical research, its disposal must be managed with precision to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and laboratory professionals, offering a framework grounded in established safety protocols and regulatory standards.
Core Principles of Chemical Waste Management
The foundation of proper chemical disposal rests on the "cradle-to-grave" principle of hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This means waste is regulated from the moment it is generated until its final, safe disposal.[1][2] For a compound like this compound, which lacks extensive public toxicity data, it is imperative to treat it as hazardous waste unless a formal hazard determination proves otherwise.
Causality Behind the Protocol: The procedures outlined below are designed to prevent accidental exposure, mitigate environmental release, and ensure full compliance with federal and local regulations.[3] Triazine derivatives can be persistent in the environment, and improper disposal, such as drain disposal, is strictly prohibited as it can lead to contamination of waterways.[4][5] The recommended method of high-temperature incineration by a licensed facility ensures the complete destruction of the compound.[6][7]
Hazard Assessment and Personal Protective Equipment (PPE)
Immediate Safety Precautions: All handling and waste packaging must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[8][11]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specifications | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[8] | Protects eyes from accidental splashes or contact with solid particulates. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[8][10] |
| Body Protection | A full-length laboratory coat. | Protects skin and personal clothing from contamination.[8] |
| Respiratory Protection | Not generally required if handled within a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator may be necessary.[8] | Ensures protection from inhaling fine dust particles. |
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to readiness for pickup by a licensed waste disposal service.
Step 1: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[12]
-
Identify the Waste Stream: this compound is a non-halogenated organic solid. It must be collected in a waste container designated for this category.
-
Select an Appropriate Container:
-
Use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
The container must have a secure, tight-fitting lid to prevent spills or the release of vapors.[2]
-
Ensure the container is clean and dry before adding any waste.
-
-
Transfer Waste: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid creating dust.[8]
-
Manage Contaminated Materials: Any materials grossly contaminated with the compound, such as weigh boats, gloves, or paper towels, should be placed in the same hazardous waste container.
-
Handle Rinsate: For contaminated glassware, rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate is now considered hazardous waste and must be collected in a separate, clearly labeled container for liquid organic waste. Under no circumstances should this rinsate be poured down the drain. [4]
Step 2: Hazardous Waste Labeling
Accurate labeling is a strict regulatory requirement and essential for safety.[1][12]
-
Obtain a Hazardous Waste Label: Use the label provided by your institution's Environmental Health & Safety (EH&S) department.
-
Complete the Label Information:
-
Write the words "Hazardous Waste" .[12]
-
List all chemical constituents by their full name (no abbreviations or formulas). For this waste, write "this compound".[12]
-
Indicate the associated hazards (e.g., "Irritant," "Toxic").[12]
-
Record the accumulation start date (the date the first drop of waste enters the container).
-
Provide the name of the principal investigator and the laboratory location.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
The designated storage location for hazardous waste within the lab is called a Satellite Accumulation Area (SAA).[1][2][12]
-
Designate the SAA: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[2][13] A designated portion of a workbench or a chemical fume hood is a common practice.[12]
-
Secure the Container: Keep the waste container tightly closed at all times, except when adding waste.[1][2]
-
Monitor Accumulation Limits: Do not exceed 55 gallons of hazardous waste in your SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[1][2]
-
Schedule Pickup: Once the container is full or has been in the SAA for up to one year (regulations may vary), it must be removed within three days.[12] Contact your institution's EH&S office to arrange for a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Spill Procedures
In the event of a small-scale spill of solid material:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): If the spill is large or dust is generated, evacuate the area.
-
Don PPE: Wear the appropriate PPE as listed in Table 1.
-
Contain the Spill: Gently cover the spill with an absorbent material to prevent the further spread of dust.
-
Clean Up: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[6][8] Avoid creating dust.[11]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.
-
Label and Dispose: Label the container as hazardous waste and manage it according to the protocol above.
For large spills, evacuate the area and contact your institution's emergency response or EH&S department immediately.
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]
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Safety Data Sheet for 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. (2019, January 24). Synerzine. Retrieved from [Link]
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Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. (2000, August). PubMed. Retrieved from [Link]
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Safety Data Sheet for 1,3,5-Triazine, 2,4,6-trimethyl-. (2021, May 1). Angene Chemical. Retrieved from [Link]
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Safety Data Sheet for Bemotrizinol. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]
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Applications of Triazine Chemistry: Education, Remediation, and Drug Delivery. (n.d.). CORE. Retrieved from [Link]
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Triazine. (n.d.). Wikipedia. Retrieved from [Link]
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Safety Data Sheet for 2,4-dihydroxy-6-phenyl-1,3,5-triazine. (2019, October 8). Roth. Retrieved from [Link]
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Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (n.d.). MDPI. Retrieved from [Link]
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Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Personal protective equipment for handling 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one (CAS 5471-46-5). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research. The following protocols are designed to be a self-validating system, grounded in established safety standards for handling analogous chemical compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The guidance provided herein is synthesized from safety data for structurally related triazine and triazinone compounds. It is imperative to consult the supplier-specific SDS upon receipt of the chemical and to use this guide as a supplementary resource.
Hazard Identification and Risk Assessment
Based on data from structurally similar triazine compounds, this compound should be handled as a potentially hazardous substance. The primary hazards associated with analogous compounds include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[1][5]
-
Potential for Long-Term Health Effects: Some triazine compounds are considered possible human carcinogens by the Environmental Protection Agency.[6]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side-Shields or Goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][7] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber or other impervious gloves.[7] Inspect for tears or holes before each use. | Prevents skin contact, as the compound may be absorbed through the skin or cause irritation.[6] |
| Body Protection | Protective Clothing | A lab coat and long-sleeved clothing are mandatory. For larger quantities, a chemical-resistant apron is recommended.[7][8] | Minimizes the risk of skin contact from spills or splashes. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generated.[7] | Protects against inhalation of fine particles that can cause respiratory tract irritation. |
| Footwear | Closed-toe Shoes | Leather or canvas shoes should not be worn. Chemical-resistant boots are recommended when handling larger quantities.[9] | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical for ensuring a safe laboratory environment.
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.[7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering it with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][5] Do not eat, drink, or smoke in the laboratory.[3][10]
-
Clothing: Contaminated clothing should be removed immediately and laundered separately before reuse.[3][9]
The following diagram illustrates the recommended workflow for safely handling this compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
